2'-O-Methyluridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUXMRMBWZCMEN-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943959 | |
| Record name | 4-Hydroxy-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-76-3 | |
| Record name | 2′-O-Methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-O-Methyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-O-METHYLURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399VZB6TMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-O-Methyluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2'-O-Methyluridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Properties, Synthesis, and Biological Significance of a Key Modified Nucleoside
Abstract
2'-O-Methyluridine (2'-OMe-U) is a naturally occurring modified nucleoside that plays a critical role in the structure, stability, and function of RNA. As a fundamental component of ribosomal RNA (rRNA) and transfer RNA (tRNA) in various organisms, its significance extends to the development of RNA-based therapeutics, including antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA vaccines. The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar confers unique properties, such as increased nuclease resistance and modulation of innate immune responses. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis methodologies, and the pivotal role of this compound in biological pathways, with a particular focus on its interaction with the innate immune system.
Chemical Structure and Identification
This compound is a pyrimidine nucleoside, structurally analogous to uridine, with the key distinction of a methyl group ether-linked to the 2'-hydroxyl group of the ribose moiety. This modification significantly alters the sugar pucker conformation and the overall properties of the nucleoside.
Systematic Name (IUPAC): 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione[1][2]
Chemical Identifiers:
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [2][3][4] |
| Molecular Weight | 258.23 g/mol | [2][5] |
| CAS Number | 2140-76-3 | [3][4] |
| SMILES | CO[C@H]1--INVALID-LINK--NC2=O)CO">C@@HO | [6][7] |
| InChI Key | SXUXMRMBWZCMEN-ZOQUXTDFSA-N | [3][6][8] |
Physicochemical Properties
The methylation at the 2' position imparts distinct physical and chemical characteristics to this compound compared to its unmodified counterpart.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [4][8] |
| Melting Point | 154-156 °C | [8] |
| Solubility | Soluble in DMSO and Methanol (slightly). Soluble in DMF (20 mg/ml) and PBS (pH 7.2) (10 mg/ml). Ethanol: Slightly soluble. | [3][8] |
| Optical Rotation | [α]D²⁰ = +40° to +44° | [4] |
| UV Maximum (λmax) | 263 nm | [3] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been developed. A common approach involves the selective methylation of the 2'-hydroxyl group of a suitably protected uridine derivative.
Protocol: Synthesis via N³-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine
This protocol is adapted from established methodologies for selective 2'-O-methylation.
Materials:
-
3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine (TIPDS-uridine)
-
Benzoyl chloride
-
Triethylamine
-
N,N-Dimethylacetamide (DMA)
-
Methyl iodide (CH₃I)
-
Silver(I) oxide (Ag₂O)
-
Benzene
-
Ammonium hydroxide (NH₄OH) solution
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
Procedure:
-
N³-Benzoylation:
-
Dissolve TIPDS-uridine in N,N-dimethylacetamide.
-
Add triethylamine to the solution.
-
Slowly add benzoyl chloride and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction to isolate the N³-benzoylated derivative.
-
-
2'-O-Methylation:
-
Dissolve the N³-benzoyl-TIPDS-uridine in benzene.
-
Add silver(I) oxide and methyl iodide.
-
Heat the mixture (e.g., to 40°C) and stir overnight.
-
Monitor the reaction for the formation of the N³-benzoyl-2'-O-methyl derivative.
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
-
Deprotection:
-
Treat the resulting product with a dilute solution of ammonium hydroxide to remove the benzoyl group.
-
Subsequently, use a dilute solution of hydrochloric acid to remove the TIPDS protecting group.
-
Monitor the deprotection steps by TLC.
-
-
Purification:
-
Purify the crude this compound using column chromatography (e.g., silica gel) to obtain the final product.
-
Characterize the purified compound by NMR and mass spectrometry to confirm its identity and purity.
-
Incorporation into Oligonucleotides
This compound phosphoramidite is the key building block for incorporating this modified nucleoside into synthetic RNA oligonucleotides using an automated DNA/RNA synthesizer.
Protocol Outline: Solid-Phase Synthesis of 2'-O-Methylated RNA
-
Phosphoramidite Synthesis: Convert the synthesized this compound into its 5'-dimethoxytrityl (DMT), 3'-phosphoramidite derivative. This involves protecting the 5'-hydroxyl with a DMT group and reacting the 3'-hydroxyl with a phosphitylating agent.
-
Solid-Phase Oligonucleotide Synthesis:
-
The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) in an automated synthesizer.
-
The synthesis cycle consists of four main steps: a. Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain. b. Coupling: Addition of the this compound phosphoramidite to the free 5'-hydroxyl of the chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
These steps are repeated for each nucleotide to be added to the sequence.
-
-
Deprotection and Purification:
-
After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a suitable deprotection solution (e.g., concentrated ammonium hydroxide and/or methylamine).
-
The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).
-
Biological Significance and Applications
This compound is a ubiquitous modification in cellular RNA, contributing to the fine-tuning of RNA function. Its incorporation into synthetic oligonucleotides has become a cornerstone of RNA therapeutics.
-
Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of endo- and exonucleases, significantly increasing the stability of RNA molecules in biological fluids. This is a critical feature for the development of RNA-based drugs.
-
Increased Binding Affinity: The conformational preference of the 2'-O-methylated ribose for the C3'-endo pucker, which is characteristic of A-form RNA helices, can lead to increased thermal stability and binding affinity of modified oligonucleotides to their complementary RNA targets.
-
Modulation of Innate Immunity: A key role of 2'-O-methylation in endogenous RNA is to serve as a molecular signature of "self" to the innate immune system. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) 7 and 8, leading to an inflammatory response. The presence of 2'-O-methylated nucleosides abrogates this recognition, thus preventing an unwanted immune reaction to self-RNA and allowing for the safe use of synthetic RNA therapeutics.[3][4]
Role in Toll-Like Receptor Signaling
The innate immune system has evolved to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. Toll-like receptors (TLRs) located in endosomes, such as TLR7 and TLR8, are crucial sensors of single-stranded viral RNA. The recognition of unmodified RNA by these receptors triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. 2'-O-methylation of RNA serves as a key mechanism to differentiate self-RNA from foreign RNA, thereby preventing an autoimmune response.
As depicted in the diagram, unmodified single-stranded RNA is recognized by TLR7 and TLR8, initiating a downstream signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons. In contrast, 2'-O-methylated RNA is not recognized by these receptors, thus preventing the activation of this inflammatory pathway.
Conclusion
This compound is a modified nucleoside of profound importance in both fundamental RNA biology and the burgeoning field of RNA therapeutics. Its unique chemical structure confers enhanced stability and allows for the evasion of the innate immune system, properties that are highly desirable in the design of next-generation nucleic acid-based drugs. A thorough understanding of its properties, synthesis, and biological roles is therefore essential for researchers and professionals engaged in drug development and molecular biology. The continued exploration of this compound and other RNA modifications will undoubtedly pave the way for novel therapeutic strategies and a deeper comprehension of the intricate world of RNA.
References
- 1. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]
- 3. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an optimized 2′-O-methylated trinucleotide RNA motif inhibiting Toll-like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
The Ubiquitous Mark: A Technical Guide to 2'-O-Methyluridine in tRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and regulating cellular processes. Among the more than 100 known modifications, 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common. This technical guide provides an in-depth exploration of a specific 2'-O-methylated nucleoside, 2'-O-Methyluridine (Um), focusing on its discovery, natural occurrence in tRNA, and the methodologies used for its detection and quantification. We delve into the enzymatic machinery responsible for Um formation, its functional significance in tRNA structure and decoding, and its emerging role in cellular stress responses and human disease. This guide is intended to be a comprehensive resource for researchers in epitranscriptomics, RNA biology, and drug development, providing detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this crucial tRNA modification.
Discovery and Natural Occurrence of this compound in tRNA
The existence of modified nucleosides in RNA has been known for over half a century, with 2'-O-methylation being one of the earliest discovered and most widespread modifications.[1] this compound (Um) is found in a variety of RNA molecules, including ribosomal RNA (rRNA), small nuclear RNA (snRNA), and most notably, transfer RNA (tRNA) across all domains of life: Archaea, Bacteria, and Eukaryota.[1][2]
In tRNA, Um can be found at several positions, with a notable presence in the anticodon loop, particularly at the wobble position (position 34), and in the D-loop.[1][3] The presence and position of Um are often specific to certain tRNA isoacceptors and organisms, highlighting its role in fine-tuning tRNA function.
The Enzymatic Machinery: TRM7/FTSJ1 Family
The site-specific installation of the methyl group on the 2'-hydroxyl of uridine is catalyzed by a highly conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In yeast (Saccharomyces cerevisiae), this enzyme is known as Trm7, while its human homolog is FTSJ1.[4][5] These enzymes are responsible for 2'-O-methylation at positions 32 and 34 of the tRNA anticodon loop.[4][5] The activity of FTSJ1 is crucial, as mutations in the FTSJ1 gene have been linked to non-syndromic X-linked intellectual disability (NSXLID), demonstrating the vital role of tRNA 2'-O-methylation in neuronal development and function.[4][5]
Quantitative Analysis of this compound in tRNA
Quantifying the stoichiometry of Um at specific sites within the tRNA pool is essential for understanding its regulatory roles. Several techniques have been developed for this purpose, ranging from traditional chromatographic methods to high-throughput sequencing approaches.
Summary of Quantitative Data
The following table summarizes the known locations and, where available, the relative abundance of 2'-O-methylated uridine (and other 2'-O-methylated nucleosides for context) in various tRNA species. It is important to note that the level of modification can be dynamic and change in response to cellular conditions such as stress.[6][7][8]
| Organism | tRNA Species | Position | Modification | Quantitative Level/Comment |
| Escherichia coli | tRNALeu(UAG) | 34 | cmnm⁵Um | Frequently present at the wobble position.[1] |
| Saccharomyces cerevisiae | tRNAPhe(GAA) | 32, 34 | Cm, Gm | Lack of Trm7 results in the absence of these modifications.[4] |
| Saccharomyces cerevisiae | Various tRNAs | Multiple | Cm, Um | Levels of Cm increase in response to hydrogen peroxide stress, while they decrease or are unaffected by other stressors like methylmethane sulfonate (MMS) and arsenite.[6][7][9] |
| Homo sapiens | tRNAPhe(GAA) | 32, 34 | Cm, Gm | Nearly complete lack of Cm32 and Gm34 in NSXLID patients with FTSJ1 loss-of-function mutations.[4] |
| Homo sapiens | tRNAArg(UCG) | 32 | Cm | Identified as a target of FTSJ1.[10] |
| Homo sapiens | tRNAGln(CUG) | 32 | Cm | Identified as a target of FTSJ1.[10] |
| Homo sapiens | tRNAGly(CCC) | 32 | Um | Identified as a target of FTSJ1.[10] |
| Drosophila melanogaster | tRNAPhe(GAA) | 32, 34 | Cm, Gm | Methylated by two distinct Trm7 homologs, CG5220 (at C32) and CG7009 (at G34).[11] |
| Drosophila melanogaster | tRNATrp(CCA) | 32, 34 | Cm, Gm | Methylated by CG5220 and CG7009.[11] |
| Drosophila melanogaster | tRNALeu(CAA) | 32, 34 | Cm, Gm | Methylated by CG5220 and CG7009.[11] |
Experimental Protocols
Accurate detection and quantification of Um in tRNA require specialized experimental procedures. This section provides detailed methodologies for tRNA purification and two key analytical techniques: RiboMethSeq and Mass Spectrometry.
Purification of tRNA
High-purity tRNA is a prerequisite for accurate downstream analysis.
Protocol for tRNA Purification from Eukaryotic Cells [11]
-
Total RNA Extraction: Lyse cells using a suitable method (e.g., TRIzol reagent) and perform total RNA extraction according to the manufacturer's protocol.
-
High-Molecular-Weight RNA Precipitation:
-
Resuspend the total RNA pellet in RNase-free water.
-
Add LiCl to a final concentration of 0.8 M.
-
Incubate overnight at 4°C to precipitate high-molecular-weight RNAs (rRNA, mRNA).
-
-
Small RNA Precipitation:
-
Centrifuge to pellet the high-molecular-weight RNA and carefully transfer the supernatant to a new tube.
-
Add two volumes of 100% ethanol to the supernatant.
-
Incubate at -20°C for at least 2 hours to precipitate small RNAs (including tRNA).
-
-
tRNA Enrichment:
-
Centrifuge to pellet the small RNAs.
-
Wash the pellet twice with 70% ethanol.
-
Resuspend the pellet in RNase-free water.
-
For further purification and isolation of specific tRNA isoacceptors, affinity purification using a 5'-biotinylated complementary oligonucleotide can be performed.[11]
-
RiboMethSeq for 2'-O-Methylation Mapping and Quantification
RiboMethSeq is a high-throughput sequencing method adapted for the quantitative analysis of 2'-O-methylation in RNA.[1][12][13]
Protocol for tRNA RiboMethSeq [1][12]
-
Alkaline Fragmentation:
-
Take 50-100 ng of purified tRNA in a final volume of 5 µL of RNase-free water.
-
Add 5 µL of 100 mM sodium carbonate buffer (pH 10.2).
-
Incubate at 95°C for a time optimized to generate fragments in the 20-40 nucleotide range. The duration is critical and needs to be empirically determined.
-
-
3'-End Dephosphorylation:
-
Add Antarctic Phosphatase to the fragmented RNA and incubate according to the manufacturer's instructions to remove the 3'-phosphate groups.
-
-
Library Preparation:
-
Perform 3'-end ligation with a pre-adenylated linker using T4 RNA Ligase 2, truncated.
-
Perform 5'-end phosphorylation with T4 Polynucleotide Kinase.
-
Perform 5'-end ligation with a second linker using T4 RNA Ligase 1.
-
-
Reverse Transcription and PCR Amplification:
-
Reverse transcribe the ligated fragments into cDNA using a reverse transcriptase.
-
Amplify the cDNA library using PCR with primers complementary to the linker sequences.
-
-
High-Throughput Sequencing:
-
Sequence the prepared library on an Illumina platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference tRNA sequences.
-
The 5'-ends of the sequencing reads correspond to the nucleotide following a 2'-O-methylated residue, which is resistant to alkaline hydrolysis.
-
Calculate a "methylation score" for each position by quantifying the number of reads starting at that position relative to the total coverage.
-
Mass Spectrometry for Quantification of Modified Nucleosides
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the direct quantification of modified nucleosides in RNA.[14][15][16]
Protocol for LC-MS Analysis of tRNA Modifications [14][15]
-
tRNA Hydrolysis:
-
Digest 1-5 µg of purified tRNA to nucleosides using a cocktail of enzymes, typically including Nuclease P1 followed by bacterial alkaline phosphatase or phosphodiesterase I.
-
-
Chromatographic Separation:
-
Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).
-
-
Mass Spectrometric Detection and Quantification:
-
Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Identify and quantify each modified nucleoside based on its specific precursor-to-product ion transition and retention time, established using synthetic standards.
-
Normalize the quantity of the modified nucleoside to the quantity of one or more of the four canonical nucleosides (A, C, G, U).
-
Signaling Pathways and Logical Relationships
The levels of tRNA modifications, including Um, are not static but are dynamically regulated in response to cellular cues, particularly stress. This suggests the existence of signaling pathways that modulate the activity of tRNA modifying enzymes.
tRNA Modifications in the Cellular Stress Response
Exposure to various stressors, such as oxidative agents (e.g., hydrogen peroxide), alkylating agents (e.g., MMS), and nutrient deprivation, leads to distinct changes in the tRNA modification landscape.[6][7][8] This "reprogramming" of tRNA modifications is thought to be a mechanism for translational control, allowing for the selective translation of codon-biased mRNAs that encode for critical stress response proteins.[6][7][17] For instance, in S. cerevisiae, hydrogen peroxide exposure leads to an increase in Cm levels, while MMS exposure does not.[6][7] This differential regulation implies that distinct signaling pathways, activated by specific stressors, converge on tRNA modifying enzymes.
Biogenesis of Anticodon Loop Modifications
The modifications in the tRNA anticodon loop often occur in a hierarchical and interdependent manner. For example, the 2'-O-methylation at positions 32 and 34 by FTSJ1/Trm7 can be a prerequisite for subsequent modifications at adjacent positions, such as the formation of wybutosine (yW) at position 37 in tRNAPhe.[4][5]
Experimental Workflow for Um Detection
The process of identifying and quantifying this compound in tRNA involves a series of interconnected experimental and analytical steps.
Conclusion and Future Directions
This compound is a fundamentally important modification of tRNA, contributing to its structural stability, decoding properties, and regulatory functions. The development of advanced analytical techniques has begun to unravel the complexity of its occurrence and the dynamic nature of its regulation. The link between defects in Um biogenesis and human diseases like NSXLID underscores the critical need for a deeper understanding of its roles in cellular physiology and pathology.
Future research should focus on:
-
Expanding the quantitative map of Um: A comprehensive, organism-wide, and tRNA-specific quantitative map of Um will be invaluable.
-
Elucidating the signaling pathways: Identifying the specific kinases, phosphatases, and other signaling molecules that regulate the activity of FTSJ1/Trm7 in response to different stimuli is a key next step.
-
Therapeutic potential: Given the involvement of FTSJ1 in intellectual disability, exploring strategies to modulate its activity or compensate for its deficiency could offer new therapeutic avenues.
This guide provides a solid foundation for researchers to build upon, offering the necessary background, data, and protocols to explore the multifaceted world of this compound in tRNA.
References
- 1. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genes.atspace.org [genes.atspace.org]
- 3. Modification of the wobble uridine in bacterial and mitochondrial tRNAs reading NNA/NNG triplets of 2-codon boxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]
- 6. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress [dspace.mit.edu]
- 7. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | PLOS Genetics [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pnas.org [pnas.org]
- 17. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 2'-O-Methyluridine in Archaea: A Technical Guide
Abstract
The 2'-O-methylation of uridine (Um) is a critical post-transcriptional modification in archaeal transfer RNA (tRNA) and ribosomal RNA (rRNA), contributing to the structural stability and function of these essential molecules, particularly in the extreme environments inhabited by many archaeal species. This technical guide provides an in-depth exploration of the biosynthesis of 2'-O-methyluridine in archaea, focusing on the primary enzymatic machinery, the box C/D small ribonucleoprotein (sRNP) complex. We detail the components of this system, the reaction mechanism, and provide a consolidated overview of experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating archaeal RNA modification, with potential applications in drug development targeting these unique pathways.
Introduction
Post-transcriptional modifications of RNA are ubiquitous across all domains of life, expanding the functional capacity of RNA molecules beyond their primary sequence. In archaea, these modifications are particularly diverse and abundant, playing a crucial role in adaptation to extreme temperatures, salinity, and pH. One of the most prevalent modifications is the methylation of the 2'-hydroxyl group of ribose, which enhances the conformational rigidity of the RNA backbone and protects against thermal degradation.[1]
This guide focuses specifically on the biosynthesis of this compound (Um), a modification found at several positions in archaeal tRNAs and rRNAs. The primary pathway for this modification is catalyzed by a ribonucleoprotein complex known as the box C/D sRNP. This machinery utilizes a guide RNA to ensure site-specific methylation, a feature that distinguishes it from many stand-alone methyltransferase enzymes. Understanding this pathway is fundamental to comprehending archaeal gene expression and offers potential targets for novel antimicrobial agents.
The Biosynthesis Pathway of this compound
The formation of this compound in archaea is a multi-component process primarily orchestrated by the box C/D sRNP. This complex recognizes and modifies specific uridine residues within target RNA molecules.
Key Components of the Pathway
The biosynthesis of this compound is dependent on the coordinated action of several molecular components:
-
Substrate RNA: The RNA molecule containing the target uridine residue. This can be a pre-tRNA, mature tRNA, or rRNA. Specific examples include the pre-tRNATrp in Haloferax volcanii, which contains a target uridine at position 39 (U39)[2], and the tRNATrp in Thermococcus kodakarensis, with a this compound at position 20 (U20).[3]
-
Box C/D sRNP: This ribonucleoprotein complex is the catalytic heart of the pathway and consists of:
-
Box C/D sRNA: A small guide RNA, typically 50-70 nucleotides in length, that provides the specificity for the methylation reaction.[4] It contains two conserved sequence motifs, box C (RUGAUGA) and box D (CUGA), and their internal counterparts, box C' and box D'.[4] The sRNA possesses one or two guide regions, which are complementary to the sequence surrounding the target uridine in the substrate RNA.[5][6]
-
Fibrillarin (aFib): The catalytic subunit of the complex, responsible for the methyltransferase activity.[4] Fibrillarin homologues are conserved across archaea and eukaryotes.[7]
-
Nop5 (Nop56/58 homolog): A core protein that forms a dimer and is essential for the structural integrity and assembly of the sRNP complex.[8]
-
L7Ae: An RNA-binding protein that recognizes and binds to the k-turn structures formed by the box C/D and C'/D' motifs of the sRNA, initiating the assembly of the sRNP.[4][9]
-
-
S-adenosyl-L-methionine (SAM): The methyl donor molecule that provides the methyl group for the 2'-O-methylation reaction.[10]
The Catalytic Mechanism
The biosynthesis of this compound proceeds through a series of ordered steps:
-
sRNP Assembly: The L7Ae protein binds to the k-turn motifs of the box C/D sRNA. This is followed by the recruitment of the Nop5 dimer and finally the fibrillarin methyltransferase to form the active sRNP complex.[9] In some archaea, this assembly process is temperature-dependent.[9]
-
Substrate Recognition: The guide region(s) of the sRNA within the assembled sRNP base-pair with the complementary sequence on the target RNA molecule. This positions the target uridine residue at the active site of the fibrillarin enzyme. The site of methylation is precisely determined by the "N+5 rule," where the nucleotide to be modified is the one base-paired with the fifth nucleotide upstream of the D or D' box in the guide RNA.[5]
-
Methyl Transfer: Fibrillarin catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of the target uridine's ribose. This reaction produces this compound and S-adenosyl-L-homocysteine (SAH).
-
Product Release: The modified RNA and SAH are released from the sRNP complex, which can then engage in further rounds of catalysis.
Quantitative Data
While the qualitative aspects of this compound biosynthesis are well-established, specific quantitative data, particularly enzyme kinetics for uridine methylation by archaeal box C/D sRNPs, are limited in the current literature. The available data primarily focuses on other methyltransferases or does not specify the nucleotide substrate. However, quantitative analysis of tRNA modifications, including this compound, has been achieved through techniques like HPLC-coupled mass spectrometry.[11][12]
Table 1: Known this compound Sites in Archaeal tRNA
| Archaeal Species | RNA | Position of this compound | Reference |
| Haloferax volcanii | pre-tRNATrp | U39 | [13][14] |
| Thermococcus kodakarensis | tRNATrp | U20 | [3] |
| Sulfolobus acidocaldarius | 16S rRNA | U52 | [15] |
Table 2: General Kinetic Parameters for an Archaeal tRNA Methyltransferase (Trm10)
Note: This data is for a guanosine/adenosine methyltransferase and is provided as a general reference for the order of magnitude of kinetic parameters for archaeal tRNA methyltransferases.
| Substrate | KM (µM) | kcat (min-1) | Reference |
| tRNA-G | 0.23 ± 0.04 | 0.19 ± 0.01 | [16] |
| tRNA-A | 0.28 ± 0.04 | 0.10 ± 0.01 | [16] |
| SAM (with tRNA-G) | 3.6 ± 0.9 | 0.17 ± 0.01 | [16] |
| SAM (with tRNA-A) | 1.8 ± 0.5 | 0.09 ± 0.01 | [16] |
Experimental Protocols
This section provides an overview of key experimental protocols for studying the biosynthesis of this compound in archaea. These are generalized protocols and may require optimization for specific archaeal species and sRNP complexes.
In Vitro Transcription of tRNA and sRNA
The production of unmodified tRNA and sRNA transcripts is a prerequisite for in vitro reconstitution and methylation assays.
Protocol: In Vitro Transcription of Archaeal tRNA
-
Template Preparation:
-
Synthesize a DNA oligonucleotide template corresponding to the desired tRNA sequence, preceded by a T7 RNA polymerase promoter.
-
Alternatively, amplify the tRNA gene from genomic DNA using PCR with a forward primer containing the T7 promoter sequence.[5]
-
-
Transcription Reaction:
-
Combine the DNA template, rNTPs, T7 RNA polymerase, and a suitable transcription buffer.
-
Incubate at 37°C for 2-4 hours.
-
-
Purification:
-
Treat the reaction mixture with DNase I to remove the DNA template.
-
Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE), phenol-chloroform extraction, and ethanol precipitation.[1]
-
Purification of Recombinant sRNP Proteins
The core proteins of the box C/D sRNP (Fibrillarin, Nop5, and L7Ae) can be expressed recombinantly in E. coli and purified.
Protocol: Purification of His-tagged Archaeal Proteins
-
Expression:
-
Clone the genes for Fibrillarin, Nop5, and L7Ae into an expression vector with a hexahistidine (His6) tag.
-
Transform the vectors into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
-
Lysis:
-
Harvest the cells by centrifugation and resuspend in a lysis buffer.
-
Lyse the cells by sonication.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an imidazole gradient.
-
Further purify the protein by size-exclusion chromatography.[3]
-
In Vitro Reconstitution and Methylation Assay
This protocol allows for the assembly of the active sRNP complex and the subsequent measurement of its methyltransferase activity.
Protocol: Box C/D sRNP Methylation Assay
-
sRNP Assembly:
-
Combine the purified Fibrillarin, Nop5, and L7Ae proteins with the in vitro transcribed box C/D sRNA in an assembly buffer.
-
Incubate at a temperature optimal for the specific archaeal proteins (e.g., 55-70°C for thermophiles) to allow for complex formation.[15]
-
-
Methylation Reaction:
-
Add the in vitro transcribed target tRNA and radiolabeled [3H]-S-adenosyl-L-methionine to the assembled sRNP.
-
Incubate at the optimal temperature for the desired time.
-
-
Analysis:
Quantitative Analysis of this compound
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of modified nucleosides in RNA.
Protocol: LC-MS Analysis of this compound
-
tRNA Isolation:
-
Isolate total RNA from archaeal cells.
-
Purify the tRNA fraction using methods such as HPLC.[11]
-
-
Enzymatic Digestion:
-
Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[17]
-
-
LC-MS Analysis:
Conclusion and Future Directions
The biosynthesis of this compound in archaea is a fascinating example of RNA-guided enzymatic modification. The box C/D sRNP complex provides a versatile platform for the site-specific methylation of a wide range of RNA substrates, contributing significantly to the stability and function of the archaeal transcriptome. While the fundamental pathway has been elucidated, further research is needed to fully understand the nuances of this process.
Future research should focus on:
-
Obtaining detailed kinetic data for the methylation of specific uridine residues by various archaeal box C/D sRNPs to better understand their catalytic efficiency and substrate specificity.
-
Investigating the regulatory mechanisms that control the expression and assembly of box C/D sRNPs in response to environmental changes.
-
Exploring the full range of tRNA and rRNA substrates for this compound across a wider diversity of archaeal species.
-
Leveraging the unique aspects of this pathway for drug development , particularly in the context of pathogenic archaea or as a model for targeting similar pathways in other organisms.
This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key methodologies required to further unravel the complexities of archaeal RNA modification.
References
- 1. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A di-sRNP Structure for Archaeal Box C/D sRNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR resonance assignments of the archaeal ribosomal protein L7Ae in the apo form and bound to a 25 nt RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Conservation of Archaeal C/D Box sRNA-Guided RNA Modifications [frontiersin.org]
- 5. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A transfer RNA methyltransferase with an unusual domain composition catalyzes 2′-O-methylation at position 6 in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a small tRNA‐binding protein that interacts with the archaeal proteasome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ehime-u.ac.jp [research.ehime-u.ac.jp]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Box C/D RNA-Guided 2′-O Methylations and the Intron of tRNATrp Are Not Essential for the Viability of Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Box C/D RNA-guided 2'-O methylations and the intron of tRNATrp are not essential for the viability of Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probing the structure and function of an archaeal C/D-box methylation guide sRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. academic.oup.com [academic.oup.com]
The Guardian of the Message: 2'-O-Methyluridine's Role in Fortifying RNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Contributions of 2'-O-Methyluridine to RNA Stability and Structural Integrity.
In the intricate world of molecular biology, the subtle modification of RNA nucleotides can have profound consequences for their function and fate. Among these modifications, the methylation of the 2'-hydroxyl group of uridine, creating this compound (Um), stands out as a critical determinant of RNA stability and structure. This naturally occurring modification, found in various RNA species including tRNA, rRNA, snRNA, and mRNA, offers a strategic advantage for both endogenous RNA molecules and synthetic RNA-based therapeutics. This technical guide delves into the core principles of how this compound enhances RNA stability, influences its three-dimensional structure, and the experimental methodologies used to probe these characteristics.
Enhancing RNA Stability: A Two-Fold Defense
The incorporation of this compound into an RNA strand provides a robust defense against degradation and thermal denaturation through two primary mechanisms: increased resistance to nucleases and enhanced thermal stability.
Bolstering Resistance to Nuclease Degradation
One of the most significant advantages conferred by 2'-O-methylation is the increased resistance to enzymatic degradation by nucleases. The methyl group at the 2' position acts as a steric shield, hindering the access of nuclease active sites to the phosphodiester backbone. This protection is particularly effective against single-stranded endonucleases. DNA oligonucleotides containing 2'-O-methyl modifications have been shown to be 5- to 10-fold less susceptible to DNases than their unmodified counterparts. This enhanced stability is crucial for the longevity of RNA molecules within the cellular environment and is a key feature in the design of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, to prolong their half-life and improve their efficacy.
Increasing Thermal Stability
This compound significantly contributes to the thermal stability of RNA duplexes. The methyl group favors a C3'-endo conformation of the ribose sugar, which is the characteristic pucker found in A-form RNA helices. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable structure. Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol. This increased stability is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates. For instance, the methylation of the 2'-OH group of every uridine in a 14-mer RNA duplex (UOMe14/AOH14) increased the Tm by 12°C compared to the unmodified duplex.
Shaping RNA Structure: The Conformational Influence of this compound
The structural impact of this compound extends beyond simple stabilization. By biasing the ribose pucker towards the C3'-endo conformation, it reinforces the canonical A-form helical structure of RNA duplexes. This conformational preference can influence RNA-protein interactions and the overall three-dimensional architecture of complex RNA molecules. For example, in the context of siRNA, the placement of 2'-O-methyl modifications can affect the interaction with the Argonaute-2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC). Furthermore, studies on mammalian 5.8S rRNA have shown that 2'-O-methylation at a specific uridine residue can restrict the molecule to a more open conformation, potentially influencing its interaction with 28S rRNA.
Data Presentation: Quantitative Impact of this compound
The following tables summarize the quantitative effects of this compound on RNA stability.
Table 1: Effect of this compound on RNA Thermal Stability (Tm)
| RNA Duplex | Modification | Tm (°C) | ΔTm per modification (°C) | Reference |
| 14-mer U/A duplex | Unmodified (UOH14/AOH14) | 24 | - | |
| 14-mer U/A duplex | All Uridines 2'-O-methylated (UOMe14/AOH14) | 36 | +0.86 | |
| 12-mer oligonucleotide | Single central 2'-OMe-m³U | Reduction of 8-12 | -8 to -12 | |
| anti-renilla siRNA duplex (si-1) | Unmodified | - | - | |
| anti-renilla siRNA duplex | Single 2'-OMe-m³U incorporation | Consistent decrease | Variable |
Table 2: Nuclease Resistance Conferred by this compound
| Oligonucleotide Type | Modification | Nuclease Type | Observation | Reference |
| Oligonucleotides | 2'-O-alkyl-m³U | 3'- and 5'-exonucleases | Improved half-life compared to 2'-fluoro and 2'-OMe | |
| siRNA strands | 2'-OMe-m³U and 2'-OEt-m³U | Human serum nucleases | Slightly improved half-lives | |
| DNA oligonucleotides | 2'-O-Methyl | DNases | 5- to 10-fold less susceptible to degradation | |
| Oligonucleotides | 2'-O-Methyl | Single-stranded endonucleases | Prevents attack |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and analysis of RNA containing this compound.
Synthesis of this compound Modified RNA
Method: Solid-Phase Phosphoramidite Chemistry
This is the standard method for synthesizing custom RNA oligonucleotides, including those with modified bases like this compound.
Protocol Overview:
-
Support Preparation: The synthesis starts with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The next phosphoramidite monomer (in this case, a this compound phosphoramidite) is activated by an activator (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps. This is typically done using acetic anhydride and N-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution.
-
Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired RNA sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a basic solution (e.g., a mixture of ammonia and methylamine).
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Analysis of RNA Stability
4.2.1. Thermal Denaturation (UV-Melting) Analysis
Method: UV-Visible Spectrophotometry
This technique is used to determine the melting temperature (Tm) of an RNA duplex.
Protocol Overview:
-
Sample Preparation: The purified, complementary RNA strands (one of which may contain this compound) are annealed in a suitable buffer (e.g., sodium phosphate buffer with NaCl).
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased at a controlled rate (e.g., 0.5-1.0 °C/minute).
-
Data Analysis: As the temperature increases, the RNA duplex "melts" into single strands, causing an increase in absorbance (hyperchromicity). The Tm is the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully melted) values. This is determined by finding the maximum of the first derivative of the melting curve.
4.2.2. Nuclease Degradation Assay
Method: Gel Electrophoresis or Fluorescence-Based Assays
These assays are used to assess the resistance of RNA to nuclease degradation.
Protocol Overview (Gel-Based):
-
RNA Labeling: The RNA oligonucleotide (with and without this compound) is typically labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Incubation: The labeled RNA is incubated with a source of nucleases (e.g., human serum, cell lysate) at a physiological temperature (e.g., 37°C) for various time points.
-
Reaction Quenching: The degradation reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel to separate the RNA fragments by size.
-
Visualization and Quantification: The gel is visualized (e.g., by autoradiography or fluorescence imaging), and the amount of intact, full-length RNA at each time point is quantified to determine the rate of degradation and the half-life of the oligonucleotide.
Analysis of RNA Structure
4.3.1. Circular Dichroism (CD) Spectroscopy
Method: Circular Dichroism Spectropolarimetry
CD spectroscopy is a powerful technique for analyzing the secondary structure of RNA in solution.
Protocol Overview:
-
Sample Preparation: The purified RNA is dissolved in a suitable buffer that is transparent in the far-UV region.
-
Instrumentation: A CD spectropolarimeter is used to measure the differential absorption of left and right circularly polarized light by the RNA sample.
-
Data Acquisition: CD spectra are typically recorded in the far-UV range (e.g., 190-320 nm) at a controlled temperature.
-
Data Analysis: The resulting CD spectrum provides a characteristic signature of the RNA's secondary structure. An A-form helix, typical for RNA duplexes, exhibits a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover near 240 nm. The presence of this compound, which stabilizes the A-form helix, is expected to enhance these characteristic spectral features.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: 2D NMR Spectroscopy (e.g., NOESY, TOCSY)
NMR provides high-resolution structural information about RNA molecules in solution, including the conformation of the ribose sugar.
Protocol Overview:
-
Sample Preparation: A highly concentrated and pure sample of the RNA (often isotopically labeled with 13C and/or 15N) is prepared in a suitable NMR buffer.
-
Instrumentation: A high-field NMR spectrometer is required.
-
Data Acquisition: A series of 2D NMR experiments are performed to assign the resonances of the different protons in the RNA molecule and to measure through-space proximities (NOESY) and through-bond connectivities (TOCSY).
-
Data Analysis: The analysis of the NMR data, particularly the coupling constants of the ribose protons, can directly determine the sugar pucker conformation. The presence of this compound is confirmed by the observation of a C3'-endo pucker, which is characteristic of this modification.
Mandatory Visualizations
Signaling Pathway: RNA-Induced Silencing Complex (RISC) Pathway
The following diagram illustrates the key steps in the RNA interference (RNAi) pathway, where siRNAs containing modifications like this compound play a crucial role in enhancing stability and efficacy.
Experimental Workflow: In Vitro siRNA Gene Silencing Assay
The following diagram outlines a typical experimental workflow to assess the gene-silencing efficacy of siRNAs, including those modified with this compound.
Conclusion
This compound is a subtle yet powerful modification that plays a pivotal role in the stability and structural integrity of RNA. Its ability to confer nuclease resistance and enhance thermal stability makes it an invaluable tool in the development of RNA-based therapeutics. For researchers and drug development professionals, a thorough understanding of the biochemical properties of this compound and the experimental techniques used to characterize its effects is essential for the rational design of more stable and efficacious RNA molecules. The continued exploration of this and other RNA modifications will undoubtedly pave the way for the next generation of RNA-based diagnostics and therapies.
An In-depth Technical Guide to the Biochemical and Physical Properties of 2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyluridine (2'-OMe-U) is a naturally occurring modified nucleoside, a derivative of uridine, that features a methyl group attached to the 2'-hydroxyl group of the ribose sugar. This seemingly subtle modification imparts significant and advantageous properties to RNA molecules, making it a focal point in nucleic acid research and the development of RNA-based therapeutics. Its presence in various cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA), underscores its fundamental role in cellular processes.[1][2][3] This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, detailed experimental protocols for its analysis, and its functional implications in biological systems and therapeutic applications.
Physicochemical Properties
This compound is a white to off-white solid, and its key physical and chemical properties are summarized below.[4][5]
Structural and General Properties
| Property | Value | Reference |
| CAS Number | 2140-76-3 | [4][6] |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [4][6] |
| Molecular Weight | 258.23 g/mol | [6][7] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | [1][7] |
| Appearance | White to Off-white Powder/Solid | [4][5][8] |
| Storage Temperature | 2-8°C or -20°C for long-term stability | [4][5][9] |
Quantitative Physical and Chemical Data
| Property | Value | Reference |
| Melting Point | 154-156 °C | [4][5] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [4][5] |
| pKa (Predicted) | 9.39 ± 0.10 | [4] |
| Maximum UV Absorbance (λmax) | 261 nm (in Methanol), 263 nm | [4][9][10] |
| Optical Rotation ([α]D20) | +40 to +44° (c=2, H₂O) | [8][10] |
| Solubility | ||
| Water | Soluble | [10] |
| PBS (pH 7.2) | ~10 mg/mL | [9] |
| DMSO | ~12 mg/mL | [9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [9] |
| Methanol | Slightly Soluble | [4][5] |
| Ethanol | Slightly Soluble | [9] |
Biochemical Properties and Functional Significance
The primary biochemical significance of 2'-O-methylation lies in its profound impact on the structure, stability, and function of RNA.
Enhanced Nuclease Resistance
The presence of the 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester bond from cleavage by endo- and exonucleases. This increased resistance to enzymatic degradation is a critical attribute for the therapeutic application of RNA molecules, such as in siRNA and mRNA vaccines, as it prolongs their half-life in biological fluids.
Increased Thermal Stability of RNA Duplexes
This compound, when incorporated into an RNA strand, biases the sugar pucker conformation towards the C3'-endo form, which is characteristic of A-form helices found in RNA duplexes.[4] This pre-organization of the ribose ring reduces the entropic penalty of duplex formation, leading to an increase in the thermal stability (melting temperature, Tₘ) of RNA:RNA and RNA:DNA duplexes.
Modulation of RNA Structure and Interactions
The 2'-O-methyl group can influence the local RNA structure and its interactions with proteins. While it enhances the stability of canonical A-form helices, it can also modulate the conformational dynamics of more flexible regions of RNA, such as internal loops and bulges.[4] This can have significant functional consequences for RNA-protein interactions and the overall biological activity of the RNA molecule.
Role in mRNA Vaccines and Therapeutics
In the context of mRNA vaccines, the incorporation of modified nucleosides like N1-methylpseudouridine (a related but different modification) has been pivotal in reducing the innate immunogenicity of in vitro transcribed mRNA and enhancing its translational efficiency.[11][12][13][14][15] While N1-methylpseudouridine has been a primary focus, the principles of using modified nucleosides to improve mRNA stability and reduce immune recognition are broadly applicable, and 2'-O-methyl modifications are extensively used in RNA therapeutics for their stability-enhancing properties.
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a standard melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[16][17][18]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[16][19][20]
-
Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.[16]
-
Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[16]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.[16]
Solubility Assay (Shake-Flask Method)
This protocol determines the kinetic solubility of this compound in a specific buffer, such as PBS.
Protocol:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a highly soluble solvent like DMSO (e.g., 20 mM).[21]
-
Incubation: A small volume of the DMSO stock solution is added to a larger volume of the aqueous buffer (e.g., PBS) in a microcentrifuge tube or well of a microplate to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%).[21][22]
-
Equilibration: The mixture is agitated (e.g., using a thermomixer) at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours) to allow it to reach equilibrium.[21][22]
-
Separation of Undissolved Solid: The sample is centrifuged at high speed or filtered to separate any undissolved solid from the saturated solution.[22][23]
-
Quantification: The concentration of this compound in the supernatant (the saturated solution) is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at 261 nm) or HPLC, by comparing it to a standard curve.[22][23]
NMR Spectroscopy for Structural Characterization
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically used, but may be optimized as needed.[24][25]
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the resulting spectra are analyzed to confirm the presence of all expected protons and carbons and to verify the structure of the molecule, including the stereochemistry.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or LC-MS). High-resolution mass spectrometry is preferred to obtain an accurate mass measurement.[26][27]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and to confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of this compound.
Visualizations: Workflows and Logical Relationships
Workflow for Solid-Phase Synthesis of a this compound-Containing Oligonucleotide
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of RNA 2'-O-methylation and pseudouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pivotal role of uridine modifications in the development of mRNA technology | Journal of Medical Science [jms.ump.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 14. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. davjalandhar.com [davjalandhar.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. thinksrs.com [thinksrs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 25. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to 2'-O-Methyluridine (Um) in mRNA and Non-Coding RNAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose moiety, is one of the most abundant and highly conserved post-transcriptional modifications found in a wide array of RNA species.[1][2][3] This modification, which can occur on any of the four nucleotides, plays a critical role in fine-tuning the structure and function of RNA. When this modification occurs on uridine, it is termed 2'-O-Methyluridine (Um). Historically studied in non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), the discovery of Um within messenger RNA (mRNA) has unveiled new layers of gene expression regulation and innate immune evasion. This guide provides an in-depth examination of the multifaceted functions of this compound in both mRNA and non-coding RNAs, details the experimental protocols used for its study, and presents key data in a structured format for clarity and comparison.
Core Functions of this compound Across RNA Species
The 2'-O-methylation of a ribonucleoside introduces a methyl group to the 2' hydroxyl of the ribose sugar.[1] This seemingly simple modification has profound biochemical consequences. It increases the hydrophobicity of the RNA, enhances the thermal stability of RNA duplexes by approximately 0.2 kcal/mol per modification, and protects the phosphodiester backbone from nuclease-mediated and alkaline hydrolysis.[1][2][4] The methyl group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thereby pre-organizing the RNA structure for specific interactions.[2][5]
The installation of Um is catalyzed by two main classes of enzymes:
-
snoRNA-guided methyltransferases: In eukaryotes and archaea, the box C/D small nucleolar ribonucleoprotein (snoRNP) complex is responsible for site-specific methylation of rRNAs and small nuclear RNAs (snRNAs).[4][6][7] The snoRNA component provides specificity by base-pairing with the target RNA, guiding the catalytic enzyme, Fibrillarin (FBL), to the correct nucleotide.[6][7][8]
-
Standalone methyltransferases: These are protein-only enzymes that recognize specific RNA sequences or structures. An important example is FTSJ3, which has been shown to methylate viral RNA.[2][9][10]
Function in Non-Coding RNAs
2'-O-methylation is widespread in stable non-coding RNAs, where it is crucial for their biogenesis, stability, and function.[11][12]
-
Ribosomal RNA (rRNA): Um and other 2'-O-methylations are abundant in rRNA, with over 100 sites in human ribosomes.[6][13] These modifications are clustered in functionally critical regions, such as the peptidyl transferase center and the decoding center.[6] Their primary roles include stabilizing the complex three-dimensional architecture of the ribosome, protecting it from degradation, and ensuring translational fidelity.[6][7][8][14] Recent evidence suggests that the pattern of rRNA methylation is not static; this "ribosome heterogeneity" may allow for specialized ribosomes to preferentially translate specific subsets of mRNAs, a concept known as the "ribosome filter hypothesis".[6] Downregulation of Fibrillarin, leading to reduced rRNA methylation, can impair ribosome biogenesis and function.[5]
-
Transfer RNA (tRNA): Um is frequently found in the anticodon loop of tRNA, particularly at the wobble position (position 34).[15][16] This modification is critical for accurate decoding of mRNA codons by preventing frameshifting and ensuring the correct amino acid is incorporated into the growing polypeptide chain.[15] The methyltransferase complex TRM7/FTSJ1 is responsible for these modifications.[4][15]
-
Small Nuclear and Nucleolar RNAs (snRNA/snoRNA): 2'-O-methylations are prevalent in snRNAs, which are core components of the spliceosome.[2][11][17] Here, they are thought to stabilize snRNA structure and modulate RNA-protein interactions essential for pre-mRNA splicing. SnoRNAs themselves can contain these modifications.[3]
-
Small Regulatory RNAs (miRNA/piRNA): In plants, 2'-O-methylation at the 3'-end of microRNAs (miRNAs) and small-interfering RNAs (siRNAs) protects them from degradation.[1] A similar stabilizing function is seen in animal PIWI-interacting RNAs (piRNAs).[1][2]
Function in Messenger RNA (mRNA)
The presence and function of Um in mRNA are context-dependent, occurring at both the 5' cap and internal positions.
-
The 5' Cap: A Hallmark of "Self" All eukaryotic mRNAs possess a 5' cap structure, which begins as a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge (Cap 0).[1][18] This structure is further methylated on the 2'-OH of the first transcribed nucleotide to form the Cap 1 structure.[1][18][19] This modification is a critical mechanism for the innate immune system to distinguish the body's own mRNA from foreign RNA, such as that from a viral infection.[9][18]
-
Innate Immune Evasion: Cytoplasmic pattern recognition receptors (PRRs) like RIG-I and MDA5 are sensors for viral RNA.[10][20] RNA lacking a Cap 1 structure is recognized as "non-self," triggering an interferon-based antiviral response.[18] The interferon-stimulated gene IFIT1 directly binds and inhibits the translation of RNAs lacking 2'-O-methylation at the cap.[18] Therefore, the Cap 1 modification is essential for cellular mRNAs to evade this immune surveillance.[2][18] This principle is fundamental to the design of modern mRNA vaccines, which incorporate Cap 1 structures to reduce immunogenicity and enhance protein expression.[19][21]
-
mRNA Stability: The Cap 1 methylation also protects mRNA from degradation by the decapping exoribonuclease DXO, which targets and degrades RNAs that lack this modification as a quality control step.[2]
-
-
Internal this compound: A Regulator of Translation and Stability More recently, Um has been identified at internal sites within the coding sequence and untranslated regions of cellular mRNAs.[2][8][22][23]
-
Inhibition of Translation: The presence of Um within a codon can significantly inhibit translation elongation.[8][22] The bulky methyl group is thought to create a steric clash with universally conserved monitoring bases (G530, A1492, A1493) in the ribosomal A-site.[8] This clash disrupts the proper recognition of the codon-anticodon helix, inhibiting GTP hydrolysis by elongation factor Tu (EF-Tu) and leading to the rejection of the incoming aminoacyl-tRNA.[8] This acts as a "brake" on translation, allowing for fine-tuning of protein output from a given mRNA.[22]
-
Enhancement of mRNA Stability: Contrary to its inhibitory effect on translation, internal 2'-O-methylation has been shown to promote mRNA stability and increase overall mRNA abundance.[23] Fibrillarin-mediated methylation is linked to increased expression levels of mRNAs, particularly those involved in cancer pathways.[23] This suggests a dual regulatory role where Um can uncouple mRNA levels from protein output.
-
Role in Viral Infection and Innate Immunity
The dichotomy between "self" and "non-self" RNA, largely defined by 2'-O-methylation, is a central battlefield in the host-virus arms race.
-
Viral Evasion Strategy: Many viruses that replicate in the cytoplasm have evolved mechanisms to methylate their own RNA to mimic host mRNAs and evade immune detection.[18] For instance, HIV-1 recruits the host TAR RNA-binding protein (TRBP) and the methyltransferase FTSJ3 to its RNA.[9][10] FTSJ3 then deposits 2'-O-methyl groups at specific sites on the viral genome, which prevents it from being sensed by MDA5 and thereby suppresses the type 1 interferon response.[9][20]
-
Therapeutic Exploitation: The immune-silencing property of Um is now widely exploited in drug development. Incorporating Um and other modified nucleosides (like pseudouridine) into synthetic siRNA or mRNA therapeutics is a standard strategy to:
-
Reduce activation of Toll-like receptors (TLRs) 7 and 8, which can recognize foreign RNA and trigger inflammatory cytokine production.[24][25][26]
-
Increase the stability and translational efficiency of mRNA-based vaccines and therapeutics.[21] Incorporation of Um into siRNAs targeting apolipoprotein B has been shown to decrease protein levels while preventing interferon production in human peripheral blood mononuclear cells.[27]
-
Quantitative Data Summary
The following tables summarize the qualitative and quantitative effects of this compound on various aspects of RNA function.
Table 1: Effect of this compound on RNA Stability and Structure
| RNA Type | Location of Um | Effect on Stability | Structural Impact | Reference |
| All RNA | Phosphodiester Backbone | Increases resistance to alkaline and nuclease hydrolysis | Favors C3'-endo ribose pucker; stabilizes A-form helices | [2][4] |
| mRNA | 5' Cap (Cap 1) | Protects from DXO decapping enzyme | Part of the cap recognition structure | [2] |
| mRNA | Internal Sites | Increases mRNA half-life and abundance | May alter local RNA secondary structure | [23] |
| ncRNA | General | Enhances overall structural integrity and longevity | Contributes to correct folding of complex structures (e.g., rRNA) | [6][14] |
Table 2: Effect of this compound on Biological Processes
| Process | RNA Type / Context | Effect of Um | Mechanism | Reference |
| Translation | mRNA (Internal Codon) | Inhibitory | Steric hindrance with ribosomal decoding center, impairing tRNA accommodation | [8][22] |
| Translation | rRNA | Fidelity / Regulation | Stabilizes ribosome structure; heterogeneity may allow for specialized translation | [6][7][8] |
| Innate Immunity | mRNA (5' Cap) | Evasion | Masks mRNA from recognition by RIG-I and IFIT1 as "self" | [2][18] |
| Innate Immunity | Viral RNA | Evasion | Viral hijacking of host enzymes (e.g., FTSJ3) to methylate viral RNA | [9][10][20] |
| Innate Immunity | Synthetic RNA | Suppression | Reduces activation of endosomal TLRs 7/8 | [24][25][26] |
| Splicing | snRNA | Modulation | Stabilizes snRNA structure within the spliceosome | [2][3] |
Key Experimental Protocols
The study of this compound relies on a set of specialized biochemical techniques to detect, map, and functionally characterize this modification.
Detection and Mapping of 2'-O-Methylation Sites
A. RiboMeth-Seq (High-Throughput Sequencing) This is a widely used method for transcriptome-wide, quantitative mapping of 2'-O-methylation sites, particularly in abundant RNAs like rRNA.[4]
-
Principle: The method leverages the resistance of 2'-O-methylated nucleotides to alkaline hydrolysis.
-
Methodology:
-
RNA Fragmentation: Purified RNA is subjected to controlled alkaline hydrolysis, which fragments the RNA at random positions, except where a 2'-O-methyl group is present.
-
Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing. This involves polyadenylation of the fragments, reverse transcription, and adapter ligation.
-
Sequencing & Analysis: The library is sequenced, and the reads are mapped back to the reference transcriptome. A 2'-O-methylation site is identified by a distinct gap in sequencing coverage, as the hydrolysis is blocked at that position. The degree of methylation can be quantified by analyzing the drop in coverage.[2]
-
B. RNase H-Based Cleavage Assay This method provides sensitive, site-specific detection of 2'-O-methylation.[28][29]
-
Principle: RNase H is an enzyme that specifically cleaves the RNA strand of an RNA:DNA hybrid. However, this cleavage is blocked if the ribose at the cleavage site is 2'-O-methylated.[29]
-
Methodology:
-
Chimera Design: A chimeric oligonucleotide consisting of a central stretch of DNA flanked by 2'-O-methyl RNA bases is designed to be complementary to the target RNA sequence. The DNA portion directs the RNase H cleavage.
-
Hybridization & Cleavage: The chimera is hybridized to the target RNA, and RNase H is added.
-
Analysis: The reaction products are analyzed by gel electrophoresis. If the target site is unmethylated, RNase H will cleave the RNA, resulting in smaller fragments. If the site is methylated, cleavage is blocked, and the full-length RNA remains intact.[28][29]
-
C. Primer Extension at Low dNTP Concentrations This is a classic method for identifying 2'-O-methylated sites.
-
Principle: Reverse transcriptase tends to pause or stop one nucleotide 3' to a 2'-O-methylated residue, particularly when the concentration of deoxynucleoside triphosphates (dNTPs) is limiting.[11]
-
Methodology:
-
A radiolabeled primer complementary to a region downstream of the suspected modification site is annealed to the target RNA.
-
A reverse transcription reaction is performed using a low concentration of dNTPs.
-
The resulting cDNA products are resolved on a sequencing gel alongside a dideoxy sequencing ladder generated from the same primer and an unmodified template. A band on the gel corresponding to a stop in transcription indicates the position of the modified nucleotide.
-
Functional Characterization Assays
A. In Vitro Translation Assays These assays are used to directly measure the impact of internal Um on protein synthesis.
-
Methodology:
-
Template Preparation: Two mRNA templates encoding a reporter protein (e.g., luciferase or GFP) are synthesized. One is an unmodified control, and the other contains a site-specific this compound within the coding sequence.
-
Translation Reaction: The mRNAs are added to a cell-free translation system, such as rabbit reticulocyte lysate or a purified reconstituted system.
-
Quantification: Translation output is measured by quantifying the reporter protein's activity (e.g., luminescence for luciferase) or by autoradiography if radiolabeled amino acids are used. A reduction in protein product from the Um-containing mRNA compared to the control indicates translational inhibition.[8][22]
-
Single-Molecule FRET (smFRET): For mechanistic insights, smFRET can be used to monitor the dynamics of individual ribosomes translating the modified mRNA in real-time, allowing researchers to observe stalling and tRNA rejection events directly.[8]
-
B. Innate Immune Stimulation Assay This assay determines the immunogenicity of a given RNA molecule.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., dendritic cells) are cultured.
-
RNA Transfection: The cells are transfected with the RNA of interest (e.g., synthetic mRNA with or without a Cap 1 structure containing Um).
-
Cytokine Measurement: After a period of incubation, the cell culture supernatant is collected. The concentration of inflammatory cytokines, such as Type I interferons (IFN-α, IFN-β) or TNF-α, is measured using an enzyme-linked immunosorbent assay (ELISA). High cytokine levels indicate a strong immune response, while low levels suggest the RNA is immunologically silent.[9][27]
-
Visualized Pathways and Workflows
Diagram 1: SnoRNA-Guided 2'-O-Methylation
Caption: Mechanism of site-specific RNA 2'-O-methylation by the Box C/D snoRNP complex.
Diagram 2: Innate Immune Sensing and Evasion by mRNA
Caption: 2'-O-methylation at the mRNA cap allows host RNA to evade innate immune detection.
Diagram 3: Translational Inhibition by Internal this compound
References
- 1. mdpi.com [mdpi.com]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 5. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTSJ3 is an RNA 2'-O-methyltransferase recruited by HIV to avoid innate immune sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. portlandpress.com [portlandpress.com]
- 14. RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]
- 17. Detection and quantification of RNA 2'-O-methylation and pseudouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. trilinkbiotech.com [trilinkbiotech.com]
- 20. uniprot.org [uniprot.org]
- 21. chemimpex.com [chemimpex.com]
- 22. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RNA Modifications Modulate Activation of Innate Toll-Like Receptors [mdpi.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. A new method for detecting sites of 2'-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection and quantitation of RNA base modifications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Enzymatic Synthesis of 2'-O-Methyluridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic synthesis of 2'-O-Methyluridine, a modified nucleoside of significant interest in the development of therapeutic oligonucleotides and RNA-based drugs. The 2'-O-methylation of ribonucleosides enhances the thermal stability and nuclease resistance of RNA, making it a critical modification for applications such as antisense drugs, siRNAs, and aptamers.[1] This document details two primary enzymatic strategies for the synthesis of this compound, providing comprehensive experimental protocols, quantitative data from related syntheses, and workflow visualizations to facilitate practical implementation in a research and development setting.
Enzymatic Synthesis Strategies
The in vitro synthesis of this compound can be approached through two main enzymatic pathways: a multi-enzyme cascade involving nucleoside phosphorylases and a direct methylation approach using a methyltransferase.
Multi-Enzyme Cascade Synthesis
This strategy employs a one-pot, three-enzyme system to synthesize this compound from 2'-O-methylribose and uracil. This pathway mimics the pyrimidine salvage pathway and involves three key enzymatic steps:
-
Phosphorylation: A ribokinase (or a suitable sugar kinase) phosphorylates 2'-O-methylribose at the 5'-hydroxyl group using a phosphate donor like ATP, forming 2'-O-methylribose-5-phosphate.
-
Isomerization: A phosphopentomutase isomerizes 2'-O-methylribose-5-phosphate to its corresponding 1-α-phosphate derivative, 2'-O-methyl-α-D-ribose-1-phosphate.
-
Coupling (Reverse Phosphorolysis): A uridine phosphorylase (UP) catalyzes the condensation of 2'-O-methyl-α-D-ribose-1-phosphate with uracil to form this compound and inorganic phosphate.
This cascade approach is advantageous as it starts from a relatively simple and potentially accessible modified sugar.[2] The use of thermophilic enzymes in such cascades can also be beneficial, offering higher stability and activity at elevated temperatures.[1]
Direct Enzymatic Methylation
This approach involves the direct transfer of a methyl group to the 2'-hydroxyl of uridine. This reaction is catalyzed by a 2'-O-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[3] Enzymes for this purpose can be found in various organisms, particularly as tRNA and rRNA modifying enzymes.[4][5] For instance, the yeast tRNA methyltransferase Trm13 is responsible for 2'-O-methylation at position 4 of certain tRNAs.[6] While these enzymes are highly specific for their native tRNA substrates, they may be engineered or used under specific in vitro conditions to methylate single nucleosides.
Quantitative Data
Precise quantitative data for the in vitro enzymatic synthesis of this compound is not extensively reported. However, data from the synthesis of analogous nucleosides and the kinetic parameters of the involved enzymes with their natural substrates provide a valuable baseline for reaction optimization.
Table 1: Reported Yields for Analogous Enzymatic Nucleoside Syntheses
| Product | Enzymes | Starting Materials | Yield (%) | Reference |
| Nucleoside 5'-Monophosphates | Deoxynucleoside kinase, Deoxycytidine kinase | Various nucleosides, GTP | 40-90 | [7][8] |
| 8-azaguanine riboside | Thermophilic ribokinase, phosphopentomutase, purine nucleoside phosphorylase | D-ribose, 8-azaguanine | Quantitative | [1] |
| Allopurinol riboside | Mesophilic ribokinase, phosphopentomutase, purine nucleoside phosphorylase | D-ribose, allopurinol | Quantitative | [1] |
| Thymidine | Phosphoribomutase, Thymidine phosphorylase | 2-deoxy-D-ribose-5-phosphate, Thymine | 60 |
Table 2: Kinetic Parameters of Key Enzymes (with Natural Substrates)
| Enzyme | Substrate | Km | kcat | Optimal pH | Optimal Temp (°C) | Reference |
| D. melanogaster Deoxynucleoside Kinase | Deoxycytidine | - | - | 8.0 | 70 | [7] |
| B. subtilis Deoxycytidine Kinase | Deoxycytidine | - | - | 8.5 | 60 | [7] |
| Yeast Trm13 | tRNAHis | 10 nM | - | 8.0 | 30 | [6] |
| L-Uridine | 28 x 10-3 M | - | - | - | ||
| D-Uridine | 5 x 10-3 M | - | - | - | - |
Note: Kinetic parameters are highly dependent on reaction conditions and should be determined empirically for the synthesis of this compound.
Experimental Protocols
The following protocols provide a framework for the expression and purification of the necessary enzymes and for the enzymatic synthesis of this compound.
Expression and Purification of Recombinant Enzymes
A general protocol for the expression and purification of His-tagged recombinant enzymes (Uridine Phosphorylase, Ribokinase, Phosphopentomutase, 2'-O-Methyltransferase) in E. coli is provided below.
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for the desired His-tagged enzyme.
-
Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a high-pressure homogenizer.
-
Clarification and Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to an IMAC column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elution and Dialysis: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol).
-
Analysis and Storage: Determine the protein concentration (e.g., using a Bradford or BCA assay) and assess purity by SDS-PAGE. Store the purified enzyme at -80°C.
Protocol for Multi-Enzyme Cascade Synthesis
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂):
-
2'-O-methylribose: 10-50 mM
-
Uracil: 10-50 mM
-
ATP: 15-75 mM
-
Purified Ribokinase: 0.1-1 µM
-
Purified Phosphopentomutase: 0.1-1 µM
-
Purified Uridine Phosphorylase: 0.1-1 µM
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C for mesophilic enzymes, or higher for thermophilic enzymes) for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC-MS.
-
Termination and Purification: Terminate the reaction by heat inactivation of the enzymes or by adding an organic solvent. Purify the this compound from the reaction mixture (see section 3.4).
Protocol for Direct Enzymatic Methylation
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2.5 mM MgCl₂, 1 mM DTT):[6]
-
Uridine: 1-10 mM
-
S-adenosyl-L-methionine (SAM): 1.5-15 mM
-
Purified 2'-O-Methyltransferase: 0.5-5 µM
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the methyltransferase (e.g., 30°C for yeast Trm13) for 1-18 hours.[6]
-
Monitoring: Monitor the reaction progress by analyzing the consumption of uridine and the formation of this compound using HPLC-MS.
-
Termination and Purification: Terminate the reaction and purify the product as described below.
Purification and Analysis of this compound
-
Enzyme Removal: If not already done, precipitate the enzymes from the reaction mixture by adding an equal volume of cold ethanol or by using a centrifugal filter unit.
-
Chromatography: Purify the this compound from the supernatant using reverse-phase column chromatography (e.g., C18 cartridge).
-
Elution: Elute the product using a gradient of methanol in water.
-
Analysis and Characterization: Analyze the fractions containing the product by TLC and HPLC-MS. Confirm the identity and purity of the this compound by NMR spectroscopy if required.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.
Conclusion
The enzymatic synthesis of this compound offers a promising alternative to traditional chemical methods, providing high specificity and milder reaction conditions. The multi-enzyme cascade and direct methylation strategies outlined in this guide provide robust frameworks for the in vitro production of this valuable modified nucleoside. While further optimization of reaction conditions and enzyme selection will be necessary to achieve high yields, the protocols and data presented here serve as a comprehensive starting point for researchers and drug development professionals aiming to incorporate enzymatic synthesis into their workflows for the production of modified RNA therapeutics.
References
- 1. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-adenosyl-L-methionine-mediated enzymatic methylations in the rat retinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2′-O-methyltransferase responsible for modification of yeast tRNA at position 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
The Biological Significance of 2'-O-Methylation of Uridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methylation (Nm), a prevalent and highly conserved post-transcriptional RNA modification, involves the addition of a methyl group to the 2'-hydroxyl group of the ribose moiety of a nucleoside. When this modification occurs on uridine, it is denoted as Um. This modification is not merely a subtle chemical alteration but a critical regulator of RNA function, profoundly impacting RNA stability, translation, and the innate immune response. Dysregulation of 2'-O-methylation has been implicated in a range of human diseases, including cancer and viral infections, making the enzymes that catalyze this modification and the modified sites themselves potential therapeutic targets. This technical guide provides an in-depth exploration of the biological significance of 2'-O-methylation with a focus on uridine, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate molecular pathways it governs.
Core Biological Functions of 2'-O-Methylation
2'-O-methylation is widespread across various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and small nucleolar RNA (snoRNA)[1][2][3]. The addition of a methyl group to the 2'-hydroxyl of the ribose sugar fundamentally alters the physicochemical properties of the nucleotide, influencing RNA structure and its interactions with proteins.
Enhancement of RNA Stability
Internal 2'-O-methylation contributes significantly to the stability of mRNA molecules. This modification is associated with increased mRNA half-life, thereby promoting sustained gene expression. The methyltransferase Fibrillarin (FBL), guided by C/D box small nucleolar RNAs (snoRNAs), is a key enzyme responsible for internal Nm modifications[4][5]. Studies have shown that mRNAs with 2'-O-methylation have significantly longer half-lives compared to their unmodified counterparts[3]. This stabilizing effect is linked to protection from exonucleolytic degradation.[6]
At the 5' end of eukaryotic mRNAs, a cap structure is essential for stability and translation. This cap can be further modified by 2'-O-methylation of the first and sometimes second transcribed nucleotide, forming cap 1 and cap 2 structures, respectively.[7][8] The 2'-O-methylation at the cap protects mRNA from decapping and degradation by the DXO protein, a key enzyme in RNA quality control that degrades incompletely capped RNAs.[8][9]
| Effect of 2'-O-Methylation on RNA Stability | Quantitative Measure | Reference |
| Association with mRNA half-life | 2'-O-methylated mRNAs are enriched in the population of mRNAs with a long half-life. | [3] |
| FBL knockdown effect on mRNA half-life | Knockdown of FBL or its partner NOP56 leads to a significant decrease in the half-life of 2'-O-methylated mRNAs. | [3] |
| Protection from DXO-mediated degradation | The presence of 2'-O-methylation on the cap structure drastically reduces the affinity of the decapping and exonuclease protein DXO for RNA. | [9] |
Modulation of Translation
The impact of 2'-O-methylation on translation is multifaceted and context-dependent. In rRNA, 2'-O-methylations are clustered in functionally important regions, such as the peptidyl transferase center and the decoding center, where they are crucial for ribosome biogenesis and translational fidelity.[10][11] Depletion of FBL and the subsequent reduction in rRNA methylation can impair ribosome production and alter the translational landscape.[12]
Internal 2'-O-methylation within the coding sequence of an mRNA can act as a regulatory switch. While it can increase the overall stability and abundance of an mRNA transcript, it has also been shown to inhibit translation elongation.[5][13] This is because the 2'-O-methyl group can sterically hinder the interaction between the codon-anticodon helix and the ribosomal monitoring bases, leading to increased rejection of the cognate aminoacyl-tRNA.[13] This suggests a mechanism for fine-tuning protein expression levels, where mRNA stability and translatability can be independently controlled.
| Impact of 2'-O-Methylation on Translation | Observation | Reference |
| rRNA methylation and ribosome function | Hypomethylation of rRNA affects the dynamics of the ribosome, altering the balance between different conformational states required for translation. | [11] |
| Internal mRNA methylation and translation efficiency | The presence of a 2'-O-methylated codon has been shown to decrease translation efficiency in vitro. | [13] |
| FBL knockdown and protein synthesis | FBL knockdown in cancer cells leads to a marked decrease in overall protein synthesis. | [12] |
Evasion of the Innate Immune System
A critical function of 2'-O-methylation is to distinguish "self" from "non-self" RNA, thereby preventing the activation of the innate immune system by endogenous transcripts. The cytosolic innate immune receptor, Retinoic Acid Inducible Gene-I (RIG-I), is a primary sensor of viral RNAs, which often possess a 5'-triphosphate group.[14] Host mRNAs evade RIG-I recognition through the presence of a 5' cap structure. However, the 2'-O-methylation of the first nucleotide (Cap 1) is a crucial additional modification for this immune evasion.[14][15]
The 2'-O-methyl group sterically clashes with a key histidine residue (H830) in the RNA binding groove of RIG-I, drastically reducing its binding affinity for the RNA.[14][16] This prevents the activation of the downstream signaling cascade that leads to the production of type I interferons.[14] Similarly, the interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) also preferentially binds to and inhibits the translation of RNAs lacking 2'-O-methylation at their 5' end.[17][18] Many viruses have evolved their own 2'-O-methyltransferases to mimic the host cell's cap 1 structure, thereby camouflaging their RNA from the host's immune surveillance.[6][17]
| Effect of 2'-O-Methylation on RIG-I Binding and Activation | Quantitative Data (Dissociation Constant, Kd,app) | Fold Change in Affinity | Reference |
| 5'ppp RNA (unmethylated) | ~2 nM | - | [5] |
| 5'ppp RNA (2'-O-methylated) | 40 nM | 20-fold lower affinity | [5][14] |
| Cap 0 RNA (unmethylated) | ~2 nM | - | [5] |
| Cap 1 RNA (2'-O-methylated) | 425 nM | 200-fold lower affinity (synergistic effect with m7G cap) | [5][14] |
The Machinery of 2'-O-Methylation: Fibrillarin and snoRNAs
In eukaryotes, the site-specific 2'-O-methylation of rRNA and other non-coding RNAs is primarily guided by a complex of proteins and a small RNA molecule. This ribonucleoprotein (RNP) complex is known as the C/D box small nucleolar RNP (snoRNP).
The core components of the C/D box snoRNP include:
-
Fibrillarin (FBL): The catalytic subunit, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that transfers the methyl group to the 2'-hydroxyl of the target ribose.[13][19]
-
C/D box snoRNA: A guide RNA, typically 60-300 nucleotides long, that contains conserved sequence motifs (the C box, UGAUGA, and the D box, CUGA).[20] The snoRNA possesses an antisense element that base-pairs with the target RNA, positioning the nucleotide to be methylated five base pairs upstream of the D box or D' box.[19]
-
Accessory proteins: NOP56, NOP58, and NHP2L1 (15.5K protein) are essential for the assembly, stability, and function of the snoRNP complex.[13][19]
The expression and activity of FBL are tightly regulated and have been linked to cell proliferation and cancer.[21][22] Overexpression of FBL is observed in several cancers and is associated with poor prognosis.[22]
Signaling Pathway: RIG-I and Innate Immune Evasion
The recognition of viral RNA by RIG-I and the subsequent evasion by 2'-O-methylation is a critical signaling pathway in the innate immune response. The presence or absence of this single methyl group dictates the downstream activation of antiviral defenses.
Experimental Protocols
The study of 2'-O-methylation requires a suite of specialized molecular biology techniques to detect, quantify, and functionally characterize this modification.
Detection and Quantification of 2'-O-Methylation
RiboMeth-seq is a powerful method for the transcriptome-wide mapping of 2'-O-methylation sites.[15][23] The protocol is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.
Workflow:
-
RNA Isolation: Isolate total RNA from the sample of interest.
-
Alkaline Fragmentation: Subject the RNA to random alkaline hydrolysis (e.g., using sodium carbonate buffer at 96°C). The duration of this step is optimized to generate fragments of a suitable size for sequencing.
-
End Repair: The resulting RNA fragments have 5'-hydroxyl and 2',3'-cyclic phosphate or 3'-phosphate ends. These are repaired to generate 5'-phosphate and 3'-hydroxyl ends suitable for ligation. This typically involves a dephosphorylation step followed by a phosphorylation step.
-
Adapter Ligation: Ligate sequencing adapters to the 3' and 5' ends of the RNA fragments.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the ligated fragments into cDNA and amplify the library using PCR.
-
High-Throughput Sequencing: Sequence the cDNA library on an Illumina platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. The positions of 2'-O-methylation are identified by a characteristic drop in the coverage of the 5' and 3' ends of the sequencing reads at the nucleotide immediately following the modified residue.
For validating and quantifying the methylation level at a specific site, a method based on reverse transcription at low dNTP concentrations followed by quantitative PCR (RT-qPCR) can be used.[20][24][25] This method exploits the property of reverse transcriptase to pause or stop at a 2'-O-methylated nucleotide when the concentration of dNTPs is limiting.
Protocol:
-
RNA Isolation: Isolate total RNA from control and experimental samples.
-
Reverse Transcription: Perform two separate reverse transcription reactions for each RNA sample:
-
Low dNTPs: Use a low concentration of dNTPs (e.g., 4 µM each).
-
High dNTPs: Use a high, non-limiting concentration of dNTPs (e.g., 1 mM each).
-
Use a gene-specific primer that anneals downstream of the putative methylation site.
-
-
Quantitative PCR (qPCR): Use the resulting cDNA as a template for qPCR with primers that amplify a region spanning the methylation site.
-
Data Analysis: Calculate the methylation level by comparing the Ct values from the low and high dNTP reactions. A higher Ct value in the low dNTP reaction compared to the high dNTP reaction indicates the presence of 2'-O-methylation. The difference in Ct values (ΔCt) can be used to quantify the relative methylation level.
Functional Assays
To study the functional effects of 2'-O-methylation at specific sites, it is often necessary to generate RNA molecules with and without the modification in vitro.
Protocol:
-
Template Generation: Prepare a DNA template for in vitro transcription containing a T7 RNA polymerase promoter upstream of the sequence of interest. This can be a linearized plasmid or a PCR product.
-
In Vitro Transcription: Perform in vitro transcription using T7 RNA polymerase and a mixture of the four standard NTPs. To incorporate a 2'-O-methylated nucleotide at a specific position, chemical synthesis of a short RNA oligo containing the modification and its subsequent ligation to the in vitro transcribed RNA is a common strategy. Alternatively, for some modified nucleotides, modified NTP analogs can be used, though this is less common for 2'-O-methylation.
-
Capping and 2'-O-Methylation (for cap 1 structure): If studying the 5' cap, the in vitro transcribed RNA can be capped using vaccinia capping enzyme and S-adenosyl-L-methionine (SAM) to generate a cap 0 structure. Subsequently, a cap-specific 2'-O-methyltransferase can be used with SAM to add the methyl group to the first nucleotide, creating a cap 1 structure.[14][19]
-
Purification: Purify the final RNA product, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).
This assay is used to quantify the binding affinity between an RNA molecule and a protein, such as RIG-I.[4][6]
Protocol:
-
RNA Labeling: Label the RNA of interest with a radioactive isotope (e.g., 32P) during in vitro transcription.
-
Binding Reaction: Incubate a fixed amount of the labeled RNA with varying concentrations of the purified protein in a suitable binding buffer.
-
Filtration: Pass the binding reactions through a nitrocellulose membrane. Proteins and protein-RNA complexes are retained by the membrane, while free RNA passes through.
-
Quantification: Quantify the amount of radioactivity retained on the membrane using a phosphorimager or scintillation counting.
-
Data Analysis: Plot the fraction of bound RNA as a function of protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
This assay is used to measure how 2'-O-methylation within an mRNA affects its translation efficiency.[1][17]
Protocol:
-
Construct Preparation: Generate two versions of a luciferase reporter mRNA in vitro: one with the 2'-O-methylation of interest and a control without the modification. The reporter construct typically contains the firefly luciferase gene. A second reporter, such as Renilla luciferase, can be co-transfected as an internal control for transfection efficiency.
-
Transfection: Transfect the in vitro transcribed mRNAs into cultured cells.
-
Cell Lysis and Luciferase Assay: After a defined period of incubation, lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and specific substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the normalized luciferase activity between the methylated and unmethylated reporter mRNAs to determine the effect of the modification on translation.
Therapeutic Potential and Future Directions
The critical roles of 2'-O-methylation in disease processes, particularly in cancer and viral infections, highlight its potential as a therapeutic target.[1][2] Inhibitors of FBL or other methyltransferases could be developed as anticancer agents, given the reliance of many tumors on high levels of ribosome biogenesis.[22] For viral diseases, targeting the viral 2'-O-methyltransferases is a promising strategy to unmask the viral RNA to the host immune system, thereby enhancing the antiviral response.[26]
Furthermore, the deliberate inclusion of 2'-O-methylated nucleotides in RNA-based therapeutics, such as mRNA vaccines and siRNA drugs, is a widely used strategy to increase their stability and reduce their immunogenicity, thereby enhancing their efficacy and safety.
Future research will likely focus on developing more sensitive and quantitative methods for detecting 2'-O-methylation, particularly on low-abundance transcripts. Unraveling the complete "2'-O-methylome" and understanding how it changes in different physiological and pathological states will provide deeper insights into the regulatory networks governed by this subtle but powerful RNA modification.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. acsu.buffalo.edu [acsu.buffalo.edu]
- 10. RNA-protein interaction -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]
- 11. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DOT Language | Graphviz [graphviz.org]
- 23. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 24. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 25. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessing 2'-O-Methylation of mRNA Using Quantitative PCR. | Semantic Scholar [semanticscholar.org]
2'-O-Methyluridine (Um) in Ribosomal RNA: A Technical Guide to its Function, Analysis, and Therapeutic Potential
An in-depth technical guide or whitepaper on the core topic of 2'-O-Methyluridine as a component of ribosomal RNA is provided below, intended for researchers, scientists, and drug development professionals.
Introduction to this compound in rRNA
Ribonucleic acid (RNA) molecules are subject to a wide array of chemical modifications that expand their functional capacity beyond the four canonical bases.[1] To date, over 170 different types of RNA modifications have been identified.[2] Among the most prevalent of these is the 2'-O-methylation (Nm) of the ribose moiety, which can occur on any of the four ribonucleotides.[1][3] This modification is particularly abundant in ribosomal RNA (rRNA), a critical component of the ribosome, the cellular machinery responsible for protein synthesis.[1][3] The number of 2'-O-methylated sites in rRNA increases with the complexity of the organism.[4][5]
This compound (Um) is a specific instance of this modification where a methyl group is added to the 2' hydroxyl group of a uridine nucleotide. This seemingly subtle alteration has profound effects on the structure and function of rRNA, influencing everything from ribosome assembly to the fidelity of translation.[1][3] The strategic placement of these modifications, often in functionally critical regions of the ribosome, underscores their importance in cellular physiology.[6]
The Enzymatic Machinery of rRNA 2'-O-Methylation
In eukaryotes and archaea, the site-specific 2'-O-methylation of rRNA is predominantly guided by a class of small non-coding RNAs known as box C/D small nucleolar RNAs (snoRNAs).[1][7] These snoRNAs are part of a larger ribonucleoprotein complex, the C/D box snoRNP.[1][7] The core of this complex consists of four evolutionarily conserved proteins:
-
Fibrillarin (FBL) or Nop1 in yeast: The catalytic methyltransferase that transfers a methyl group from S-adenosyl methionine (SAM) to the 2'-hydroxyl of the target ribose.[1][8]
-
Nop56 and Nop58: Two related proteins that are crucial for the snoRNP's structural integrity and function.[1][9]
-
Snu13 (15.5K in humans): A protein that binds to the box C/D motif of the snoRNA, initiating the assembly of the snoRNP complex.[1][8]
The snoRNA itself contains a guide sequence that is complementary to a specific region of the pre-rRNA, thereby directing the entire snoRNP complex to the precise nucleotide to be methylated.[7][9] This mechanism allows for the accurate modification of numerous sites throughout the rRNA molecules.[7]
Functional Significance of this compound in Ribosomes
Impact on rRNA Structure and Stability
2'-O-methylation confers several key biophysical properties to the rRNA molecule. The addition of a methyl group to the 2' position of the ribose restricts the conformational flexibility of the sugar-phosphate backbone, favoring a C3'-endo conformation.[1] This contributes to the stabilization of local RNA secondary structures and protects the phosphodiester bonds from nucleolytic cleavage.[2][8][10] Consequently, 2'-O-methylations are thought to play a crucial role in maintaining the intricate three-dimensional architecture of the ribosome.[1]
Role in Ribosome Biogenesis
Ribosome biogenesis is a complex and energy-intensive process that involves the synthesis and processing of rRNA, the synthesis of ribosomal proteins, and their assembly into functional ribosomal subunits.[11][12][13] 2'-O-methylation of rRNA is a critical step in this pathway, occurring co-transcriptionally on the pre-rRNA transcript.[14] Proper methylation is essential for the efficient processing of pre-rRNA and the correct assembly of the ribosomal subunits.[1] Disruptions in rRNA methylation can lead to defects in ribosome production.[1][3]
Influence on Translation
Recent studies have revealed that 2'-O-methylation is not merely a static structural feature but a dynamic regulator of translation. Hypo-methylated ribosomes have been shown to exhibit significant defects in translational fidelity, including increased frameshifting and selection of near-cognate start codons.[3] This is attributed to the fact that 2'-O-methylation affects the inherent dynamics of the ribosomal subunits and can impact the binding of translation factors, such as eukaryotic initiation factor 1 (eIF1).[1][3]
Furthermore, the concept of "ribosome heterogeneity" or "specialized ribosomes" has emerged, suggesting that not all ribosomes in a cell are identical.[1][7] Variations in the pattern and stoichiometry of rRNA 2'-O-methylation can generate a population of ribosomes with distinct translational properties, potentially allowing for the preferential translation of specific mRNAs under different cellular conditions.[9] This adds a new layer of complexity to the regulation of gene expression, often referred to as the "epitranscriptome".[2]
| Organism | 18S rRNA Sites | 25S/28S rRNA Sites | Total Sites | Reference |
| Saccharomyces cerevisiae | 18 | 37 | 55 | [1][5][9] |
| Homo sapiens | ~45 | ~61 | ~106 | [9] |
| Escherichia coli | - | - | 4 | [4] |
| Functional Aspect | Consequence of Altered 2'-O-Methylation | References |
| Ribosome Biogenesis | Impaired pre-rRNA processing and subunit assembly. | [1][3] |
| rRNA Structure | Altered local and global rRNA conformation and stability. | [1][2] |
| Translation Fidelity | Increased frameshifting and near-cognate start codon selection. | [3] |
| Translation Regulation | Changes in ribosome dynamics and binding of translation factors (e.g., eIF1). | [1][3] |
| IRES-dependent Translation | Modulation of translation initiation from internal ribosome entry sites. | [10] |
Analysis of this compound in rRNA
A variety of methods have been developed to detect and quantify 2'-O-methylation in RNA. These techniques range from site-specific assays to transcriptome-wide mapping.
Methods for Detection and Quantification
-
Primer Extension: This method relies on the observation that reverse transcriptase tends to pause or stop at a 2'-O-methylated nucleotide, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs).[6][15] The resulting truncated cDNA products can be resolved on a gel to map the modified sites.
-
RNase H-based Methods: RNase H is an enzyme that cleaves the RNA strand of an RNA-DNA hybrid. However, it is unable to cleave the phosphodiester bond 3' to a 2'-O-methylated nucleotide.[16] This property can be exploited to detect the presence of the modification at a specific site.[6][16]
-
High-Throughput Sequencing (RiboMeth-Seq): This is a powerful method for the quantitative, transcriptome-wide mapping of 2'-O-methylation sites.[9][10] It is based on the principle that RNA is more resistant to alkaline hydrolysis at 2'-O-methylated positions. Limited alkaline fragmentation of RNA followed by library preparation and deep sequencing reveals the modified sites as locations with reduced fragmentation and consequently higher read coverage.[10]
-
Mass Spectrometry: This technique can be used to identify and quantify various RNA modifications, including 2'-O-methylation, by analyzing the mass-to-charge ratio of RNA fragments.[15]
| Method | Principle | Throughput | Quantification | Resolution |
| Primer Extension | Reverse transcriptase stalling at low dNTP concentrations. | Low | Semi-quantitative | Single nucleotide |
| RNase H Cleavage Assay | Blockage of RNase H cleavage by 2'-O-methylation. | Low | Quantitative | Single nucleotide |
| RiboMeth-Seq | Resistance to alkaline hydrolysis at 2'-O-methylated sites. | High | Quantitative | Single nucleotide |
| Mass Spectrometry | Detection of mass shifts due to methylation. | Low to Medium | Quantitative | Single nucleotide |
Detailed Experimental Protocols
Protocol 1: RiboMeth-Seq for Quantitative Mapping of 2'-O-Methylation
This protocol is a generalized summary based on the principles of RiboMeth-Seq.
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard protocol (e.g., Trizol extraction). Ensure high quality and integrity of the RNA.
-
rRNA Depletion (Optional): If analyzing non-ribosomal RNA, deplete rRNA using a commercially available kit. For rRNA analysis, this step is omitted.
-
Alkaline Hydrolysis: Subject the RNA to limited alkaline hydrolysis (e.g., using sodium bicarbonate buffer at high pH and temperature). This will generate RNA fragments of a desired size range. The 2'-O-methylated sites will be underrepresented in the cleavage products.
-
Fragment Size Selection: Select RNA fragments of the appropriate size (e.g., 35-60 nucleotides) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation:
-
Dephosphorylate the 3' ends of the RNA fragments.
-
Ligate a 3' adapter.
-
Phosphorylate the 5' ends.
-
Ligate a 5' adapter.
-
-
Reverse Transcription: Reverse transcribe the ligated RNA fragments into cDNA using a primer complementary to the 3' adapter.
-
PCR Amplification: Amplify the cDNA library using primers that anneal to the adapter sequences.
-
High-Throughput Sequencing: Sequence the amplified library on a platform such as Illumina.
-
Data Analysis:
-
Align the sequencing reads to the reference rRNA sequence.
-
Calculate the coverage at each nucleotide position.
-
2'-O-methylated sites will appear as gaps or regions of significantly lower coverage in the alignment of the 3' ends of the reads.
-
Quantify the methylation level at each site by comparing the read coverage to that of a control sample or known unmodified sites.
-
References
- 1. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional importance of individual rRNA 2′-O-ribose methylations revealed by high-resolution phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Relevance of 2′-O-Methylation and Pseudouridylation for the Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Ribosome biogenesis: emerging evidence for a central role in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Analysis of Ribosome Biogenesis from Three Standpoints: Investigating the Roles of Ribosomal RNA, Ribosomal Proteins and Assembly Factors - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 13. The homeostatic regulation of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Detection and quantitation of RNA base modifications - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the evolutionary conservation of 2'-O-Methyluridine
An In-depth Guide to the Evolutionary Conservation and Analysis of 2'-O-Methyluridine
Abstract
2'-O-Methylation (Nm) is a highly conserved and ubiquitous post-transcriptional RNA modification found across all domains of life: Archaea, Bacteria, and Eukaryota. This modification, where a methyl group is added to the 2' hydroxyl of a nucleotide's ribose moiety, plays a critical role in the structural stability and function of a wide range of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). This compound (Um), a specific form of this modification, is integral to processes ranging from translation fidelity to RNA-mediated immunity. This technical guide provides a comprehensive overview of the evolutionary conservation of Um, its biological functions, the enzymatic machinery responsible for its deposition, and detailed protocols for its detection and quantification.
Introduction to this compound (Um)
Ribose methylation is one of the most prevalent modifications in the RNA world.[1] Unlike base modifications, which can alter Watson-Crick pairing, 2'-O-methylation occurs on the sugar backbone and primarily influences the biophysical properties of the RNA molecule.[2] The addition of a methyl group to the 2' hydroxyl position enhances the hydrophobicity of the nucleotide and sterically favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[3][4] This conformational rigidity provides a stabilizing effect, protecting the adjacent phosphodiester bond from nucleolytic cleavage and alkaline hydrolysis.[4][5] This inherent stability is believed to be a key reason for its widespread conservation, particularly in long-lived RNA species like rRNA.[6]
Biological Functions and Significance
The functional implications of Um and other 2'-O-methylations are context-dependent, varying with the type of RNA and the specific location of the modification.
-
Structural Integrity and Stability: The primary role attributed to 2'-O-methylation is the stabilization of RNA structure. This modification protects RNA against degradation, thereby increasing its cellular half-life.[1] In hyperthermophilic archaea, the extensive 2'-O-methylation of rRNA is thought to be a critical adaptation for maintaining ribosome integrity at extreme temperatures.[7][8]
-
Ribosome Biogenesis and Translation: In eukaryotes and archaea, rRNA is heavily decorated with 2'-O-methylations clustered in functionally significant regions like the peptidyl transferase center and the decoding site.[4][6] These modifications are crucial for the correct folding of pre-rRNA, the assembly of ribosomal subunits, and overall translation fidelity.[6][9] While essential, some rRNA methylation sites are only fractionally modified, giving rise to a population of heterogeneous "specialized ribosomes" that may fine-tune the translation of specific mRNAs.[10][11]
-
tRNA Function: In tRNA, 2'-O-methylations are found at several conserved positions, such as Gm18 in the D-loop and various sites in the anticodon loop.[5][12] These modifications are important for maintaining the L-shaped tertiary structure of tRNA and ensuring accurate decoding at the ribosome.
-
mRNA Regulation: Once thought to be confined to non-coding RNA, 2'-O-methylation is now known to occur at internal sites within mRNA. This modification can enhance mRNA stability and influence gene expression levels.[13]
-
Innate Immunity: The cellular innate immune system employs receptors like Toll-like receptor 7 (TLR7) to distinguish self-RNA from foreign (e.g., viral) RNA. 2'-O-methylation, particularly Gm18 in bacterial tRNA, can act as a suppressor of this immune response, preventing autoimmunity and allowing the cell to tolerate its own RNA.[5]
Mechanism of 2'-O-Methylation
The deposition of 2'-O-methyl groups is catalyzed by specific methyltransferases. In Bacteria, these are typically stand-alone protein enzymes. In Archaea and Eukaryotes, the majority of 2'-O-methylations in rRNA and snRNA are installed by a sophisticated ribonucleoprotein (RNP) complex.
This complex, known as the C/D box small nucleolar RNP (snoRNP), is composed of four core proteins—the methyltransferase Fibrillarin (Nop1p in yeast), Nop56, Nop58, and Snu13 (15.5K in humans)—assembled onto a guide RNA called a C/D box snoRNA.[4][6] The snoRNA contains short "antisense" sequences that are complementary to the target RNA. These guide sequences direct the entire snoRNP complex to the precise nucleotide to be modified, which is invariably located five nucleotides upstream of the conserved D or D' box motif within the snoRNA.[6]
Evolutionary Conservation and Distribution
The number and distribution of 2'-O-methylated sites, including Um, have expanded throughout evolution, correlating with increasing organismal complexity. While Bacteria have very few such modifications in their rRNA, Archaea and Eukaryotes possess a rich and complex "Nm-ome."
Table 1: Quantitative Distribution of 2'-O-Methylation (Nm) Sites in Ribosomal RNA (rRNA)
| Domain | Organism (Example) | Small Subunit rRNA | Large Subunit rRNA | 5.8S/5S rRNA | Total Sites | Reference(s) |
| Bacteria | Escherichia coli | ~0-1 | ~2-3 | 0 | ~3 | [6] |
| Eukarya | Saccharomyces cerevisiae | 18 sites (18S) | 37 sites (25S) | 0 | 55 | [6][14] |
| Eukarya | Homo sapiens | 41 sites (18S) | 67 sites (28S) | 2 sites (5.8S) | 110 | [14][15] |
| Archaea | Various (Pan-archaeal) | Widespread | Widespread | N/A | >700 predicted | [7][8] |
Table 2: Quantitative Distribution of 2'-O-Methylation (Nm) Sites in Transfer RNA (tRNA)
| Domain | Organism (Example) | Key Modified Positions | Notes | Reference(s) |
| Bacteria | Escherichia coli | Gm18, Cm32, Um34 | Gm18 is present in 12 tRNAs; Cm/Um32/34 in 8 tRNAs. | [5] |
| Eukarya | Saccharomyces cerevisiae | Nm4, Gm18, Cm32/Nm34, Um44 | Highly conserved locations across many tRNA species. | [12] |
Methodologies for Detection and Quantification
The study of Um and other 2'-O-methylations relies on a suite of specialized biochemical techniques. Key methods include RiboMethSeq for high-throughput mapping, liquid chromatography-mass spectrometry for precise quantification, and two-dimensional thin-layer chromatography for qualitative analysis.
Experimental Protocol 1: RiboMethSeq
RiboMethSeq is a high-throughput sequencing method that maps 2'-O-methylated sites across the transcriptome. It leverages the fact that the modification protects the phosphodiester bond at its 3' side from alkaline hydrolysis.
Principle: A 2'-O-methylated nucleotide reduces the rate of alkaline cleavage at its 3'-phosphodiester bond. When randomly fragmented RNA is used to generate a sequencing library, the ends of the resulting cDNA reads will be underrepresented at positions immediately downstream of a methylated site.
Detailed Methodology:
-
RNA Fragmentation: Purified total RNA (100-150 ng) is subjected to random alkaline fragmentation (e.g., using a sodium bicarbonate buffer at pH 9.3, 96°C). The hydrolysis time is optimized depending on the RNA type (e.g., 8-12 minutes for tRNA, 12-14 minutes for rRNA) to generate fragments in the 20-40 nucleotide range.[12][16]
-
End-Repair: The RNA fragments are treated to make them suitable for adapter ligation. This is a two-step process:
-
3' ends are dephosphorylated using T4 Polynucleotide Kinase (PNK).
-
5' ends are phosphorylated using T4 PNK.[16]
-
-
Adapter Ligation: Specific sequencing adapters are ligated to the 3' and 5' ends of the repaired RNA fragments. Kits such as the NEBNext® Small RNA Library Prep Set are commonly used for this step.[17]
-
Reverse Transcription & PCR: The adapter-ligated RNA fragments are reverse transcribed into cDNA. The cDNA is then amplified by PCR, during which barcodes or indexes can be incorporated for multiplexed sequencing.[16]
-
Sequencing: The final library is sequenced using a high-throughput platform like Illumina MiSeq or HiSeq.[16]
-
Bioinformatic Analysis:
-
Sequencing reads are mapped to the reference genome or transcriptome.
-
The positions of the 5' and 3' ends of each mapped read are recorded.
-
For each nucleotide position in the reference sequence, a methylation score (MethScore) is calculated. This score is based on the ratio of read ends at a given position compared to the local coverage, with a significant drop in read ends downstream of a position indicating the presence of 2'-O-methylation.[16]
-
Experimental Protocol 2: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of modified nucleosides.
Principle: RNA is completely hydrolyzed into its constituent nucleosides. These nucleosides are then separated by their physicochemical properties using high-performance liquid chromatography (HPLC) and identified by their unique mass-to-charge ratio and fragmentation pattern in a mass spectrometer.
Detailed Methodology:
-
RNA Isolation & Purification: High-quality RNA of interest (e.g., total tRNA, purified rRNA) is isolated.
-
Enzymatic Hydrolysis: The purified RNA is completely digested into mononucleosides. This is typically achieved using a cocktail of enzymes, such as nuclease P1 (to cleave phosphodiester bonds to 5'-mononucleotides) followed by a phosphatase (like bacterial alkaline phosphatase) to remove the phosphate group.[18][19]
-
Chromatographic Separation: The resulting nucleoside mixture is injected into an HPLC system, typically equipped with a C18 reverse-phase column. The nucleosides are separated based on their hydrophobicity under a solvent gradient (e.g., a gradient of acetonitrile in an aqueous buffer).[19]
-
Mass Spectrometry Analysis:
-
As nucleosides elute from the HPLC column, they are ionized, most commonly by electrospray ionization (ESI).[20]
-
The mass spectrometer first measures the mass-to-charge (m/z) ratio of the intact (precursor) nucleoside ions.
-
Specific precursor ions (e.g., the ion corresponding to Um) are selected and fragmented via collision-induced dissociation (CID).
-
The m/z ratios of the resulting fragment ions (e.g., the uracil base) are measured. The specific transition from precursor to fragment ion is highly specific and used for quantification.[19][21]
-
-
Quantification: The amount of Um is quantified by comparing the area of its chromatographic peak to that of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Um) that was spiked into the sample prior to analysis.[21]
Experimental Protocol 3: 2D-TLC
Two-Dimensional Thin-Layer Chromatography (2D-TLC) is a classic and cost-effective method for the qualitative analysis of modified nucleotides, particularly when using radiolabeling.
Principle: A mixture of radiolabeled mononucleotides is separated on a cellulose plate in two perpendicular directions using different solvent systems. The final position of each nucleotide is characteristic and allows for its identification by comparison to a reference map.
Detailed Methodology:
-
RNA Labeling and Digestion: The RNA of interest is labeled with a radioisotope (e.g., by transcribing it in the presence of [α-³²P]UTP or by 3'-end-labeling with [⁵'-³²P]pCp). The labeled RNA is then digested to 5'-mononucleotides using nuclease P1.[22]
-
Sample Application: The radioactive nucleotide digest is carefully spotted onto the corner of a cellulose TLC plate.[23]
-
First Dimension Chromatography: The plate is placed in a chromatography tank containing the first solvent system (e.g., isobutyric acid/NH₄OH/H₂O). The solvent moves up the plate via capillary action, separating the nucleotides primarily based on their charge and polarity. The plate is then removed and dried completely.[22]
-
Second Dimension Chromatography: The plate is rotated 90 degrees and placed in a second tank with a different solvent system (e.g., isopropanol/HCl/H₂O). This further separates the nucleotides based on different chemical properties.[22]
-
Detection and Identification: The dried plate is exposed to a phosphor screen or X-ray film. The resulting autoradiogram shows a pattern of radioactive spots. The identity of the spots (including Um) is determined by comparing their positions to a pre-established migration map of standard nucleotides run under the same conditions.[24][25]
Conclusion and Future Directions
This compound is an ancient, evolutionarily conserved RNA modification that is fundamental to the stability and function of RNA across all domains of life. Its role has expanded from a simple structural stabilizer, likely present in the primordial RNA world, to a sophisticated regulator of complex cellular machinery, including the ribosome and the innate immune system. The advent of high-throughput techniques like RiboMethSeq and the precision of LC-MS/MS have been instrumental in mapping the "Nm-ome" and revealing its dynamic nature. For researchers and drug development professionals, understanding the conservation and function of Um provides new avenues for therapeutic intervention. Targeting the enzymes responsible for Um deposition could offer novel strategies in antimicrobial and anticancer therapies, while harnessing its immune-modulatory properties is a promising direction for RNA-based therapeutics and vaccines. Future research will continue to unravel the full extent of this modification's role in regulating gene expression and its implications in human health and disease.
References
- 1. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C/D box sRNA-guided 2'-O-methylation patterns of archaeal rRNA molecules. | Janelia Research Campus [janelia.org]
- 8. C/D box sRNA-guided 2′-O-methylation patterns of archaeal rRNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Constitutive and variable 2’-O-methylation (Nm) in human ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nationalacademies.org [nationalacademies.org]
- 21. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection and quantification of modified nucleotides in RNA using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Methods for Incorporating 2'-O-Methyluridine into Synthetic RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into synthetic RNA oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. Among these modifications, 2'-O-methylation, particularly of uridine (2'-O-Methyluridine, 2'-OMe-U), has garnered significant attention. This modification imparts desirable properties to RNA molecules, including increased nuclease resistance, enhanced thermal stability of duplexes, and reduced immunogenicity, making it a valuable tool for applications such as antisense oligonucleotides, siRNAs, and mRNA-based therapeutics.[][2][3] This document provides detailed application notes and protocols for the two primary methods of incorporating this compound into synthetic RNA: chemical synthesis via phosphoramidite chemistry and enzymatic incorporation using RNA polymerases.
Choosing an Incorporation Method
The selection of an appropriate method for incorporating this compound depends on several factors, including the desired length of the RNA, the required modification pattern (i.e., single or multiple incorporations), the desired yield and purity, and the available laboratory equipment and expertise.
Caption: Decision workflow for selecting a this compound incorporation method.
Chemical Synthesis: Solid-Phase Phosphoramidite Method
Solid-phase synthesis is the most common method for producing short, chemically defined RNA oligonucleotides with site-specific incorporation of modified nucleotides. This method relies on the sequential addition of phosphoramidite building blocks to a growing chain attached to a solid support.
Overview of the Workflow
The chemical synthesis of RNA oligonucleotides containing this compound follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.
Caption: Workflow for solid-phase synthesis of this compound modified RNA.
Pre-requisites: Synthesis of this compound Phosphoramidite
The key reagent for this method is the this compound phosphoramidite. While commercially available, it can also be synthesized in the laboratory. The synthesis involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.
Protocol for this compound Phosphoramidite Synthesis:
-
Starting Material: 5'-O-DMT-2'-O-methyluridine.
-
Dissolution: Dissolve 5'-O-DMT-2'-O-methyluridine in anhydrous dichloromethane under an argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Phosphitylation: Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the this compound phosphoramidite.
Protocol for Solid-Phase RNA Synthesis
This protocol outlines the general steps for incorporating a this compound phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside.
-
Anhydrous acetonitrile.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile).
-
This compound phosphoramidite solution (and other required phosphoramidites) in anhydrous acetonitrile.
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia and methylamine).
-
Buffer for 2'-O-silyl group deprotection (e.g., triethylamine trihydrofluoride in N-methylpyrrolidinone).
Procedure:
-
Synthesizer Setup: Program the RNA synthesizer with the desired sequence and synthesis parameters. Install the CPG column and reagent bottles.
-
Synthesis Cycle:
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for 2'-O-methyl phosphoramidites are generally short and efficiencies are high.[4]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection:
-
After the final cycle, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
The 2'-O-silyl protecting groups are removed by incubation with the appropriate fluoride-containing buffer.
-
-
Purification: The crude oligonucleotide is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[5]
Quantitative Data
The coupling efficiency of this compound phosphoramidite is a critical parameter for the successful synthesis of long, high-purity oligonucleotides.
| Activator | Coupling Time (min) | Coupling Efficiency (%) | Reference |
| 1H-Tetrazole | 10-15 | >98 | [4] |
| 5-Ethylthio-1H-tetrazole | 5-10 | >99 | |
| DCI (4,5-Dicyanoimidazole) | 2-5 | >99.5 |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and the specific sequence. The use of more reactive activators can reduce coupling times while maintaining high efficiency.
Enzymatic Incorporation Methods
Enzymatic methods offer an alternative to chemical synthesis, particularly for the production of long RNA molecules or for uniform modification of a specific nucleotide throughout the transcript.
In Vitro Transcription with Mutant T7 RNA Polymerase
Wild-type T7 RNA polymerase inefficiently incorporates nucleotides with modifications at the 2'-position of the ribose. However, mutant versions of T7 RNA polymerase have been developed that can efficiently incorporate 2'-O-methylated nucleotides.[6][7]
Workflow for Enzymatic Incorporation of 2'-OMe-UTP:
Caption: Workflow for enzymatic synthesis of this compound modified RNA.
Pre-requisites: Synthesis of this compound-5'-Triphosphate (2'-OMe-UTP)
The substrate for enzymatic incorporation is this compound-5'-triphosphate. A common method for its synthesis is the one-pot phosphorylation of the corresponding nucleoside.[8][9][10]
Protocol for 2'-OMe-UTP Synthesis (One-Pot Method):
-
Starting Material: this compound.
-
Dissolution: Dissolve this compound in a suitable solvent like trimethylphosphate.
-
Phosphorylation: Cool the solution to 0°C and add phosphoryl chloride (POCl₃) to initiate the formation of the 5'-monophosphate.
-
Pyrophosphate Addition: After the initial phosphorylation, add a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Reaction Monitoring: Monitor the formation of the triphosphate by HPLC.
-
Quenching: Quench the reaction by adding a buffer solution (e.g., triethylammonium bicarbonate).
-
Purification: Purify the 2'-OMe-UTP by anion-exchange chromatography.
Protocol for In Vitro Transcription:
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence to be transcribed.
-
Mutant T7 RNA Polymerase (e.g., Y639F/H784A double mutant or commercially available variants).[6]
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
-
ATP, CTP, GTP solution (typically 10 mM each).
-
This compound-5'-triphosphate (2'-OMe-UTP) solution (typically 10 mM).
-
RNase inhibitor.
-
DNase I (RNase-free).
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the transcription buffer, DTT, ATP, CTP, GTP, 2'-OMe-UTP, RNase inhibitor, and DNA template.
-
Enzyme Addition: Add the mutant T7 RNA polymerase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or using a column-based RNA purification kit.
-
Quality Control: Analyze the integrity and purity of the RNA transcript by denaturing agarose or polyacrylamide gel electrophoresis.
Quantitative Data on T7 Mutant Performance:
Several mutations in T7 RNA polymerase have been shown to enhance the incorporation of 2'-O-methylated nucleotides. Thermostabilizing mutations can further increase the yield of modified RNA.[11]
| T7 RNA Polymerase Mutant | Key Features | Relative Yield of 2'-OMe-RNA | Reference |
| Y639F | Reduces steric hindrance for 2'-substituents. | Moderate | [6] |
| Y639F/H784A | H784A mutation reduces abortive transcription. | High | [6] |
| RGVG-M6 | Contains multiple mutations including thermostabilizing ones. | Very High (up to 25-fold higher than Y639F/H784A) | [12] |
3'-End Modification with Poly(U) Polymerase
For applications requiring a single this compound at the 3'-terminus of an RNA molecule, post-transcriptional modification using a terminal nucleotidyl transferase such as poly(U) polymerase can be employed. This method is particularly useful for stabilizing mRNA against degradation by 3'-5' exonucleases.
Protocol for 3'-End Labeling with 2'-OMe-UTP:
Materials:
-
Purified RNA transcript.
-
Poly(U) Polymerase (e.g., Cid1).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
This compound-5'-triphosphate (2'-OMe-UTP).
-
RNase inhibitor.
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the reaction buffer, DTT, RNase inhibitor, and the purified RNA.
-
Pre-incubation: Heat the mixture to 65°C for 5 minutes to denature any secondary structures at the 3'-end of the RNA, then place on ice.
-
Nucleotide and Enzyme Addition: Add 2'-OMe-UTP and poly(U) polymerase to the reaction.
-
Incubation: Incubate the reaction at 37°C. The incubation time will influence the number of nucleotides added. For single incorporation, short incubation times (e.g., 15-30 minutes) should be tested. It has been noted that for some polymerases, the incorporation of a single 2'-O-methylated nucleotide can be chain terminating.[13]
-
Reaction Termination: Stop the reaction by adding EDTA.
-
RNA Purification: Purify the modified RNA to remove the enzyme and unincorporated nucleotides.
-
Analysis: Analyze the product by gel electrophoresis to confirm the addition of the this compound.
Applications in Research and Drug Development
The incorporation of this compound into RNA has numerous applications in both basic research and the development of nucleic acid-based therapeutics.
-
Antisense Oligonucleotides: 2'-O-methyl modifications increase the stability and binding affinity of antisense oligonucleotides to their target mRNA, leading to enhanced gene silencing.[][2]
-
siRNA: In small interfering RNAs (siRNAs), 2'-O-methylation improves nuclease resistance and reduces off-target effects and immune stimulation.[3][14]
-
mRNA Therapeutics: Modification of mRNA with 2'-O-methylated nucleotides can reduce its immunogenicity and increase its stability, leading to higher and more prolonged protein expression.[15] This is a critical aspect in the development of mRNA vaccines and protein replacement therapies.
-
Aptamers: 2'-O-methylated aptamers exhibit increased resistance to degradation in biological fluids, prolonging their circulation time and therapeutic effect.
-
Splice-Switching Oligonucleotides: These modified oligonucleotides can be used to modulate pre-mRNA splicing, offering a therapeutic strategy for certain genetic diseases.
The enhanced properties of this compound-modified RNA directly contribute to improved therapeutic potential by increasing in vivo stability and reducing unwanted immune responses, ultimately leading to more effective and safer nucleic acid-based drugs.
References
- 2. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 3. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA | Semantic Scholar [semanticscholar.org]
- 7. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of 2'-methylseleno adenosine and guanosine 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Transcription yield of fully 2'-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Modified Nucleotides for Chemical and Enzymatic Synthesis of Therapeutic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2'-O-Methyluridine in mRNA-Based Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of mRNA-based vaccines has been a significant breakthrough in modern medicine, offering a versatile and rapid platform for inducing robust immune responses. A key challenge in the design of mRNA vaccines is the inherent immunogenicity of in vitro transcribed RNA, which can trigger innate immune responses that may lead to reduced protein expression and potential adverse effects. Chemical modifications of mRNA nucleosides are a critical strategy to circumvent this issue. Among these, 2'-O-Methyluridine (2'-O-Me-U) has emerged as a valuable modification. This document provides detailed application notes and protocols for the use of this compound in the development of mRNA-based vaccines, focusing on its role in modulating innate immunity and its impact on translation efficiency.
Application Notes
The Role of 2'-O-Methylation in Evading Innate Immunity
The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition is mediated by Pattern Recognition Receptors (PRRs), including Toll-like receptors (TLRs) like TLR7 and TLR8, which are located in the endosomes, and cytosolic sensors like RIG-I and MDA5.[1] The 2'-O-methylation of nucleotides, a modification naturally present in eukaryotic mRNA, serves as a molecular signature to distinguish "self" from "non-self" RNA.[2]
Incorporating 2'-O-methylated nucleosides, such as this compound, into synthetic mRNA can significantly dampen the activation of these innate immune sensors.[3] Specifically, 2'-O-methylated RNA has been shown to act as a suppressor of TLR7 and TLR8 activation in human innate immune cells.[4] This inhibitory effect occurs at the proximal level of the TLR signaling cascade, likely by competing with unmodified RNA for receptor binding without inducing the conformational change necessary for downstream signaling.[3] This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and type I interferons (IFN-α/β).[4] The suppression of the type I IFN response is particularly beneficial as these cytokines can lead to the activation of ribonucleases that degrade mRNA and inhibit protein translation, thereby enhancing the stability and translational capacity of the mRNA vaccine construct.[2]
Impact on Translation Efficiency
The effect of this compound on translation efficiency is a subject of ongoing investigation. While modifications like N1-methylpseudouridine have been widely adopted for their ability to significantly enhance protein expression, the impact of 2'-O-methylation throughout the coding sequence is less clear-cut. Some studies have reported that the incorporation of certain 2'-O-methylated nucleosides can be challenging during in vitro transcription and may not lead to full-length mRNA transcripts under standard conditions. However, the primary and most well-established role of 2'-O-methylation in enhancing translation is at the 5' cap structure. A 2'-O-methylated cap (Cap 1) is crucial for efficient translation initiation and protects the mRNA from degradation by decapping enzymes.[5] While complete substitution with this compound in the coding region may present challenges, its strategic placement or partial incorporation could still offer benefits in reducing immunogenicity without significantly compromising translation.
Quantitative Data Summary
The following tables summarize the quantitative effects of mRNA modifications on innate immune response and protein expression from various studies. It is important to note that direct comparisons of full-length this compound-modified mRNA are less common in the literature than for pseudouridine and its derivatives.
Table 1: Effect of Nucleoside Modifications on Innate Immune Response
| Modification | Cell Type | Immune Receptor | Cytokine Measured | Fold Change vs. Unmodified | Reference |
| 2'-O-Methylation | Human PBMCs | TLR7/8 | TNF-α mRNA | Significantly Diminished | [4] |
| 2'-O-Methylation | Human PBMCs | TLR7/8 | IL-12p40 mRNA | Significantly Diminished | [4] |
| Pseudouridine (Ψ) | Human Macrophages | TLRs/RLRs | IFN-β | High Induction | [6] |
| N1-methylpseudouridine (m1Ψ) | Human PBMCs | TLRs/RLRs | TNF-α | Significantly Low | [7] |
| N1-methylpseudouridine (m1Ψ) | Human PBMCs | TLRs/RLRs | IFN-α | Significantly Low | [7] |
| 5-methoxyuridine (5moU) | Human Macrophages | TLRs/RLRs | Pro-inflammatory Cytokines | Minimal Induction | [6] |
Table 2: Effect of Nucleoside Modifications on Protein Expression
| Modification | System | Reporter Protein | Relative Protein Expression vs. Unmodified | Reference |
| Pseudouridine (Ψ) | Mammalian Cells | Luciferase | Increased (up to 12-fold in vivo) | [8] |
| N1-methylpseudouridine (m1Ψ) | HEK293 Cells | Not Specified | Similar to unmodified | [9] |
| 5-methoxyuridine (5moU) | Human Macrophages | EGFP | Highest Signal Intensity | [6] |
| 5-methylcytidine (5meC) | Human Macrophages | EGFP | Lowest Synthesis | [6] |
Note: The data presented are compiled from different studies with varying experimental conditions and may not be directly comparable.
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of mRNA with partial or complete substitution of UTP with this compound-5'-Triphosphate (2'-O-Me-UTP).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, CTP solutions (100 mM)
-
UTP and 2'-O-Me-UTP solutions (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit (e.g., spin columns or magnetic beads)
Procedure:
-
Template Preparation: Start with a high-quality, linearized plasmid DNA or a PCR product containing the gene of interest downstream of a T7 promoter. The template should be purified and free of contaminants.
-
Transcription Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free tube. The final volume is typically 20-50 µL.
-
Nuclease-free water: to final volume
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP: 2 µL of each (10 mM final concentration)
-
UTP and/or 2'-O-Me-UTP: X µL (for a final concentration of 10 mM total uridine triphosphate)
-
For complete substitution, use only 2'-O-Me-UTP.
-
For partial substitution, mix UTP and 2'-O-Me-UTP at the desired ratio.
-
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water or a suitable buffer.
-
Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis (e.g., denaturing agarose gel) and a spectrophotometer or fluorometer. The purified mRNA should appear as a single, sharp band at the expected size.
Protocol 2: 5' Capping and 2'-O-Methylation of mRNA
This protocol describes the addition of a Cap 1 structure to the 5' end of the in vitro transcribed mRNA.
Materials:
-
Purified mRNA from Protocol 1
-
Vaccinia Capping Enzyme
-
mRNA Cap 2'-O-Methyltransferase
-
S-adenosylmethionine (SAM)
-
10x Capping Buffer
-
GTP solution (10 mM)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Capping Reaction Setup: In a nuclease-free tube, combine the following:
-
Purified mRNA: 5-10 µg
-
10x Capping Buffer: 2 µL
-
GTP (10 mM): 1 µL
-
SAM (32 mM): 1 µL
-
Vaccinia Capping Enzyme: 1 µL
-
mRNA Cap 2'-O-Methyltransferase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Purification: Purify the capped and methylated mRNA using an RNA purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.
-
Quality Control: Verify the integrity and concentration of the final mRNA product as described in Protocol 1.
Protocol 3: Assessment of Innate Immune Response in Human PBMCs
This protocol outlines a method to evaluate the immunogenicity of this compound-modified mRNA using human peripheral blood mononuclear cells (PBMCs).[10]
Materials:
-
Ficoll-Paque
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Modified and unmodified mRNA constructs
-
Transfection reagent suitable for mRNA (e.g., lipid-based)
-
Cell culture plates (96-well)
-
RNA lysis buffer for subsequent qPCR analysis
-
ELISA kits for cytokine quantification (e.g., TNF-α, IFN-α)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI medium.
-
Transfection: Prepare mRNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells at a final mRNA concentration of, for example, 100 ng/well. Include controls such as untransfected cells and cells transfected with unmodified mRNA.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
For Cytokine Analysis (ELISA): After 6-24 hours of incubation, collect the cell culture supernatant.
-
For Gene Expression Analysis (qPCR): After 3-6 hours of incubation, lyse the cells directly in the wells using a suitable lysis buffer.
-
-
Analysis:
-
ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IFN-α) in the supernatant using commercially available ELISA kits.
-
qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative PCR to measure the expression of target genes (e.g., TNF, IL12B, IFNA, IFNB) relative to a housekeeping gene.
-
Visualizations
Caption: Innate immune sensing of unmodified vs. 2'-O-Me-U modified mRNA.
Caption: Workflow for 2'-O-Me-U modified mRNA vaccine development.
References
- 1. The Emerging Role of RNA Modifications in the Regulation of Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Modifications Modulate Activation of Innate Toll-Like Receptors [mdpi.com]
- 4. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols: 2'-O-Methyluridine Phosphoramidite for Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyluridine is a modified nucleoside that plays a critical role in the synthesis of therapeutic oligonucleotides.[1] Its incorporation into RNA molecules enhances stability, increases resistance to nuclease degradation, and improves binding affinity to complementary strands.[1][2] These properties make this compound a valuable component in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA-based therapeutics, including vaccines.[1][3][4] The phosphoramidite form of this compound is the key building block for its incorporation into synthetic RNA using automated solid-phase synthesis.[5][6]
These application notes provide a comprehensive overview of the use of this compound phosphoramidite in solid-phase RNA synthesis, including its properties, applications, and detailed experimental protocols.
Key Properties and Applications
The 2'-O-methyl modification confers several advantageous properties to RNA oligonucleotides:
-
Increased Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological fluids.[7][8]
-
Enhanced Duplex Stability: Incorporation of this compound increases the thermal stability (Tm) of RNA duplexes. An increase of approximately 1.3°C per modification has been reported for 2'-O-Methyl RNA/DNA chimeras duplexed with RNA.[8]
-
Reduced Immunogenicity: In the context of mRNA therapeutics, the presence of modified nucleosides like this compound can reduce the activation of innate immune sensors such as Toll-like receptors (TLRs) and RIG-I.[3]
-
Favorable Hybridization Properties: The 2'-O-methyl modification locks the ribose pucker into a C3'-endo conformation, which is favorable for A-form helices characteristic of RNA duplexes, thus enhancing binding affinity.[9][10]
These properties have led to the widespread use of this compound in various therapeutic applications:
-
Antisense Oligonucleotides (ASOs): To improve their stability and binding affinity to target mRNA.[11]
-
siRNA Therapeutics: To enhance the stability of the guide and passenger strands.[12]
-
mRNA Vaccines and Therapeutics: To increase the stability and translational efficiency of the mRNA molecule while reducing its immunogenicity.[1][3]
-
Aptamers: To improve their structural stability and resistance to degradation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound phosphoramidite in RNA synthesis.
Table 1: Impact of this compound on RNA Duplex Thermal Stability
| Modification | Change in Melting Temperature (Tm) per Modification | Reference |
| This compound | +1.3 °C | [8] |
Table 2: Coupling Efficiency of this compound Phosphoramidite
| Activator | Coupling Time | Coupling Efficiency | Reference |
| 1H-Tetrazole | 6 minutes | >98% | [13][14] |
| 5-(4-nitrophenyl)-1H-tetrazole | Not specified | High | [15] |
| 5-Ethylthio-1H-tetrazole | Not specified | High | [15] |
Note: Coupling efficiencies are dependent on the synthesizer, reagents, and protocol used. The values presented are typical but may vary.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides
This protocol outlines the standard cycle for incorporating this compound phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite (and other required phosphoramidites for A, C, G)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/pyridine/THF) and Capping solution B (e.g., 16% N-methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia and methylamine (AMA))
-
Buffer for 2'-O-silyl group deprotection (e.g., triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP))
Workflow Diagram:
Caption: Solid-phase synthesis cycle for 2'-O-methylated RNA.
Procedure:
-
Preparation: Dissolve this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).[16] Install the reagents on the automated synthesizer.
-
Synthesis Cycle: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating with the deblocking solution. b. Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 6 minutes.[14] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Chain Elongation: The four steps of the synthesis cycle are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: a. Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support, and the cyanoethyl phosphate protecting groups and exocyclic amine protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA) at an elevated temperature (e.g., 55°C).[14] b. The 2'-O-silyl protecting groups (if used for other ribonucleotides in the sequence) are removed by treatment with a fluoride-containing buffer like TEA·3HF.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[17]
-
Analysis: The purity and identity of the final 2'-O-methylated RNA oligonucleotide are confirmed by methods such as mass spectrometry and analytical HPLC or UPLC.[17]
Protocol 2: Synthesis of this compound Phosphoramidite
This protocol provides a general overview of the chemical synthesis of this compound phosphoramidite, intended for experienced chemists.
Workflow Diagram:
Caption: General workflow for this compound phosphoramidite synthesis.
General Procedure:
The synthesis of this compound phosphoramidite is a multi-step process that typically involves:
-
Protection of Hydroxyl Groups: Starting from uridine, the 3' and 5' hydroxyl groups are protected with a suitable protecting group, such as a silyl group (e.g., TBDMS or TIPDS).[6][18]
-
2'-O-Alkylation (Methylation): The remaining free 2'-hydroxyl group is then methylated. This is a crucial step, and various reagents and conditions can be employed.
-
Selective Deprotection: One of the protecting groups on the 3' or 5' hydroxyl is selectively removed to allow for the subsequent phosphitylation step.
-
Phosphitylation: The free hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., DIPEA) to yield the final this compound phosphoramidite.[6][18]
Each step requires careful optimization and purification by chromatography to obtain the high-purity product required for efficient oligonucleotide synthesis.
Troubleshooting
Problem: Low Coupling Efficiency
-
Possible Cause: Inactive phosphoramidite due to moisture or oxidation.
-
Solution: Use fresh, high-quality phosphoramidite and ensure anhydrous conditions throughout the synthesis.
-
-
Possible Cause: Inefficient activation.
-
Possible Cause: Steric hindrance.
-
Solution: Increase the coupling time or the concentration of the phosphoramidite.
-
Problem: Presence of Deletion Mutants in the Final Product
-
Possible Cause: Incomplete capping.
-
Solution: Ensure that the capping reagents are fresh and that the capping time is sufficient.
-
-
Possible Cause: Incomplete deblocking.
-
Solution: Increase the deblocking time or use a fresh deblocking solution.
-
Problem: Incomplete Deprotection
-
Possible Cause: Insufficient deprotection time or temperature.
-
Solution: Increase the incubation time or temperature during the cleavage and deprotection step, following the recommendations for the specific protecting groups used.
-
-
Possible Cause: Inactivated deprotection reagent.
-
Solution: Prepare or use a fresh deprotection solution.
-
By following these guidelines and protocols, researchers can successfully incorporate this compound into synthetic RNA oligonucleotides to enhance their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 9. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 18. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-O-Methyluridine in Antisense Oligonucleotide Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and minimizing off-target effects. Among the various sugar modifications, 2'-O-methylation, particularly of uridine (2'-O-Methyluridine), is a well-established and cost-effective second-generation modification that continues to play a significant role in the development of antisense therapeutics.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in ASO therapeutics, including its impact on oligonucleotide properties, design considerations, and relevant experimental protocols for synthesis, purification, and in vitro and in vivo evaluation.
Key Advantages of this compound Modification
Incorporation of this compound and other 2'-O-methylated nucleotides into ASOs offers several key advantages over unmodified or first-generation phosphorothioate (PS) ASOs:
-
Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO.[1][2][4]
-
Enhanced Binding Affinity: 2'-O-methylation pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which increases the thermal stability (melting temperature, Tm) of the ASO-RNA duplex.[5] This enhanced affinity can lead to improved potency. Each 2'-O-methyl modification can increase the Tm by approximately 1.3°C.[6]
-
Reduced Non-Specific Protein Binding: Compared to phosphorothioate-only ASOs, the inclusion of 2'-O-methyl modifications can reduce non-specific interactions with cellular proteins, potentially leading to a better toxicity profile.[1]
-
Cost-Effectiveness: The synthesis of 2'-O-methyl phosphoramidites is well-established and generally more cost-effective compared to some other second-generation modifications.
Design Considerations for this compound ASOs
A critical design consideration for ASOs incorporating 2'-O-methyl modifications is their mechanism of action. While these modifications enhance stability and affinity, they do not support the activity of RNase H, an enzyme crucial for the degradation of the target RNA in many antisense applications.[7][8] To overcome this, 2'-O-methylated nucleotides are typically used in a "gapmer" design.
The Gapmer Design
A gapmer ASO consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2-5 2'-O-methylated nucleotides.[7][8][9]
-
The DNA Gap: This central region is capable of forming a DNA-RNA heteroduplex with the target mRNA, which serves as a substrate for RNase H, leading to the cleavage and subsequent degradation of the target RNA.[7][8]
-
The 2'-O-Methyl Wings: The flanking regions containing this compound and other 2'-O-methylated nucleotides provide increased nuclease resistance and enhance the binding affinity of the ASO to its target.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other modified ASOs from various studies.
Table 1: Thermal Stability (Tm) of Modified Oligonucleotides
| Modification | Change in Tm (°C) per Modification | Reference |
| 2'-O-Methyl (2'-OMe) | +1.3 | [6] |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 | [4][10] |
| 2'-Fluoro (2'-F) | +2.5 | [4] |
| Locked Nucleic Acid (LNA) | +3.5 to +8.0 | [10] |
Table 2: In Vitro Potency (IC50) of ASOs Targeting PTEN mRNA in bEND Cells
| ASO Modification (Gapmer Design) | IC50 (nM) | Reference |
| 2'-MOE (5-10-5 design) | ~50 | [11] |
| LNA (2-10-2 design) | ~50 | [11] |
| S-cEt (2-10-2 design) | ~50 | [11] |
Note: Direct IC50 values for 2'-O-Methyl ASOs targeting PTEN were not available in the cited literature for a direct comparison in this specific assay.
Table 3: In Vivo Efficacy of ASOs Targeting PTEN mRNA in Mouse Liver
| ASO Modification | Dose (mg/kg) | % PTEN mRNA Reduction | Reference |
| 2'-O-NMA | 23.6 | ~42% | [12] |
| 2'-O-NMA | 47.2 | ~56% | [12] |
| 2'-MOE | 23.1 | ~45% | [12] |
| 2'-MOE | 46.2 | ~66% | [12] |
Note: 2'-O-NMA (2'-O-[2-(methylamino)-2-oxoethyl]) is another 2'-O-alkyl modification. This data provides a reference for in vivo dose-dependent knockdown in the liver. A direct comparison with a 2'-O-Methyl ASO in the same study was not available.
Table 4: Comparative In Vivo Efficacy of 2'-OMe vs. 2'-MOE ASOs for SMN2 Splicing Correction
| ASO Chemistry | Dose (nmol/g) | Outcome | Reference |
| 2'-MOE | 4, 12, 18, or 21 | More persistent effects, longer survival in SMA mice | [2] |
| PMO | 4, 12, 18, or 21 | More robust initial effects on SMN2 exon 7 inclusion in CNS | [2] |
Note: This study compares 2'-MOE with PMO chemistry for a splice-switching application, highlighting that the choice of modification can influence tissue distribution and duration of effect.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Modified Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of a gapmer ASO containing this compound in the wings using phosphoramidite chemistry.
Materials:
-
DNA and this compound phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Acetic anhydride and N-methylimidazole)
-
Oxidizing or sulfurizing agent
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/Methylamine)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Load the DNA and this compound phosphoramidites, CPG support, and all necessary reagents onto the automated synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of four main steps:
-
Deblocking (Detritylation): The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support.
-
Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (oxidation) or a phosphorothioate triester (sulfurization).
-
-
Cleavage and Deprotection: Once the full-length oligonucleotide is synthesized, it is cleaved from the CPG support, and all remaining protecting groups on the bases and phosphate backbone are removed using a concentrated base solution (e.g., AMA).
-
Purification: The crude ASO product is purified, typically by High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification of 2'-O-Methyl Modified ASOs by RP-HPLC
Materials:
-
Crude ASO solution
-
Reverse-phase HPLC system with a suitable C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Desalting columns
Procedure:
-
Sample Preparation: Dissolve the crude ASO pellet in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the ASO sample.
-
Elute the ASO using a linear gradient of increasing Mobile Phase B. The full-length, DMT-on ASO (if the final DMT group was left on) will be more hydrophobic and elute later than the shorter, failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length ASO.
-
DMT Removal (if applicable): If the ASO was purified with the DMT group on, treat the collected fraction with an acid (e.g., acetic acid) to remove the DMT group.
-
Desalting: Remove the salts from the purified ASO solution using a desalting column.
-
Lyophilization: Lyophilize the desalted ASO solution to obtain a pure, dry powder.
Protocol 3: In Vitro ASO Transfection and mRNA Knockdown Analysis
This protocol describes the transfection of a this compound gapmer ASO into cultured cells to assess its ability to knockdown a target mRNA, followed by analysis using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound gapmer ASO and a non-targeting control ASO
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
ASO-Lipid Complex Formation:
-
For each well, dilute the ASO to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the ASO-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, comparing the ASO-treated samples to the non-targeting control-treated samples to determine the percentage of mRNA knockdown.
Protocol 4: In Vivo Administration and Tissue Analysis in Mice
This protocol provides a general guideline for the systemic administration of a this compound ASO to mice and subsequent analysis of target mRNA knockdown in a specific tissue (e.g., liver).
Materials:
-
This compound gapmer ASO formulated in sterile saline or PBS
-
Mice (e.g., C57BL/6)
-
Syringes and needles for injection
-
Anesthesia and surgical tools for tissue collection
-
RNA stabilization solution or liquid nitrogen
-
Homogenizer
-
Reagents for RNA extraction and qRT-PCR (as in Protocol 3)
Procedure:
-
ASO Administration: Administer the ASO to the mice via an appropriate route (e.g., subcutaneous or intraperitoneal injection). Dosing will depend on the ASO and target, but a typical starting range is 10-50 mg/kg.
-
Time Course: House the animals for a predetermined period (e.g., 3-7 days) to allow for ASO distribution and target engagement.
-
Tissue Collection:
-
Anesthetize the mice and perfuse with saline to remove blood from the tissues.
-
Dissect the target organ (e.g., liver) and either place it in an RNA stabilization solution or snap-freeze it in liquid nitrogen.
-
-
Tissue Homogenization and RNA Extraction: Homogenize the tissue sample and extract total RNA.
-
qRT-PCR Analysis: Perform qRT-PCR as described in Protocol 3 to quantify the level of target mRNA knockdown in the tissue compared to saline-treated control animals.
Conclusion
This compound is a valuable and widely used modification in the design of antisense oligonucleotide therapeutics. Its ability to enhance nuclease resistance and binding affinity, combined with its cost-effectiveness, makes it a cornerstone of second-generation ASO technology. The gapmer design, which incorporates 2'-O-methylated wings and a central DNA gap, allows for the potent and specific degradation of target mRNAs via the RNase H mechanism. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of this compound-containing ASOs, enabling researchers to further explore their therapeutic potential. As our understanding of ASO chemistry and biology continues to evolve, 2'-O-methyl modifications will likely remain an important tool in the development of novel RNA-targeted therapies.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Tm prediction [qiagen.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 2'-O-Methyluridine Levels in Cellular RNA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyluridine (Um) is a prevalent post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl of the ribose moiety of a uridine nucleotide. This modification is found in various RNA species, including ribosomal RNA (rRNA), small nuclear RNA (snRNA), and transfer RNA (tRNA). 2'-O-methylation plays a crucial role in RNA stability, structure, and function, influencing processes such as splicing and translation. Dysregulation of RNA methylation has been implicated in various diseases, making the accurate quantification of modifications like Um a critical aspect of both basic research and drug development.
This document provides detailed application notes and protocols for the quantification of Um in cellular RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The absolute quantification of specific RNA modifications can be challenging, and values are often presented relative to the canonical nucleosides. The following table summarizes representative quantitative data for total 2'-O-methylated nucleosides (Nm) in different RNA fractions from HeLa cells, providing an estimate of the abundance of this type of modification. Specific quantification of Um would follow a similar methodology, with results being highly dependent on the cell type and physiological state.
| RNA Fraction | Abundance of 2'-O-Methylated Nucleosides (Nm/10^6 Nucleosides) |
| Total RNA | ~1500 |
| mRNA (polyA selected) | ~300 |
| rRNA-depleted mRNA | ~400 |
Note: Data is compiled from publicly available research and should be considered as illustrative. Actual values will vary based on the specific experimental conditions and cell lines used.
Signaling Pathways and Experimental Workflows
Mechanism of this compound Formation
In eukaryotes, the site-specific 2'-O-methylation of uridine in RNA is primarily guided by a class of small nucleolar RNAs (snoRNAs) known as C/D box snoRNAs. These snoRNAs associate with a set of core proteins, including the methyltransferase Fibrillarin, to form a small nucleolar ribonucleoprotein (snoRNP) complex. The snoRNA acts as a guide, using a short antisense sequence to bind to the target RNA and position Fibrillarin to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the target uridine.
2'-O-Methyluridine as a Tool for Studying RNA-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to catalysis and structural scaffolding. Understanding the nuances of these interactions is paramount for deciphering cellular function and for the development of novel therapeutics. 2'-O-Methyluridine (2'-O-Me-U), a naturally occurring modification of uridine, has emerged as a powerful tool for dissecting these complex relationships. The presence of a methyl group at the 2' position of the ribose sugar bestows unique properties upon RNA molecules, influencing their structure, stability, and propensity for protein binding.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate RNA-protein interactions. It is designed to be a comprehensive resource for researchers in academia and industry, offering both theoretical background and practical guidance.
Key Properties and Applications of this compound
The strategic incorporation of this compound into RNA sequences offers several advantages for studying RNA-protein interactions:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, rendering the phosphodiester backbone more resistant to cleavage by endo- and exonucleases. This increased stability is crucial for in vitro and in vivo experiments where RNA degradation is a concern.
-
Modulation of RNA Structure: 2'-O-methylation favors the C3'-endo sugar pucker, which is characteristic of A-form helices. This can lead to a more rigid and pre-organized RNA structure, potentially influencing protein recognition and binding affinity.
-
Altered Binding Affinity: The presence of the methyl group can either enhance or diminish protein binding, depending on the specific protein and the context of the binding site. This property can be exploited to probe the importance of the 2'-hydroxyl group in the interaction.
-
Tool for Aptamer Development: In the context of Systematic Evolution of Ligands by Exponential Enrichment (SELEX), the use of 2'-O-methylated nucleotides in the initial library can lead to the selection of highly stable and specific aptamers with therapeutic potential.
These properties make this compound a versatile tool for a variety of applications, including:
-
Mapping Protein Binding Sites: By comparing protein binding to modified and unmodified RNA, researchers can infer the importance of specific uridine residues in the interaction.
-
Validating RNA-Protein Interactions: The altered binding affinity upon modification can serve as a validation for a putative interaction.
-
Developing Stable RNA Therapeutics: The enhanced nuclease resistance makes 2'-O-methylated RNAs attractive candidates for therapeutic applications.
-
Probing RNA Structure and Dynamics: The conformational preference of 2'-O-methylated nucleotides can be used to study RNA folding and conformational changes upon protein binding.
Data Presentation: Quantitative Analysis of this compound's Impact on RNA-Protein Interactions
The following tables summarize quantitative data from various studies, illustrating the effect of this compound on RNA stability and protein binding affinity.
| RNA Sequence/Target Protein | Modification | Technique | Binding Affinity (Kd) | Change in Affinity (Fold) | Reference |
| Aptamer for Myeloid Leukemia Cells | 2'-O-Me substitution at 3'-end | Flow Cytometry | ~11.3 nM (modified) vs. ~10.7 nM (unmodified) | ~1.05-fold (no significant change) | [1] |
| FUBP1 binding motif | 2'-O-methylation | Electrophoretic Mobility Shift Assay (EMSA) | Preferential binding to modified RNA observed | Not quantified | [2][3][4] |
| RNA Duplex | Modification | Technique | Melting Temperature (Tm) | Change in Tm (°C) | Reference |
| DNA aptamer with 2'-O-Me RNA bases | Systematic 2'-O-Me substitution | UV thermal denaturation | Increased Tm observed | Not specified | [1] |
| siRNA duplex | 2'-OMe-m3U at 3'-overhang | UV thermal denaturation | Well-tolerated, improved gene silencing | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study RNA-protein interactions.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with a 2'-O-Methylated RNA Library
SELEX is a powerful technique for identifying high-affinity RNA ligands (aptamers) for a target molecule from a large combinatorial library. Incorporating 2'-O-methylated nucleotides into the RNA library enhances the stability of the selected aptamers.[6][7]
Protocol:
-
Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) library containing a randomized region flanked by constant regions for primer annealing. The randomized region is typically 20-40 nucleotides long.
-
To incorporate 2'-O-methylated pyrimidines, use a mutant T7 RNA polymerase (e.g., Y639F) that can efficiently incorporate these modified nucleotides during in vitro transcription.[8]
-
Perform PCR to generate a double-stranded DNA (dsDNA) template from the ssDNA library.
-
In vitro transcribe the dsDNA template using the mutant T7 RNA polymerase and a nucleotide mix containing this compound triphosphate (2'-O-Me-UTP) and 2'-O-Methylcytidine triphosphate (2'-O-Me-CTP) in place of UTP and CTP. ATP and GTP remain unmodified.
-
-
Selection:
-
Immobilize the target protein on a solid support (e.g., magnetic beads, nitrocellulose filter).
-
Incubate the 2'-O-methylated RNA library with the immobilized target to allow binding.
-
Wash away unbound RNA sequences.
-
Elute the bound RNA sequences.
-
-
Amplification:
-
Reverse transcribe the eluted RNA to cDNA using a reverse transcriptase.
-
Amplify the cDNA by PCR using primers corresponding to the constant regions.
-
Use the amplified dsDNA as the template for the next round of in vitro transcription to generate an enriched RNA pool.
-
-
Iteration:
-
Repeat the selection and amplification steps for several rounds (typically 8-15 rounds) to enrich for high-affinity binders.
-
Monitor the enrichment of binding species throughout the process using techniques like filter binding assays.
-
-
Sequencing and Analysis:
-
After the final round, clone and sequence the individual RNA molecules from the enriched pool to identify consensus sequences and potential aptamers.
-
Characterize the binding affinity of individual aptamers to the target protein using methods like EMSA or surface plasmon resonance (SPR).
-
RNA Pull-Down Assay with a this compound Modified Probe
This assay is used to identify or confirm proteins that bind to a specific RNA of interest. Using a 2'-O-methylated RNA probe increases its stability in cell lysates.[9][10][11]
Protocol:
-
Probe Preparation:
-
Synthesize a biotinylated RNA probe corresponding to the sequence of interest. Incorporate this compound at specific positions or throughout the sequence during chemical synthesis.
-
Alternatively, perform in vitro transcription using biotin-labeled UTP and 2'-O-Me-UTP.
-
Purify the biotinylated RNA probe.
-
-
Cell Lysate Preparation:
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease and RNase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding Reaction:
-
Incubate the biotinylated 2'-O-methylated RNA probe with the cell lysate to allow the formation of RNA-protein complexes. Include a control with a biotinylated control RNA of a similar size but different sequence.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
-
Capture of RNA-Protein Complexes:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate for another 30 minutes at 4°C to capture the biotinylated RNA and any bound proteins.
-
-
Washing:
-
Wash the beads several times with a wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., high salt or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the protein of interest, or by mass spectrometry for unbiased identification of binding partners.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect and quantify RNA-protein interactions. The principle is that an RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA. Using a 2'-O-methylated RNA probe can help assess the impact of this modification on binding affinity.[12][13]
Protocol:
-
Probe Labeling:
-
Synthesize an RNA probe with the desired sequence, incorporating this compound at specific sites.
-
Label the 5' end of the RNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., a fluorescent dye).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Set up binding reactions containing the labeled 2'-O-methylated RNA probe and varying concentrations of the purified protein of interest in a suitable binding buffer.
-
Include a control reaction with a labeled unmodified RNA probe to compare binding.
-
Include a competition reaction with an excess of unlabeled "cold" probe to demonstrate the specificity of the interaction.
-
Incubate the reactions at room temperature or 4°C for 20-30 minutes.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescent probes, visualize the gel using a suitable imager.
-
The shifted band represents the RNA-protein complex, while the lower band is the free RNA probe.
-
-
Quantification:
-
Quantify the intensity of the free and bound RNA bands to determine the fraction of bound RNA at each protein concentration.
-
Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd), a measure of binding affinity.
-
RNase Footprinting Assay
This technique is used to map the precise binding site of a protein on an RNA molecule. The principle is that the bound protein protects the RNA from cleavage by an RNase. The use of a 2'-O-methylated RNA can provide insights into how the modification affects the footprint.[5][14]
Protocol:
-
RNA Preparation and Labeling:
-
Prepare the RNA of interest, with or without this compound modifications, by in vitro transcription or chemical synthesis.
-
End-label the RNA with a radioactive or fluorescent tag.
-
-
RNA-Protein Complex Formation:
-
Incubate the labeled RNA with the protein of interest under conditions that allow for stable complex formation. Include a control reaction without the protein.
-
-
RNase Digestion:
-
Add a limited amount of an RNase (e.g., RNase T1, RNase A, or RNase I) to both the protein-bound and protein-free RNA samples. The amount of RNase should be titrated to achieve, on average, one cleavage event per RNA molecule.
-
Incubate for a short period to allow partial digestion.
-
-
RNA Purification:
-
Stop the digestion and purify the RNA fragments from both reactions.
-
-
Analysis:
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleavage pattern. The region where the protein was bound will be protected from cleavage, resulting in a "footprint" – a ladder of bands with a gap corresponding to the binding site.
-
Compare the footprint of the modified and unmodified RNA to assess the influence of 2'-O-methylation on the protein's binding position.
-
UV Cross-linking
UV cross-linking is used to create a covalent bond between an RNA molecule and a protein that are in close proximity. This allows for the stringent purification of the complex and identification of the interacting partners. While 2'-O-methylation does not directly participate in the cross-linking reaction, its influence on RNA structure can affect the cross-linking efficiency.[2][3]
Protocol:
-
Prepare RNA and Protein:
-
Synthesize or transcribe the RNA of interest, with or without this compound modifications.
-
Purify the protein of interest or use a cell lysate.
-
-
Binding Reaction:
-
Incubate the RNA and protein under appropriate binding conditions.
-
-
UV Irradiation:
-
Expose the binding reaction to UV light (typically 254 nm) on ice to induce cross-linking. The duration and intensity of UV exposure should be optimized.
-
-
RNase Digestion:
-
Treat the cross-linked sample with RNases to digest the non-protected regions of the RNA, leaving only the small RNA fragment that is covalently attached to the protein.
-
-
Analysis:
-
Separate the cross-linked protein-RNA adducts by SDS-PAGE.
-
The cross-linked complex will have a higher molecular weight than the protein alone.
-
The protein can be identified by Western blotting or mass spectrometry. The cross-linked RNA fragment can be sequenced to identify the binding site.
-
Case Study: FUBP1 and its Preferential Binding to 2'-O-Methylated RNA
A recent study identified the Far Upstream Element (FUE) Binding Protein 1 (FUBP1) as a protein that preferentially binds to 2'-O-methylated RNA.[2][3][4] This interaction was shown to be important for the regulation of RNA splicing.
-
Methodology: The researchers used an RNA affinity purification approach with biotinylated RNA probes containing 2'-O-methylated nucleotides to pull down interacting proteins from cell lysates.[1][15] The identity of the bound proteins was determined by mass spectrometry.
-
Validation: The preferential binding of FUBP1 to 2'-O-methylated RNA was validated using Electrophoretic Mobility Shift Assays (EMSA), which showed a stronger interaction with the modified RNA compared to the unmodified control.[3][16]
-
Signaling Pathway: This discovery implicates 2'-O-methylation in the regulation of alternative splicing through the recruitment of splicing factors like FUBP1.
Conclusion
This compound is a valuable and versatile tool for the study of RNA-protein interactions. Its ability to enhance RNA stability and modulate protein binding provides researchers with a powerful means to dissect the intricacies of these fundamental cellular processes. The protocols and data presented in this document offer a solid foundation for incorporating this compound into your research, paving the way for new discoveries in RNA biology and the development of innovative RNA-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear 2'- O-methylation regulates RNA splicing through its binding protein FUBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surprising insights into UV Cross-Linking of Proteins and RNA | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 9. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Efficient RNA 2′-O-methylation requires juxtaposed and symmetrically assembled archaeal box C/D and C′/D′ RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Affinity-based enrichment strategies to assay methyl-CpG binding activity and DNA methylation in early Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. SELEX to Identify Protein-Binding Sites on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Silencing using 2'-O-Methyluridine-Modified siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful tool for post-transcriptional gene silencing by harnessing the cell's natural RNA interference (RNAi) pathway.[1] Chemical modifications to the siRNA duplex, such as the incorporation of 2'-O-Methyl (2'-OMe) uridine, have been shown to enhance nuclease resistance, improve pharmacokinetic properties, and reduce off-target effects, making them attractive for therapeutic applications.[1][2] This document provides detailed protocols for the synthesis and application of 2'-O-Methyluridine-modified siRNA for effective gene silencing in research and drug development settings.
The 2'-O-methyl modification, a naturally occurring substitution, slightly increases the binding affinity of the siRNA duplex towards its RNA target.[2] This modification has been extensively utilized to create highly functional siRNAs with increased stability against enzymatic degradation and reduced immunogenicity.[1][2] Judicious placement of 2'-O-methyl modifications can lead to modified siRNAs with potent activity in mammalian cells.[3]
Key Advantages of this compound Modification
-
Increased Nuclease Resistance: The 2'-OMe modification protects the siRNA from degradation by cellular nucleases, prolonging its gene silencing effect.[1][4]
-
Reduced Off-Target Effects: Modification of the seed region of the antisense strand can minimize unintended gene silencing.[2]
-
Improved In Vivo Stability: Enhanced stability in biological fluids is crucial for therapeutic applications.[1][5]
-
Maintained Silencing Activity: When incorporated strategically, 2'-OMe modifications do not significantly impede the siRNA's ability to engage the RNA-induced silencing complex (RISC) and silence the target gene.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified siRNA
The synthesis of this compound-modified siRNA is typically performed using an automated DNA/RNA synthesizer following standard phosphoramidite protocols.[6]
Materials:
-
This compound phosphoramidite
-
Standard RNA and DNA phosphoramidites (A, C, G, U, T)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonia/methylamine solution for deprotection and cleavage
-
Triethylammonium trihydrofluoride (TEA·3HF) for desilylation
-
HPLC purification system and columns
Method:
-
Automated Solid-Phase Synthesis:
-
Assemble the sense and antisense strands of the siRNA on the DNA/RNA synthesizer.
-
Incorporate the this compound phosphoramidite at the desired positions within the sequence.
-
-
Deprotection and Cleavage:
-
Following synthesis, treat the solid support with a solution of ammonia/methylamine to cleave the oligonucleotide and remove the base and phosphate protecting groups.
-
-
Desilylation:
-
Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a solution such as triethylammonium trihydrofluoride (TEA·3HF).
-
-
Purification:
-
Purify the crude siRNA strands using high-performance liquid chromatography (HPLC) to ensure high purity.
-
-
Duplex Annealing:
-
Quantify the concentration of the purified single strands by UV spectrophotometry.
-
Mix equimolar amounts of the sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 90°C for 1-2 minutes and then cool slowly to room temperature to form the siRNA duplex.
-
-
Quality Control:
-
Verify the integrity and purity of the final siRNA duplex using techniques such as mass spectrometry and polyacrylamide gel electrophoresis (PAGE).
-
Protocol 2: In Vitro Gene Silencing using this compound-Modified siRNA
This protocol outlines the steps for delivering the modified siRNA into cultured mammalian cells and assessing the efficiency of target gene knockdown.
Materials:
-
This compound-modified siRNA duplex
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipid-based reagents)
-
Opti-MEM® I Reduced Serum Medium (or similar)
-
Plates for cell culture (e.g., 24-well plates)
-
Reagents for RNA extraction (e.g., TRIzol®)
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) system and reagents
-
Antibodies for Western blotting (optional)
Method:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, dilute the this compound-modified siRNA to the desired final concentration (e.g., 0.5 - 100 nM) in Opti-MEM®.[6]
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-transfection reagent complexes dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Assessment of Gene Knockdown (mRNA Level):
-
After the incubation period, lyse the cells and extract total RNA using a suitable method.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Include appropriate controls: a non-targeting (scrambled) siRNA control and a mock transfection control (reagent only).[9]
-
-
Assessment of Gene Knockdown (Protein Level - Optional):
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein and a suitable secondary antibody.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize the results.
Data Presentation
The following tables summarize quantitative data related to the performance of this compound-modified siRNAs.
Table 1: Impact of this compound Modification on siRNA Duplex Stability
| Modification Position | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| Internal | +0.5 to +0.7 | [2] |
Table 2: Gene Silencing Efficiency of Modified siRNAs Targeting Renilla Luciferase
| siRNA Construct | Modification | Target Gene | IC50 (nM) | Reference |
| si-1 | Unmodified | Renilla Luciferase | ~5 | [6] |
| si-2 | 2'-OMe-m³U at 3'-overhang of passenger strand | Renilla Luciferase | ~5 | [6] |
| si-3 | 2'-OEt-m³U at penultimate position of passenger strand | Renilla Luciferase | ~4 | [6] |
| si-4 | 2'-OMe-m³U at position 3 of guide strand | Renilla Luciferase | 12.5 | [6] |
| si-5 | 2'-OEt-m³U at position 3 of guide strand | Renilla Luciferase | 13.7 | [6] |
Table 3: Gene Silencing Efficiency of siRNAs Targeting KRT7 and GAPDH in Different Cell Lines
| Cell Line | Target Gene | siRNA | Knockdown Efficiency (%) at 1 nM | Reference |
| HeLa | KRT7 | siKRT7-1 | ~90 | [9] |
| HeLa | KRT7 | siKRT7-2 | ~90 | [9] |
| SK-N-SH | GAPDH | siGAPDH | Comparable to HeLa | [9] |
| HEK293 | GAPDH | siGAPDH | Up to 90 | [9] |
Visualizations
RNA Interference (RNAi) Signaling Pathway
Caption: The RNAi pathway for this compound-modified siRNA.
Experimental Workflow for siRNA-Mediated Gene Silencing
Caption: A typical workflow for gene silencing experiments using modified siRNA.
References
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 2. Custom siRNA synthesis [horizondiscovery.com]
- 3. Activity of siRNAs with 2-thio-2'-O-methyluridine modification in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols for In Vitro Transcription with 2'-O-Methyluridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) is a cornerstone of modern RNA therapeutics and research. Among these, 2'-O-Methyluridine triphosphate (2'-O-Me-UTP) is a significant modification that imparts desirable properties to the resulting RNA molecule. The presence of a methyl group at the 2' position of the ribose sugar in uridine residues enhances the stability of the RNA transcript and modulates its interaction with the host immune system. These application notes provide a comprehensive overview of the use of 2'-O-Me-UTP in IVT, including its effects on RNA characteristics, detailed experimental protocols, and relevant biological pathways.
Applications of this compound Incorporation in RNA
The substitution of uridine with this compound in mRNA offers several key advantages for therapeutic and research applications:
-
Enhanced Nuclease Resistance and Stability : The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases. This modification has been shown to increase the half-life of mRNA both in vitro and in vivo, leading to prolonged protein expression.[1][2][3]
-
Reduced Innate Immune Activation : The innate immune system has evolved to recognize foreign RNA, in part through pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) and RIG-I-like receptors (RLRs).[4][5][6][7][8] Internal 2'-O-methylation can help to mask the mRNA from these sensors, leading to a dampened pro-inflammatory cytokine response. This is particularly crucial for therapeutic applications where repeated administration is necessary.
-
Modulation of Translation Efficiency : The impact of internal 2'-O-methylation on translation is complex. While the increased stability of the mRNA can contribute to higher overall protein production over time, some studies suggest that the modification itself can locally impede the translational machinery, potentially reducing the rate of protein synthesis.[9] The net effect on protein yield is often context-dependent, influenced by the specific mRNA sequence and the cellular environment.
Data Presentation: Quantitative Effects of this compound Incorporation
The following tables summarize the expected quantitative impact of substituting UTP with 2'-O-Me-UTP in an in vitro transcription reaction. The use of mutant T7 RNA polymerases is often necessary for efficient incorporation of 2'-O-methylated nucleotides.[10]
Table 1: In Vitro Transcription Yield and RNA Integrity
| Parameter | Standard IVT (100% UTP) | Modified IVT (100% 2'-O-Me-UTP) | Key Considerations |
| RNA Yield (µg/mL) | High (e.g., 100-150 µg) | Moderate to High (e.g., 80-120 µg) | Yield with 2'-O-Me-UTP is highly dependent on the use of a mutant T7 RNA polymerase engineered for modified nucleotides. |
| RNA Integrity (RIN) | > 9.0 | > 9.0 | Proper purification is crucial for maintaining high integrity for both types of RNA. |
| dsRNA Contamination | Can be significant | Potentially reduced with optimized protocols | Limiting the steady-state concentration of UTP (or its modified counterpart) can reduce dsRNA byproduct formation.[11][12][13] |
Table 2: Protein Expression and Immunogenicity
| Parameter | Standard mRNA | 2'-O-Me Modified mRNA | Key Considerations |
| Protein Expression (in vitro/in vivo) | High initial expression, may decline faster | Sustained expression over a longer period | While the rate of translation may be slightly lower, the increased stability of the modified mRNA often leads to higher cumulative protein production.[14] |
| Innate Immune Response (e.g., IFN-β production) | High | Significantly Reduced | 2'-O-methylation helps the mRNA evade recognition by innate immune sensors like RIG-I and TLRs. |
Experimental Protocols
Protocol 1: Co-transcriptional Synthesis of this compound Modified mRNA
This protocol describes the complete substitution of UTP with 2'-O-Me-UTP during in vitro transcription using a mutant T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 300 mM MgCl₂, 60 mM Spermidine, 100 mM DTT)
-
ATP, CTP, GTP solutions (100 mM each)
-
This compound triphosphate (2'-O-Me-UTP) solution (100 mM)
-
Mutant T7 RNA Polymerase (e.g., RGVG-M6 or similar, optimized for modified nucleotides)
-
RNase Inhibitor (40 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., silica-based columns or magnetic beads)
Procedure:
-
Reaction Assembly: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 10 mM ATP (final concentration 1 mM)
-
2 µL of 10 mM CTP (final concentration 1 mM)
-
2 µL of 10 mM GTP (final concentration 1 mM)
-
2 µL of 10 mM 2'-O-Me-UTP (final concentration 1 mM)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of Mutant T7 RNA Polymerase
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Assess the RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 2: Post-transcriptional Capping and Tailing of Modified mRNA
For functional mRNA, a 5' cap and a 3' poly(A) tail are required. These can be added enzymatically after the IVT reaction.
Materials:
-
Purified 2'-O-Me modified RNA from Protocol 1
-
Vaccinia Capping System (including capping enzyme, GTP, and SAM)
-
E. coli Poly(A) Polymerase
-
ATP solution
-
RNA purification reagents
Procedure:
-
5' Capping:
-
Follow the manufacturer's protocol for the Vaccinia Capping System. Typically, this involves incubating the purified RNA with the capping enzyme, GTP, and the methyl donor S-adenosylmethionine (SAM) at 37°C for 30-60 minutes.
-
Purify the capped RNA.
-
-
3' Poly(A) Tailing:
-
In a new reaction, combine the capped RNA, Poly(A) Polymerase, and ATP.
-
Incubate at 37°C for 30 minutes. The length of the poly(A) tail can be adjusted by varying the incubation time and the ratio of ATP to RNA.
-
Purify the poly(A)-tailed mRNA.
-
-
Final Quality Control: Perform a final quantification and integrity check of the fully processed mRNA.
Mandatory Visualizations
Experimental Workflow for Synthesis of this compound Modified mRNA
Caption: Workflow for the synthesis of 2'-O-Me modified mRNA.
Signaling Pathways Affected by Modified RNA
The incorporation of this compound in mRNA primarily serves to dampen the innate immune response by evading recognition by key pattern recognition receptors.
Caption: Innate immune signaling pathways and the effect of 2'-O-methylation.
References
- 1. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIG-I-like Receptor (RLR) Signaling Pathways: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 2'-O-Methyluridine
Welcome to the technical support center for the chemical synthesis of 2'-O-Methyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this important modified nucleoside.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the synthesis of this compound.
Q1: My 2'-O-methylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in 2'-O-methylation reactions are a common issue and can stem from several factors:
-
Incomplete Reaction: The methylation reaction may not have gone to completion. Ensure that the reagents, especially the methylating agent, are fresh and used in the appropriate stoichiometric amounts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts is a primary cause of low yields. The most common side reaction is the methylation of the 3'-hydroxyl group, leading to the formation of the 3'-O-Methyluridine isomer. Additionally, methylation can occur at the N3 position of the uracil base.[1]
-
Degradation of Starting Material: Uridine can be susceptible to degradation under harsh reaction conditions. Ensure that the temperature and pH of the reaction are controlled.
-
Moisture Contamination: The presence of water in the reaction can consume the methylating agent and interfere with the reaction. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., argon or nitrogen).
To improve the yield, consider the following:
-
Optimize Reaction Conditions: Adjust the reaction time, temperature, and stoichiometry of reagents. A slight excess of the methylating agent may be beneficial.
-
Choice of Methylating Agent: Different methylating agents exhibit varying levels of selectivity for the 2'-hydroxyl group. The choice of agent can significantly impact the yield of the desired product versus the 3'-isomer.
-
Use of Protecting Groups: Employing protecting groups for the 3'- and 5'-hydroxyl groups can prevent methylation at these positions, thereby increasing the selectivity for the 2'-hydroxyl group.
Q2: I am observing multiple spots on my TLC plate after the methylation reaction, and purification by column chromatography is proving difficult. How can I effectively separate the this compound from its isomers?
A2: The separation of this compound from its 3'-O-methyl isomer and any N3-methylated byproducts is a critical and often challenging step.
-
Chromatographic Co-elution: The structural similarity between the 2'- and 3'-O-methyl isomers can lead to their co-elution during silica gel chromatography.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the product mixture and for purification. A reversed-phase C18 column is commonly used for the separation of nucleosides.[2]
For effective separation:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your silica gel column chromatography. A gradient elution may be more effective than an isocratic one.
-
HPLC Method Development: For HPLC, optimizing the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile or methanol) and the pH is crucial for achieving good separation.[2] The use of an ion-pairing agent can also enhance separation.
-
Derivative Formation: In some cases, derivatization of the hydroxyl groups can alter the chromatographic properties of the isomers, facilitating their separation.
Q3: I am concerned about methylation at the N3 position of the uracil base. How can I prevent this side reaction?
A3: N3-alkylation of the uracil ring is a known side reaction that can reduce the yield of the desired this compound.[3][4]
-
Reaction Conditions: The propensity for N3-alkylation can be influenced by the choice of base and solvent in the reaction.
-
Protecting Groups: While protecting the sugar hydroxyls is common, in some synthetic strategies, protection of the uracil N3 position can be employed to prevent this side reaction. However, this adds extra steps to the synthesis for protection and deprotection.
-
pH Control: Maintaining careful control over the reaction pH can help to minimize N3-alkylation.
To mitigate N3-alkylation:
-
Screening of Conditions: A systematic screening of different bases and solvents can help identify conditions that favor O-alkylation over N-alkylation.
-
Use of Specific Methylating Agents: Some methylating agents may show a higher preference for hydroxyl groups over the imide nitrogen of the uracil ring.
Data Presentation
The following tables summarize quantitative data from various synthetic approaches to this compound and related derivatives.
Table 1: Comparison of Yields for 2'-O-Methylation of Uridine Derivatives under Different Conditions
| Starting Material | Methylating Agent | Base/Catalyst | Solvent | Reaction Time | Yield of 2'-O-Methyl Product | Reference |
| 3',5'-di-O-trityluridine | Diazomethane | Stannous chloride | Dioxane/Methanol | Not Specified | Moderate (mixture with N3,2'-di-O-methyl) | [5] |
| Uridine | Methyl Iodide | Sodium Hydride | DMF | Not Specified | Not specified | [6] |
| 2',3'-O-dibutylstannylene uridine | Methyl Iodide | - | DMF | 2 hours | 65% | [7] |
| 5-fluoro-3',5'-bis-O-benzoyluridine | Sodium Methylate (for deprotection) | - | Methanol | 30 minutes | 97% (deprotection step) | [5] |
Note: Direct comparison of yields is challenging due to variations in starting materials, reaction scales, and purification methods. The data presented should be considered as a guide.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Direct 2'-O-Methylation of Uridine via a Stannylene Acetal Intermediate
This protocol describes a method for the selective 2'-O-methylation of uridine.
Materials:
-
Uridine
-
Dibutyltin oxide
-
Methyl iodide
-
Methanol (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Formation of the Stannylene Acetal:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uridine (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous methanol.
-
Heat the mixture to reflux until the solution becomes clear.
-
Remove the methanol under reduced pressure to obtain the crude 2',3'-O-dibutylstannylene uridine as a white solid.
-
-
Methylation:
-
Dissolve the crude stannylene acetal in anhydrous DMF.
-
Add methyl iodide (1.5 equivalents) to the solution at room temperature under an inert atmosphere (argon or nitrogen).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography. A typical solvent system for elution is a gradient of methanol in dichloromethane.
-
Collect the fractions containing the desired this compound and evaporate the solvent to obtain the purified product.
-
Protocol 2: Purification of this compound by Silica Gel Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for chromatography (e.g., Dichloromethane (DCM), Methanol (MeOH))
-
TLC plates
Procedure:
-
Preparation of the Column:
-
Prepare a silica gel slurry in the initial elution solvent (e.g., 100% DCM).
-
Carefully pack the slurry into a chromatography column, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent mixture.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.
-
Collect fractions and monitor the elution of the compounds by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Synthesis of this compound, 2'-O-methylcytidine and their relating compounds. | Semantic Scholar [semanticscholar.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Transcription Yields with 2'-O-Methyluridine
Welcome to the technical support center for optimizing in vitro transcription (IVT) with 2'-O-Methyluridine (2'-OMe-U). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my IVT yield significantly lower when I substitute UTP with 2'-O-Methyl-UTP?
A1: Standard T7 RNA polymerase exhibits reduced efficiency when incorporating nucleotides with modifications at the 2' position of the ribose sugar, such as 2'-O-methylation. This is a primary reason for lower yields. The modification can cause steric hindrance within the enzyme's active site, slowing down the rate of transcription. To overcome this, it is highly recommended to use a mutant T7 RNA polymerase specifically engineered for enhanced incorporation of 2'-modified nucleotides.[1][2] Additionally, optimizing reaction components like magnesium and nucleotide concentrations is crucial.[3]
Q2: What are the benefits of using this compound in my IVT reaction?
A2: Incorporating this compound into your RNA transcripts offers several advantages, particularly for therapeutic applications. The modification enhances the stability of the RNA molecule by providing resistance to nuclease degradation.[2] Furthermore, it can reduce the innate immunogenicity of the synthetic mRNA, which is a critical factor for in vivo applications.[4] Some studies also suggest that certain modified nucleotides can suppress the formation of double-stranded RNA (dsRNA) byproducts during IVT.[4][5]
Q3: Can I use the same reaction conditions for 2'-O-Methyl-UTP as I do for standard UTP?
A3: While the fundamental components of the IVT reaction remain the same, direct substitution of UTP with 2'-O-Methyl-UTP without further optimization is likely to result in suboptimal yields. It is crucial to adjust the concentrations of key components, particularly magnesium ions (Mg²⁺) and the nucleotide triphosphates (NTPs). The optimal Mg²⁺:NTP ratio may differ when using modified nucleotides.[3][6] It is also recommended to use a mutant T7 RNA polymerase that better accommodates the modified substrate.[1][7]
Q4: How can I minimize the formation of double-stranded RNA (dsRNA) when using this compound?
A4: The formation of dsRNA is a common issue in IVT reactions. While some modified nucleotides can help reduce dsRNA formation, other factors are important.[4] Optimizing the purification process after transcription is a key step to remove dsRNA contaminants. Additionally, using mutant RNA polymerases designed to reduce dsRNA byproducts can be beneficial.[5] Some research also suggests that adjusting the NTP concentrations during the reaction, for instance by feeding UTP over time, can lower dsRNA formation.[8]
Q5: Are there specific T7 RNA polymerase mutants that are recommended for this compound incorporation?
A5: Yes, several T7 RNA polymerase mutants have been developed to improve the incorporation of 2'-modified nucleotides. A commonly referenced mutant is the Y639F variant. Further mutations, often combined with thermostabilizing mutations, have shown even greater improvements in yield.[1][7] For example, the RGVG-M6 mutant has been reported to be significantly more active than commonly used enzymes for generating 2'-O-methylated RNA.[7] When sourcing a polymerase for your experiments, look for vendors that specify improved performance with 2'-modified NTPs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Suboptimal Enzyme: Standard T7 RNA polymerase has poor processivity with 2'-OMe-UTP. | Use a mutant T7 RNA polymerase engineered for modified nucleotides (e.g., Y639F or other commercially available high-efficiency mutants).[1][9] |
| Incorrect Mg²⁺ Concentration: The optimal Mg²⁺ concentration is critical and can differ from standard IVT. | Perform a titration of MgCl₂ or Magnesium Acetate concentration. A common starting point is a 1.25 to 2.5 molar ratio of Mg²⁺ to total NTPs.[6][10] | |
| NTP Imbalance: The concentration of 2'-OMe-UTP and other NTPs may not be optimal. | Ensure high-purity NTPs. Optimize the concentration of all four NTPs; a common starting point is 2-5 mM each.[] | |
| Template Quality: Degraded or impure DNA template. | Use a high-quality, linearized DNA template. Verify integrity on an agarose gel. Purify the template to remove inhibitors like salts and ethanol.[][12] | |
| RNase Contamination: Degradation of the synthesized RNA. | Maintain a strict RNase-free environment. Use RNase inhibitors in the reaction.[12] | |
| Incomplete or Truncated Transcripts | Premature Termination: The polymerase may stall or dissociate from the template. | Use an optimized buffer with additives like spermidine, which can help stabilize the transcription complex. Ensure the DNA template is of high quality and free of sequences that might induce termination.[3] |
| Low Nucleotide Concentration: Insufficient building blocks for full-length synthesis. | Ensure NTP concentrations are not limiting. For long transcripts, consider higher NTP concentrations.[12] | |
| High Levels of dsRNA Impurities | Intrinsic Polymerase Activity: T7 RNA polymerase can produce dsRNA byproducts. | Use a mutant T7 RNA polymerase designed to reduce dsRNA formation.[5] |
| Suboptimal Reaction Conditions: High NTP concentrations can sometimes contribute to byproduct formation. | Consider strategies like fed-batch NTP addition to maintain a lower steady-state concentration. | |
| Inefficient Purification: Carryover of dsRNA after the reaction. | Employ a robust purification method such as chromatography (e.g., cellulose-based) or enzymatic treatment (e.g., RNase III) to specifically remove dsRNA. |
Quantitative Data Summary
Table 1: Impact of T7 RNA Polymerase Mutations on this compound RNA Yield
| T7 RNA Polymerase Variant | Relative RNA Yield (Normalized to WT) | Reference |
| Wild Type (WT) | 1 | [1] |
| Y639F | Increased | [1] |
| RGVG-M6 | >25-fold increase over FA mutant | [7] |
Note: The "FA" mutant is a commonly used enzyme for generating 2'-O-methyl RNA. The RGVG-M6 mutant demonstrates significantly higher activity.
Table 2: General IVT Optimization Parameters
| Parameter | Recommended Range | Notes | Reference |
| Mg²⁺ Concentration | 1.25 - 2.5 molar ratio to total NTPs | Titration is highly recommended. Acetate as the counter-ion may be preferable to chloride. | [3][6] |
| Each NTP Concentration | 2 - 10 mM | Higher concentrations may be inhibitory for some polymerases. | [3] |
| T7 RNA Polymerase | Use mutant variants | Essential for efficient incorporation of 2'-OMe-U. | [1][7] |
| Incubation Time | 2 - 4 hours | Longer times do not always lead to higher yields and can increase byproducts. | [] |
| Incubation Temperature | 37 °C | Standard temperature for T7 RNA polymerase. | [] |
Experimental Protocols
Detailed Protocol for In Vitro Transcription with 100% this compound Substitution
This protocol is a general guideline. Optimal conditions may vary depending on the specific template, polymerase, and desired product.
1. Template Preparation:
- Linearize the plasmid DNA template with a restriction enzyme that generates blunt or 5'-overhanging ends.
- Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
- Verify the complete linearization and integrity of the template on an agarose gel.
- Quantify the template concentration using a spectrophotometer.
2. In Vitro Transcription Reaction Setup (20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 0.5 µL | 2.5 mM |
| GTP (100 mM) | 0.5 µL | 2.5 mM |
| CTP (100 mM) | 0.5 µL | 2.5 mM |
| 2'-O-Methyl-UTP (100 mM) | 0.5 µL | 2.5 mM |
| Linearized DNA Template | X µL | 50-100 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| Mutant T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Assemble the reaction at room temperature to avoid precipitation of the DNA template with spermidine, which is often present in the transcription buffer.
3. Incubation:
- Mix the components gently by pipetting.
- Incubate the reaction at 37°C for 2 to 4 hours.
4. DNase Treatment:
- Add 1 µL of RNase-free DNase I to the reaction mixture.
- Incubate at 37°C for 15-30 minutes to digest the DNA template.
5. RNA Purification:
- Purify the RNA using a column-based RNA cleanup kit, LiCl precipitation, or other suitable methods to remove enzymes, salts, and unincorporated NTPs.
6. Quality Control:
- Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
- Assess the RNA integrity and size by denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Bioanalyzer).
Visualizations
Caption: Experimental workflow for in vitro transcription with this compound.
Caption: Troubleshooting logic for low IVT yields with this compound.
References
- 1. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 9. [PDF] Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2'-modified nucleotides. | Semantic Scholar [semanticscholar.org]
- 10. sartorius.com [sartorius.com]
- 12. promegaconnections.com [promegaconnections.com]
Troubleshooting poor incorporation of 2'-O-Methyluridine in RNA synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor incorporation of 2'-O-Methyluridine (2'-O-Me-U) during in vitro RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my overall RNA yield significantly lower when I include this compound-5'-Triphosphate (2'-O-Me-UTP) in my in vitro transcription (IVT) reaction?
Low yield is the most common issue when incorporating 2'-O-methylated nucleotides. The primary reason is that the 2'-O-methyl group on the ribose sugar creates steric hindrance within the active site of standard bacteriophage RNA polymerases, such as wild-type T7 RNA polymerase.[1][2] This modification makes it difficult for the enzyme to efficiently recognize and incorporate the modified nucleotide, leading to reduced processivity and lower overall yield.[1][3]
Q2: Can I use standard, wild-type T7 RNA Polymerase for incorporating 2'-O-Me-UTP?
While some minimal incorporation might occur, wild-type T7 RNA Polymerase is highly inefficient at incorporating 2'-O-methylated nucleotides.[1][3] The enzyme's active site contains specific amino acid residues (like Tyrosine at position 639, Y639) that act as a "steric gate," which clashes with the bulky methyl group at the 2' position.[4][5] For efficient synthesis, it is strongly recommended to use an engineered T7 RNA polymerase variant specifically evolved to accommodate 2'-modified substrates.[3][4]
Q3: How should I optimize the concentration of 2'-O-Me-UTP in my reaction?
The optimal concentration depends on whether you are aiming for partial or complete substitution of UTP.
-
For complete substitution: Replace UTP entirely with an equimolar concentration of 2'-O-Me-UTP.[6] Ensure the final concentration is sufficient, typically in the range of the other NTPs (e.g., 2-5 mM).
-
For partial substitution: The ratio of 2'-O-Me-UTP to standard UTP is critical. You will need to perform a titration to find the ideal ratio that balances incorporation efficiency with the desired modification level. Start with a range of ratios (e.g., 1:3, 1:1, 3:1 of 2'-O-Me-UTP:UTP) while keeping the total uridine nucleotide concentration constant.
Be aware that high total NTP concentrations can chelate magnesium ions, so Mg²⁺ levels may need to be adjusted accordingly.[7]
Q4: What is the role of magnesium (Mg²⁺) concentration, and why is it critical for modified NTPs?
Magnesium is an essential cofactor for RNA polymerase activity. It plays a crucial role in catalysis and stabilizing the transition state. The optimal Mg²⁺ concentration is tightly linked to the total NTP concentration, as NTPs chelate Mg²⁺ ions. When using high concentrations of modified NTPs, the free Mg²⁺ available to the polymerase may become limiting.[7][] Insufficient Mg²⁺ will decrease enzyme performance, while excessive levels can lead to increased production of double-stranded RNA (dsRNA) byproducts and potential RNA degradation.[][9] Therefore, experimental titration of Mg²⁺ is often necessary to find the optimal concentration for your specific reaction conditions.[7][9]
Q5: My RNA transcript appears shorter than expected or as a smear on a gel. What could be the cause?
Truncated transcripts can result from several factors:
-
Premature Termination: The polymerase may dissociate from the DNA template after struggling to incorporate a 2'-O-methylated nucleotide. Using an engineered polymerase can significantly reduce this issue.[4]
-
Low 2'-O-Me-UTP Concentration: If the modified nucleotide is limiting, the polymerase may stall or terminate when it encounters a position requiring its incorporation.[10]
-
RNase Contamination: Pervasive RNase contamination will degrade the newly synthesized RNA, resulting in shorter fragments or a smear. It is crucial to maintain a strict RNase-free environment.[10][11]
-
Cryptic Termination Sites: The DNA template sequence itself might contain sequences that cause the polymerase to terminate prematurely.[10]
Q6: How can I definitively confirm that this compound has been incorporated into my RNA transcript?
Visualizing a full-length product on a gel suggests successful synthesis but does not confirm the modification's presence. Definitive confirmation typically requires more advanced analytical methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method. The RNA is first hydrolyzed into individual nucleosides, which are then separated and identified by their mass-to-charge ratio.[12]
-
Reverse Transcription (RT)-based methods: The presence of a 2'-O-methyl group can cause a reverse transcriptase to stall or terminate. This property can be exploited in primer extension assays to map modification sites.
Troubleshooting Guide
Use the following diagrams and tables to diagnose and resolve common issues with 2'-O-Me-U incorporation.
Caption: A step-by-step workflow for troubleshooting poor 2'-O-Me-U incorporation.
Caption: Steric clash between the 2'-O-methyl group and the Y639 residue in wild-type T7 polymerase.
Data Presentation: Optimizing Reaction Conditions
The efficiency of incorporating 2'-O-Me-UTP is highly sensitive to reaction parameters. Use the table below as a guide for optimization experiments.
| Parameter | Standard Condition | Recommended Optimization Range | Rationale & Key Considerations |
| RNA Polymerase | Wild-Type T7 | Mutant T7 RNA Polymerase | This is the most critical factor. Wild-type enzyme is inefficient.[3][4] Use a commercially available or in-house prepared mutant designed for modified NTPs. |
| 2'-O-Me-UTP:UTP Ratio | N/A | 100% 2'-O-Me-UTP to 1:4 (2'-O-Me-UTP:UTP) | For full substitution, use only 2'-O-Me-UTP.[6] For partial, titrate the ratio to achieve desired modification density without sacrificing yield. |
| Total NTP Concentration | 2-5 mM each | 2-10 mM each | Higher concentrations can drive the reaction forward but require a corresponding increase in Mg²⁺.[7] |
| Mg²⁺ Concentration | 15-30 mM | 20-75 mM | Must be optimized relative to the total NTP concentration.[9] Perform a titration to find the optimal level that maximizes yield and minimizes byproducts. |
| Incubation Time | 2 hours | 2-6 hours (up to 16h for short transcripts) | Longer incubation may increase yield for inefficient reactions, but returns diminish over time.[6][11] |
| Temperature | 37°C | 30-42°C | While 37°C is standard, some mutant polymerases may have different optimal temperatures.[][11] |
| DNA Template Amount | 1 µg | 0.5-2 µg (in 20 µL reaction) | Increasing template can increase yield, but only up to a saturation point. Ensure high purity.[9] |
| RNase Inhibitor | Optional | Recommended (e.g., 1 U/µL) | Protects the synthesized RNA from degradation, which can be mistaken for poor synthesis.[10] |
Key Experimental Protocols
Protocol 1: Optimized In Vitro Transcription (IVT) with 100% 2'-O-Me-UTP Substitution
This protocol is a starting point for a standard 20 µL reaction. Volumes should be adjusted based on reagent concentrations and desired scale.
Materials:
-
RNase-free water
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
ATP, CTP, GTP solutions (100 mM stocks)
-
2'-O-Me-UTP solution (100 mM stock)
-
Linearized DNA template (0.5-1 µg/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Engineered T7 RNA Polymerase (e.g., 50 U/µL)
Procedure:
-
Thaw all components on ice. Keep the enzyme on ice at all times.
-
In a nuclease-free microfuge tube on ice, assemble the reaction in the following order:
Component Volume (µL) Final Concentration RNase-free water Up to 20 µL - 5x Transcription Buffer 4.0 µL 1x ATP (100 mM) 0.8 µL 4 mM CTP (100 mM) 0.8 µL 4 mM GTP (100 mM) 0.8 µL 4 mM 2'-O-Me-UTP (100 mM) 0.8 µL 4 mM Linearized DNA Template 1.0 µL 1 µg RNase Inhibitor 0.5 µL 20 units Mutant T7 RNA Polymerase 2.0 µL 100 units | Total Volume | 20 µL | |
-
Mix gently by pipetting up and down. Briefly centrifuge to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 to 4 hours. For reactions longer than 60 minutes, use an incubator or PCR machine with a heated lid to prevent evaporation.[6]
-
(Optional) To remove the DNA template, add 1-2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Proceed with RNA purification using your preferred method (e.g., column-based kit, LiCl precipitation).
Protocol 2: Analysis of RNA Product by Denaturing Agarose Gel Electrophoresis
Materials:
-
RNA sample from IVT reaction
-
Formaldehyde-based loading dye
-
MOPS running buffer
-
Denaturing agarose gel (e.g., 1.2% agarose, 1x MOPS, 2.2 M formaldehyde)
-
RNA ladder
-
Nucleic acid stain (e.g., SYBR Gold)
Procedure:
-
Prepare a denaturing agarose gel according to standard protocols.
-
In a nuclease-free tube, mix 1-5 µL of your purified RNA with 2-3 volumes of formaldehyde loading dye.
-
Denature the RNA sample and ladder by heating at 65°C for 10-15 minutes, then immediately place on ice.
-
Load the samples and ladder onto the gel.
-
Run the gel in 1x MOPS buffer at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with a nucleic acid stain and visualize on a gel doc system. A sharp, single band at the expected size indicates a successful synthesis of a full-length transcript. A smear or lower molecular weight bands indicate degradation or premature termination.
References
- 1. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA | Semantic Scholar [semanticscholar.org]
- 4. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Ribonucleotide Incorporation by Human DNA Polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 2'-O-Methyluridine Phosphoramidite Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and impurities encountered during the synthesis of oligonucleotides using 2'-O-Methyluridine (2'-O-Me-U) phosphoramidite chemistry. Our goal is to equip researchers with the knowledge to identify, mitigate, and resolve potential issues, ensuring the synthesis of high-quality modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound oligonucleotide synthesis?
A1: The most prevalent impurities are similar to standard oligonucleotide synthesis, but their incidence can be influenced by the 2'-O-methyl modification. These include:
-
Truncated Sequences (n-1, n-2): Shorter oligonucleotides resulting from incomplete coupling at one or more cycles. The steric hindrance of the 2'-O-methyl group can contribute to slightly lower coupling efficiencies, potentially increasing the proportion of n-1mers.[1][2]
-
Extended Sequences (n+1): Longer oligonucleotides, often resulting from issues with the phosphoramidite or activator.
-
Depurination Products: While less common for uridine, acidic conditions during detritylation can lead to the loss of purine bases in the sequence. The 2'-O-methyl group generally enhances the stability of the glycosidic bond compared to deoxyribonucleosides, making depurination less of a concern at 2'-O-methylated positions.
-
Products of N3-Alkylation: During the final deprotection step with ammonia, acrylonitrile, a byproduct of the β-elimination of the cyanoethyl protecting group from the phosphate backbone, can alkylate the N3 position of uridine and thymidine residues. This results in an adduct with a mass increase of +53 Da.[3]
-
Phosphodiester (P=O) to Phosphorothioate (P=S) Impurities (if applicable): In the synthesis of phosphorothioate oligonucleotides, incomplete sulfurization can lead to the presence of phosphodiester linkages.
Q2: How does the 2'-O-methyl group on the uridine phosphoramidite affect the synthesis cycle?
A2: The primary effect of the 2'-O-methyl group is increased steric hindrance around the 3'-phosphoramidite group.[1][4] This can lead to a slight decrease in coupling efficiency compared to standard DNA or RNA phosphoramidites. To compensate for this, it is often recommended to extend the coupling time to ensure complete reaction.[1] The 2'-O-methyl group itself is stable throughout the standard oligonucleotide synthesis cycle, including detritylation, capping, and oxidation.[5]
Q3: What are the optimal deprotection conditions for oligonucleotides containing this compound?
A3: Oligonucleotides containing 2'-O-methyl modifications are generally robust and can be deprotected using standard conditions. A common and effective method is treatment with aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA) at elevated temperatures (e.g., 55-65°C) for several hours.[6][7] These conditions are sufficient to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone. For sensitive modifications elsewhere in the sequence, milder deprotection strategies may be required.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of this compound-containing oligonucleotides.
Problem 1: Low Coupling Efficiency and High n-1 Impurity Levels
Symptoms:
-
Low trityl cation signal during synthesis monitoring.
-
Significant n-1 peak observed in HPLC or LC-MS analysis of the crude product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | The steric bulk of the 2'-O-methyl group can slow down the coupling reaction.[1] Solution: Increase the coupling time for the 2'-O-Me-U phosphoramidite. A typical starting point is to double the standard coupling time. |
| Moisture in Reagents | Water in the acetonitrile, activator, or phosphoramidite solution will hydrolyze the activated phosphoramidite, leading to failed couplings.[3] Solution: Use anhydrous acetonitrile and ensure all reagents are fresh and dry. Store phosphoramidites under an inert atmosphere (e.g., argon). |
| Degraded Phosphoramidite | 2'-O-Me-U phosphoramidite can degrade over time, especially if not stored properly. Solution: Use fresh, high-quality phosphoramidite. If degradation is suspected, test the amidite by synthesizing a short, simple sequence. |
| Suboptimal Activator | The choice and concentration of the activator can impact coupling efficiency. Solution: Ensure the activator is fresh and at the correct concentration. For sterically hindered phosphoramidites, a more potent activator might be beneficial. |
Experimental Protocol: Monitoring Coupling Efficiency via Trityl Cation Assay
-
During each detritylation step of the automated synthesis, the acidic solution containing the cleaved dimethoxytrityl (DMT) group is collected.
-
The absorbance of this orange-colored solution is measured spectrophotometrically at approximately 495 nm.
-
A consistent or gradually increasing absorbance value from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step.
Problem 2: Presence of a +53 Da Adduct on Uridine Residues
Symptom:
-
A peak with a mass corresponding to the full-length product +53 Da is observed in the mass spectrum. This is often more prevalent in sequences with multiple uridine or thymidine residues.
Potential Cause and Solution:
| Potential Cause | Recommended Solution |
| N3-Cyanoethylation of Uridine | During ammonia deprotection, acrylonitrile, a byproduct of cyanoethyl phosphate protecting group removal, can react with the N3 position of uridine.[3] Solution: To mitigate this, a pre-deprotection wash with a solution of a non-nucleophilic base in an organic solvent, such as 10% diethylamine in acetonitrile, can be performed. This removes the cyanoethyl groups before the oligonucleotide is cleaved from the support and exposed to the highly basic deprotection conditions.[] |
Problem 3: Poor Chromatographic Resolution of Impurities
Symptom:
-
Co-elution of the full-length product with n-1 or other impurities during IP-RP-HPLC analysis, making accurate quantification difficult.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal HPLC Conditions | The choice of ion-pairing agent, organic mobile phase, and temperature can significantly impact separation. Solution: Optimize the HPLC method. Increasing the column temperature (e.g., to 60°C) can help denature secondary structures and improve peak shape.[10] Experiment with different ion-pairing agents (e.g., triethylammonium acetate, hexylammonium acetate) and organic solvents (e.g., acetonitrile, methanol).[11][12] |
| Formation of Secondary Structures | Oligonucleotides, especially those with complementary sequences, can form secondary structures that affect their retention on the HPLC column. Solution: In addition to increasing the column temperature, adding a denaturant like urea to the mobile phase can help disrupt secondary structures and improve separation.[10] |
Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Impurity Analysis
-
Column: C18 stationary phase, typically with a particle size of 1.7-2.5 µm.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (TEA).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Temperature: 60°C.
-
Detection: UV absorbance at 260 nm and/or mass spectrometry.
Quantitative Data Summary
The following table summarizes typical impurity levels that can be expected in this compound oligonucleotide synthesis. These values can vary significantly based on the synthesis platform, reagent quality, and sequence length.
| Impurity Type | Typical Abundance (%) | Factors Influencing Abundance | Analytical Method |
| n-1 Deletions | 1 - 5% per coupling | Coupling time, phosphoramidite quality, moisture content | IP-RP-HPLC, LC-MS, Capillary Electrophoresis |
| n+1 Additions | < 1% | Phosphoramidite purity, activator issues | IP-RP-HPLC, LC-MS |
| N3-Cyanoethyl Uridine | 0.5 - 2% | Deprotection conditions, sequence context | LC-MS |
| Depurination Products | < 0.5% | Acidity of detritylation reagent, exposure time | IP-RP-HPLC, LC-MS |
Visualizing the Oligonucleotide Synthesis Cycle and Troubleshooting Logic
Diagram 1: The Phosphoramidite Synthesis Cycle
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. osti.gov [osti.gov]
- 2. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 10. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 11. lcms.cz [lcms.cz]
- 12. mac-mod.com [mac-mod.com]
Technical Support Center: Enhancing the Stability of 2'-O-Methyluridine-Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2'-O-Methyluridine (2'-O-Me-U)-modified oligonucleotides. Our goal is to help you improve the stability and performance of your oligonucleotides in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of incorporating this compound into my oligonucleotides?
The 2'-O-methyl modification offers two main advantages:
-
Increased Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, enzymes that degrade nucleic acids. This modification provides significant protection against both single-stranded endonucleases and, to a lesser extent, exonucleases.[1][2] DNA oligonucleotides containing 2'-O-methyl modifications are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[1]
-
Enhanced Thermal Stability: The 2'-O-methyl modification locks the sugar moiety in an A-form (RNA-like) conformation, which leads to more stable duplexes with complementary RNA strands.[3] This increased binding affinity is reflected in a higher melting temperature (Tm). The incorporation of a 2'-O-Methyl nucleotide can increase the Tm of a duplex with RNA by approximately 1.3°C per modification.[4]
Q2: What are the common degradation pathways for 2'-O-Me-U-modified oligonucleotides?
Despite their enhanced stability, 2'-O-Me-U-modified oligonucleotides can still be susceptible to degradation through two primary pathways:
-
Enzymatic Degradation: While more resistant, they are not completely immune to nuclease activity, especially from 3' exonucleases.[1] The extent of degradation can vary depending on the biological matrix (e.g., serum, cell culture media).[3][5] Mycoplasma contamination in cell cultures can also introduce ribonucleases that degrade modified RNAs.[6]
-
Chemical Degradation: Like all oligonucleotides, they can undergo chemical modifications that affect their integrity and function. The two most common forms of chemical degradation are:
-
Deamination: This involves the loss of an amine group, primarily from cytosine and 5-methylcytosine residues, converting them to uracil or thymine, respectively. This alteration in the oligonucleotide sequence can reduce efficacy and increase off-target effects.
-
Depurination: This is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, creating an abasic site.
-
Q3: How can I further improve the stability of my 2'-O-Me-U-modified oligonucleotides?
A common and effective strategy is to combine the 2'-O-methyl modification with other chemical modifications. The most widely used combination is with phosphorothioate (PS) bonds .
-
Phosphorothioate Bonds: In a PS linkage, a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This modification renders the internucleotide linkage highly resistant to nuclease degradation.[1][7] Combining 2'-O-methyl modifications with PS linkages provides robust protection against both endonucleases and exonucleases.[2] It is often recommended to include at least three PS bonds at the 5' and 3' ends to inhibit exonuclease activity.[1]
Q4: My 2'-O-Me-U-modified oligonucleotide is showing lower than expected activity in my cell-based assay. What could be the issue?
Several factors could contribute to reduced activity. Here are a few troubleshooting steps:
-
Confirm Oligonucleotide Integrity: Before starting your experiment, verify the integrity of your oligonucleotide stock. Degradation during storage or handling can significantly impact performance. See the troubleshooting guide below for more details.
-
Optimize Delivery: Ensure that your oligonucleotide is being efficiently delivered into the cells. You may need to optimize your transfection reagent, protocol, or consider alternative delivery methods.
-
Assess Nuclease Activity in Media: If using serum-containing media, be aware that it contains nucleases.[5] Consider performing a stability assay in your specific cell culture medium to assess the degradation rate. The presence of contaminants like mycoplasma can also introduce potent nucleases.[6]
-
Consider Off-Target Effects: While 2'-O-methyl modifications can reduce non-specific effects compared to unmodified phosphorothioate oligonucleotides, off-target binding can still occur.[3] It is crucial to include appropriate controls in your experiments, such as scrambled or mismatch sequences.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected bands on a gel after incubation in serum or cell lysate. | Nuclease degradation of the oligonucleotide. | 1. Confirm Nuclease Activity: Run a control with an unmodified oligonucleotide to confirm the presence of nuclease activity. 2. Enhance Stability: If not already included, add phosphorothioate (PS) bonds to the 3' and 5' ends of your oligonucleotide to protect against exonucleases. For maximum protection, consider a full PS backbone.[1][2] 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs.[5] |
| Reduced hybridization signal or melting temperature (Tm) compared to theoretical values. | 1. Incorrect Buffer Conditions: The ionic strength of the buffer significantly affects duplex stability. 2. Degradation of the Oligonucleotide: The presence of shorter fragments due to degradation will lower the overall Tm. 3. Inaccurate Concentration: An incorrect estimation of the oligonucleotide concentration will affect the thermodynamics of hybridization. | 1. Standardize Buffer: Use a standard buffer with a known salt concentration for all your experiments to ensure reproducibility. 2. Assess Integrity: Analyze your oligonucleotide sample using denaturing PAGE or HPLC to check for degradation products. 3. Verify Concentration: Accurately measure the oligonucleotide concentration using UV/Vis spectrophotometry at A260. |
| Inconsistent results between different batches of oligonucleotides. | 1. Variability in Synthesis/Purification: Minor differences in the synthesis or purification process can lead to variations in the final product. 2. Improper Storage: Repeated freeze-thaw cycles or storage in a non-optimal buffer can lead to degradation.[9] | 1. Quality Control: Always obtain a certificate of analysis for each batch and compare the purity and mass spectrometry data. 2. Proper Aliquoting and Storage: Upon receipt, resuspend the oligonucleotide in a suitable buffer (e.g., TE buffer), aliquot it into smaller volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[9][10] |
| Evidence of chemical degradation (e.g., unexpected mass peaks in MS analysis). | Deamination or depurination, which can be accelerated by acidic conditions or high temperatures. | 1. Buffer Choice: Avoid resuspending and storing oligonucleotides in water, which can be slightly acidic. Use a buffered solution like TE (pH 7.5-8.0).[9][10] 2. Storage Conditions: Store oligonucleotides at or below -20°C.[9] 3. Analytical Monitoring: For long-term stability studies, use analytical techniques like high-resolution mass spectrometry to monitor for deamination and other degradation products.[11] |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of 2'-O-Methyl and other modifications on oligonucleotide stability.
Table 1: Effect of 2'-O-Methyl Modification on Duplex Thermal Stability (Tm)
| Oligonucleotide Modification | Complementary Strand | ΔTm per Modification (°C) | Reference |
| 2'-O-Methyl | RNA | +1.3 | [4] |
| 2'-O-Methyl | RNA | +0.4 to +3.9 | [12] |
| 2'-O-Methyl (chimeric) | RNA | +14 to +18 (total) | [3] |
| 2'-Fluoro | DNA | +1.3 | [13] |
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Source | Observation | Reference |
| Phosphorothioate + 2'-O-Methyl | 10% Fetal Bovine Serum | Half-life > 72 hours | [3] |
| Unmodified | 10% Fetal Bovine Serum | Little intact oligo after 24 hours | [3] |
| Fully 2'-O-Methyl modified | Mycoplasma-contaminated media | No detectable degradation after 4 hours | [6] |
| 2'-O-Methyl modified pyrimidines | Mycoplasma-contaminated media | Almost completely degraded after 4 hours | [6] |
Experimental Protocols
Protocol 1: Serum Stability Assay by Gel Electrophoresis
This protocol provides a method to assess the stability of oligonucleotides in serum.[5]
Materials:
-
2'-O-Me-U-modified oligonucleotide
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
RNA loading dye
-
TBE or TAE buffer
-
Polyacrylamide gel (denaturing, e.g., 15-20%)
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Prepare Oligonucleotide Samples: For each time point, prepare a reaction by mixing 50 pmol of the oligonucleotide duplex with 50% FBS in a total volume of 10 µL. Recommended time points include 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, and 24 h.[5]
-
Incubation: Incubate the tubes at 37°C.
-
Stop Reaction: At each designated time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and immediately store the tube at -20°C.[5]
-
Gel Electrophoresis: Once all time points are collected, thaw the samples on ice. Load the samples onto a high-resolution denaturing polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control and a suitable ladder if desired.
-
Visualization: Run the gel until adequate separation is achieved. Stain the gel with a suitable fluorescent dye and visualize it using a gel documentation system.
-
Data Analysis: Quantify the band intensities for each time point using software like ImageJ. The percentage of intact oligonucleotide at each time point can be calculated relative to the 0-minute time point.
Protocol 2: Analysis of Oligonucleotide Degradation by LC-MS
Ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RP-LC-MS) is a powerful tool for identifying and quantifying degradation products.[14]
General Workflow:
-
Sample Preparation: Prepare samples of the oligonucleotide that have been subjected to forced degradation (e.g., heat, acid, base, oxidation) or collected from a stability study.[14][15]
-
Chromatographic Separation: Inject the sample onto a suitable IP-RP column (e.g., C18). Use a gradient of an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol) and an organic solvent (e.g., methanol, acetonitrile) to separate the full-length oligonucleotide from its degradation products.
-
Mass Spectrometry Detection: The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[14]
-
Data Analysis:
-
MS1 Analysis: The full scan MS1 data will provide the intact mass of the oligonucleotide and its major impurities.
-
MS/MS (ddMS2) Analysis: Data-dependent MS/MS fragmentation can be used to confirm the sequence and localize the site of modification or degradation.[14]
-
Quantification: The relative abundance of impurities and degradation products can be determined by integrating the peak areas from the chromatogram.[14] Specialized software can aid in the identification and quantification of these species.[14]
-
Visualizations
References
- 1. idtdna.com [idtdna.com]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polarisoligos.com [polarisoligos.com]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabion.com [metabion.com]
- 10. 寡核苷酸的操作处理和稳定性 [sigmaaldrich.com]
- 11. Determination of oligonucleotide deamination by high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ppd.com [ppd.com]
Technical Support Center: Optimizing PCR for 2'-O-Methyluridine Templates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-Methyluridine (Um) modified templates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges in amplifying these modified nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect PCR?
A1: this compound (Um) is a naturally occurring modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose sugar.[1] This modification provides stability against nuclease degradation.[1] In the context of PCR, the primary challenge arises during the initial reverse transcription (RT) step. The 2'-O-methyl group can act as a steric hindrance or a "conformational bump" for the reverse transcriptase, leading to stalling or dissociation of the enzyme from the RNA template.[2] This results in truncated or no complementary DNA (cDNA) synthesis, which subsequently leads to low or no PCR product.
Q2: Can a standard DNA polymerase amplify a template containing this compound?
A2: Standard DNA-dependent DNA polymerases used in PCR amplify DNA, not RNA. Therefore, the process requires an initial reverse transcription step to convert the this compound-containing RNA into a cDNA strand. The key challenge is the efficiency of this RT step. Once a full-length cDNA is successfully synthesized, most thermostable DNA polymerases can amplify it. However, the choice of DNA polymerase can still impact the overall efficiency and fidelity of the amplification, especially for long or complex templates.[3][4]
Q3: Which type of reverse transcriptase (RT) is best for templates with this compound?
A3: An ideal reverse transcriptase should have high processivity and thermostability. Engineered reverse transcriptases, often with reduced RNase H activity, are preferable as they can synthesize longer cDNAs and are more robust.[5] Thermostability is particularly important as running the RT reaction at a higher temperature can help resolve complex RNA secondary structures, allowing the enzyme to read through the modified site more efficiently.[5]
Q4: How does dNTP concentration affect the reverse transcription of this compound templates?
A4: The concentration of deoxynucleoside triphosphates (dNTPs) is a critical factor. It has been established that reverse transcriptase is more likely to stall at a 2'-O-methylated nucleotide when dNTP concentrations are low.[2][6] Increasing the dNTP concentration in the reverse transcription reaction can help the polymerase bypass the modified site and improve the yield of full-length cDNA.[2]
Troubleshooting Guide
This guide addresses common problems encountered when performing RT-PCR on templates containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low PCR Product Yield | 1. Reverse Transcriptase Stalling: The 2'-O-methyl group is blocking the enzyme.[2] | Optimize the RT Step: • Increase the concentration of all four dNTPs in the RT reaction. • Use a thermostable, high-processivity reverse transcriptase and increase the reaction temperature.[5] • Increase the amount of reverse transcriptase enzyme. |
| 2. Poor Primer Design: Primers have a low melting temperature (Tm), form dimers, or have secondary structures.[7][8] | Redesign Primers: • Aim for a GC content of 40-60%.[9][10] • Ensure the Tm of forward and reverse primers are within 5°C of each other.[10] • Use primer design software to check for potential hairpins and dimers.[3] | |
| 3. Suboptimal PCR Conditions: Incorrect annealing temperature or insufficient extension time.[11][12] | Optimize PCR Cycling: • Perform a temperature gradient PCR to find the optimal annealing temperature.[8][11] • Ensure the extension time is sufficient for the amplicon length (typically 1 min/kb).[9][13] | |
| 4. Insufficient Magnesium (Mg²⁺): Mg²⁺ concentration is critical for polymerase activity.[14] | Titrate Mg²⁺ Concentration: • Optimize the Mg²⁺ concentration, typically in a range of 1.5 to 4.0 mM.[14] Remember that dNTPs chelate Mg²⁺, so adjustments may be needed if dNTP concentrations are high. | |
| Non-Specific Bands or Smearing on Gel | 1. Annealing Temperature is Too Low: This allows primers to bind to non-target sequences.[12][15] | Increase Annealing Temperature: • Increase the annealing temperature in 2°C increments.[12] • Consider using a "touchdown PCR" protocol.[11][12] |
| 2. High Primer Concentration: Excess primers can lead to the formation of primer-dimers.[14] | Reduce Primer Concentration: • Titrate primer concentrations, typically between 0.1 and 0.5 µM.[7][14] | |
| 3. Too Much Template DNA: An excess of template can lead to non-specific amplification.[11][12] | Reduce Template Amount: • Perform a serial dilution of your cDNA template to find the optimal input amount. | |
| 4. Non-Optimal Enzyme Choice: The DNA polymerase may lack specificity. | Use a Hot-Start Polymerase: • A hot-start DNA polymerase will prevent amplification from non-specifically bound primers during reaction setup, significantly increasing specificity.[3][15] |
Experimental Protocols and Data
Table 1: General Concentration Ranges for Reaction Components
| Component | Reverse Transcription (RT) | PCR |
| Template RNA | 1 pg - 1 µg | - |
| cDNA Template | - | 1-10% of PCR volume |
| Primers | 0.5 - 1 µM (gene-specific) | 0.1 - 1.0 µM |
| dNTPs | 500 µM - 2 mM each | 200 - 300 µM each |
| MgCl₂ / MgSO₄ | 1.5 - 3.0 mM | 1.5 - 4.0 mM |
| DNA Polymerase | - | 0.5 - 1.25 units / 50 µL |
| Additives (e.g., DMSO) | As needed (1-5%) | As needed (1-5%) |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific template, primers, and enzymes used.[3][8][10][14]
Protocol 1: Optimized Reverse Transcription for this compound RNA
This protocol is designed to maximize the synthesis of full-length cDNA from RNA templates containing this compound.
-
Template Preparation: In a nuclease-free tube, mix the following:
-
Total RNA or mRNA: 100 ng - 1 µg
-
Gene-Specific Primer (10 µM): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Denaturation: Incubate the mixture at 65°C for 5 minutes, then immediately place it on ice for at least 1 minute to prevent refolding.[16]
-
Master Mix Preparation: While the template is denaturing, prepare the RT master mix on ice. For a 20 µL total reaction, combine:
-
5X RT Buffer: 4 µL
-
dNTP Mix (10 mM each): 2 µL (Final concentration: 1 mM each)
-
RNase Inhibitor (40 U/µL): 1 µL
-
Thermostable Reverse Transcriptase (200 U/µL): 1 µL
-
Nuclease-free water: 2 µL
-
-
Reverse Transcription: Add 10 µL of the master mix to the denatured template/primer tube. Mix gently by pipetting.
-
Incubation: Incubate the reaction at the optimal temperature for your thermostable reverse transcriptase (e.g., 50-55°C) for 60 minutes.
-
Enzyme Inactivation: Terminate the reaction by heating at 85°C for 5 minutes.[16]
-
Proceed to PCR: The resulting cDNA can be used directly in the PCR reaction or stored at -20°C.
Protocol 2: Optimized PCR Amplification
This protocol uses the cDNA generated from Protocol 1 as a template.
-
PCR Master Mix Preparation: Prepare the following master mix on ice. For a 50 µL total reaction, combine:
-
10X PCR Buffer (containing MgCl₂): 5 µL
-
dNTP Mix (10 mM each): 1 µL (Final concentration: 200 µM each)
-
Forward Primer (10 µM): 1 µL (Final concentration: 0.2 µM)
-
Reverse Primer (10 µM): 1 µL (Final concentration: 0.2 µM)
-
Hot-Start DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: 39.5 µL
-
-
Add Template: Add 2 µL of the cDNA from the RT reaction to the master mix.
-
Thermal Cycling: Place the reaction in a thermal cycler and run the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | |
| Annealing | 55-65°C* | 15-30 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
*The annealing temperature should be optimized using a gradient PCR.[13]
Visual Guides
Caption: Workflow for RT-PCR of this compound (Um) modified RNA.
Caption: Decision tree for troubleshooting low PCR yield from Um templates.
References
- 1. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bioline.com [bioline.com]
- 5. 逆転写酵素の注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. RNA Modifications [labome.com]
- 7. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 8. neb.com [neb.com]
- 9. genscript.com [genscript.com]
- 10. neb.com [neb.com]
- 11. PCR Protocol and Troubleshooting [labome.com]
- 12. Troubleshooting your PCR [takarabio.com]
- 13. Optimizing your PCR [takarabio.com]
- 14. PCR Troubleshooting [caister.com]
- 15. mybiosource.com [mybiosource.com]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Sequencing RNA with 2'-O-Methyluridine Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with sequencing RNA containing 2'-O-Methyluridine (Um) and other 2'-O-methylated nucleotides (Nm).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of sequencing libraries from RNA containing 2'-O-methyl modifications.
Question: Why is my final library yield consistently low when working with RNA suspected to have 2'-O-methyl modifications?
Answer:
Low library yield is a frequent challenge when preparing sequencing libraries from RNA with 2'-O-methyl modifications. The primary causes are enzymatic inhibitions during the library preparation workflow. Here are the common culprits and solutions:
-
Reduced Ligation Efficiency: The presence of a methyl group on the 2'-hydroxyl of the 3'-terminal nucleotide significantly inhibits the activity of T4 RNA Ligase 1 (Rnl1), an enzyme commonly used for 3' adapter ligation.[1][2][3] This results in a substantial portion of the RNA molecules failing to ligate to the adapter, leading to their loss in subsequent steps.
-
Reverse Transcription (RT) Stalling: Some reverse transcriptases can be impeded by 2'-O-methylated nucleotides within the RNA sequence, especially under low dNTP concentrations.[4][5][6] This leads to the generation of truncated cDNA products that may be lost during size selection steps, thus reducing the overall yield of full-length library molecules.
-
Poor Input RNA Quality: As with any sequencing experiment, low yield can result from degraded or contaminated input RNA.[7][8] Contaminants like salts, phenol, or polysaccharides can inhibit enzymatic reactions.[7]
Troubleshooting Steps:
-
Assess Input RNA Quality: Before starting library preparation, verify the integrity and purity of your RNA using a Bioanalyzer or similar instrument and check absorbance ratios (A260/280 ~1.8-2.0, A260/230 > 1.8).[7][9]
-
Optimize Ligation Step:
-
Use a Different Ligase: Consider using T4 RNA Ligase 2 (truncated), which has been shown to have better efficiency on 2'-O-methylated substrates.[2]
-
Add Enhancers: The inclusion of Polyethylene Glycol (PEG) 8000 at concentrations up to 25% can significantly improve the ligation efficiency for both modified and unmodified RNAs.[2]
-
Consider Splint Ligation: Randomized splint ligation methods have demonstrated a significant reduction in the negative impact of 2'-O-methylation on ligation efficiency compared to single-stranded ligation.[10]
-
-
Optimize Reverse Transcription:
-
Increase PCR Cycles: If initial library concentration is low, you can cautiously add 1-3 additional PCR cycles during the final amplification step. However, be aware that over-amplification can introduce bias.[12]
Question: My sequencing data shows a biased representation of certain RNAs. Could 2'-O-methylation be the cause?
Answer:
Yes, significant bias in sequencing data is a well-known consequence of 2'-O-methylation.[3][13][14] This bias originates from the same enzymatic challenges that cause low library yield. RNAs containing 2'-O-methyl modifications, particularly at the 3'-end, are often underrepresented in the final sequencing library.[1][15]
Logical Flow of Bias Introduction:
Caption: Workflow showing how 2'-O-methylation introduces bias during library preparation.
Strategies to Mitigate Bias:
-
Protocol Selection: Employ library preparation kits specifically designed to minimize bias, such as those using splint ligation or alternative enzymes.[1][10] The "TS5" protocol is one such example that has shown improved detection of 2'-O-methylated RNAs.[1]
-
Randomized Adapters: The use of adapters with randomized nucleotides at the ligation ends can help reduce sequence-dependent ligation bias.[10]
-
Bioinformatic Correction: While experimental mitigation is preferred, computational methods are being developed to correct for certain types of sequence-specific biases.[16]
Quantitative Data Summary
Table 1: Impact of 3' Terminal 2'-O-Methylation on Ligation Efficiency
This table summarizes the ligation efficiency of RNA oligonucleotides with and without a 3'-terminal 2'-O-methyl modification using different ligation methods and conditions.
| Ligation Method | Ligation Enhancer | Substrate RNA (3' end) | Ligation Efficiency (%) | Fold Decrease due to 2'-O-Me | Reference |
| Single-Stranded Ligation | 25% PEG 8000 | 2'-OH (Unmodified) | 61.3 ± 4.94 | \multirow{2}{}{~1.6x} | [2] |
| 2'-O-Me | 37.7 ± 1.66 | ||||
| Single-Stranded Ligation | 10% DMSO | 2'-OH (Unmodified) | 37.0 ± 12.0 | \multirow{2}{}{~3.6x} | [2] |
| 2'-O-Me | 10.2 ± 3.91 | ||||
| Randomized Splint Ligation | - | Unmodified | ~85% | \multirow{2}{}{~1.9x} | [10] |
| 2'-O-Me | ~45% | ||||
| Single-Stranded Ligation | - | Unmodified | ~68% | \multirow{2}{}{~5.7x} | [10] |
| 2'-O-Me | ~12% |
Data are synthesized from multiple sources for comparison.
Experimental Protocols
Protocol 1: Detection of 2'-O-Methylation Sites by Primer Extension with Low dNTPs
This method relies on the principle that reverse transcriptase tends to pause or stall at a 2'-O-methylated nucleotide when dNTP concentrations are limiting.[5][11] This generates a truncated cDNA product whose length corresponds to the position of the modified nucleotide.
Materials:
-
Total RNA sample (10-50 ng)
-
5' radiolabeled or fluorescently labeled DNA primer specific to the RNA of interest
-
Reverse Transcriptase (e.g., AMV or M-MLV)[6]
-
5X Reaction Buffer
-
dNTP mixes:
-
High-concentration mix: 10 mM each
-
Low-concentration mix: 20 µM each[11]
-
-
RNase-free water
-
Denaturing polyacrylamide gel (Urea-PAGE)
Methodology:
-
Primer Annealing:
-
Reverse Transcription Reaction Setup:
-
Prepare two master mixes, one for high dNTPs ("Control") and one for low dNTPs ("Test").
-
For each reaction, add 5X reaction buffer.
-
To the "Control" tube, add the high-concentration dNTP mix.
-
To the "Test" tube, add the low-concentration dNTP mix.
-
Add Reverse Transcriptase to each tube.
-
-
Reverse Transcription:
-
Incubate the reactions at an optimal temperature for the enzyme (e.g., 42°C) for 1 hour.
-
-
Analysis:
-
Stop the reactions and purify the resulting cDNA.
-
Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer to determine the exact position of the stall.
-
A band that appears or is significantly enhanced in the low dNTP lane compared to the high dNTP lane indicates a potential 2'-O-methylation site one nucleotide downstream of the 3' end of the cDNA product.
-
Workflow for Primer Extension Assay:
Caption: A workflow diagram for detecting 2'-O-methylation sites using a primer extension assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found? this compound (Um) is a post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose sugar of a uridine nucleotide.[17] This modification, along with methylation on other nucleotides (collectively known as Nm), is widespread and found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[4][18][19][20]
Q2: Why is sequencing RNA with 2'-O-methylation so challenging? The core challenge lies in the enzymatic steps of standard library preparation protocols. The methyl group at the 2' position can sterically hinder enzymes that interact with the RNA backbone. This leads to two main problems:
-
Inhibition of RNA Ligases: Enzymes like T4 RNA Ligase 1, used to attach adapters to the 3' end of RNA, work much less efficiently on a 2'-O-methylated nucleotide.[1][3]
-
Pausing of Reverse Transcriptase: The modification can act as a roadblock for reverse transcriptase, causing it to stall and produce incomplete cDNA copies of the RNA.[4][6] These issues result in low library yields and a biased underrepresentation of modified RNA molecules in the final sequencing data.
Q3: What are the main high-throughput sequencing methods to map 2'-O-methylation sites? Several specialized next-generation sequencing (NGS) methods have been developed to map Nm sites across the transcriptome.[21] These methods exploit the chemical properties of the 2'-O-methyl group:
-
RiboMeth-seq: This method is based on the resistance of 2'-O-methylated sites to alkaline hydrolysis. Unmodified RNA is fragmented by alkali, while modified sites remain intact. This results in a depletion of sequencing read ends at the modification site, which can be identified bioinformatically.[22][23]
-
Nm-seq / RibOxi-Seq: These techniques use periodate oxidation, which selectively reacts with the 2',3'-cis-diol of unmodified ribose but cannot react with the blocked 2'-O-methylated ribose. This allows for the selective enrichment and sequencing of RNA fragments containing the modification.[24][25]
-
2OMe-seq / MeTH-seq: These methods are based on the principle of reverse transcription stalling at low dNTP or low magnesium concentrations. Sequencing of the resulting truncated cDNAs reveals the locations of Nm sites.[23]
-
Nanopore Direct RNA Sequencing: This emerging technology can directly detect RNA modifications, including 2'-O-methylation, as the RNA strand passes through a nanopore, by identifying characteristic changes in the electrical current signal.[24]
Q4: How does 2'-O-methylation affect RNA function? 2'-O-methylation plays a crucial role in fine-tuning the structure and function of RNA.[18] Its key functions include:
-
Structural Stability: The modification enhances the stability of RNA structure and protects it from degradation by nucleases.[17][18]
-
Molecular Interactions: It can affect the interaction of RNA with proteins and other nucleic acids.[18]
-
Biological Processes: In rRNA, it is critical for ribosome assembly and accurate protein synthesis.[18] In tRNA, it helps with proper folding and codon recognition.[18] In mRNA, modifications in the 5' cap region are involved in regulating translation efficiency.[23]
References
- 1. Improving Small RNA-seq: Less Bias and Better Detection of 2'-O-Methyl RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small RNA-Seq Protocol with Less Bias and Improved Capture of 2'-O-Methyl RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 8. mpbio.com [mpbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Bias in RNA-seq Library Preparation: Current Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biases in small RNA deep sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. courses.cs.washington.edu [courses.cs.washington.edu]
- 17. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 18. 2'-O-RNA Methylation Sequencing Service - CD Genomics [cd-genomics.com]
- 19. mdpi.com [mdpi.com]
- 20. Detection and Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2'-O-Methylation Sequencing - CD Genomics [rna.cd-genomics.com]
- 22. RiboMeth-seq: Profiling of 2'-O-Me in RNA. | Semantic Scholar [semanticscholar.org]
- 23. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 25. researchgate.net [researchgate.net]
Avoiding innate immune stimulation by 2'-O-Methyluridine-modified mRNA
Welcome to the technical support center for researchers utilizing 2'-O-Methyluridine-modified mRNA. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during experiments aimed at avoiding innate immune stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (Um) modification reduces the immunogenicity of in vitro transcribed (IVT) mRNA?
A1: The innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens. This recognition is mediated by Pattern Recognition Receptors (PRRs) including Toll-like receptors (TLRs) like TLR3, TLR7, and TLR8, as well as cytosolic sensors like RIG-I and MDA5.[1][2] These sensors can identify unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) impurities often present in IVT mRNA preparations.[1][3] The incorporation of modified nucleosides, such as this compound, mimics the modifications found in endogenous mammalian mRNA.[4] This 'self' signature, particularly the 2'-O-methylation at the 5' cap (Cap 1 structure), helps the mRNA evade recognition by sensors like RIG-I, thereby preventing the activation of downstream inflammatory signaling pathways and the production of type I interferons (IFN-α/β).[5][6]
Q2: Besides this compound, what other modifications can be used to reduce mRNA immunogenicity?
A2: Several other naturally occurring nucleoside modifications have been shown to effectively reduce the innate immune response to IVT mRNA. The most widely studied is pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ).[7][8] Complete substitution of uridine with m1Ψ has been shown to significantly decrease immune activation and substantially increase protein translation.[9][10] Other modifications like 5-methylcytidine (m5C) and N6-methyladenosine (m6A) have also been reported to reduce immunogenicity mediated by TLRs.[7][11] The choice of modification can depend on the specific application, as they can have varying effects on translation efficiency and stability.[12]
Q3: Can this compound modification affect the translation efficiency of my mRNA?
A3: Yes, while this compound is effective at reducing immunogenicity, it can also impact translation. Some studies have indicated that certain internal 2'-O-methylation sites can inhibit translation elongation.[13] The presence of a 2'-O-methylated nucleotide within a codon can disrupt the interaction between the mRNA and the ribosome, prolonging the time it takes for tRNA to be accommodated.[14] However, it's crucial to distinguish between 2'-O-methylation at the 5' cap (Cap 1) and internal modifications. A Cap 1 structure is generally associated with enhanced translation initiation and stability.[4][6] In some transcriptional systems, obtaining full-length mRNA with complete internal this compound substitution has been challenging.[11]
Q4: What are the critical quality control steps for ensuring my this compound-modified mRNA is suitable for experiments?
A4: Proper quality control is essential. Key steps include:
-
Purity and Integrity Analysis: Run the purified mRNA on a denaturing agarose gel or use a capillary electrophoresis system (e.g., Agilent Bioanalyzer) to confirm you have a single, sharp band at the expected size and no degradation.
-
Quantification: Accurately determine the mRNA concentration using a fluorometric assay (e.g., Qubit) or UV-Vis spectrophotometry (e.g., NanoDrop).
-
Removal of dsRNA: Double-stranded RNA is a potent immune stimulator. It is a common impurity from the IVT reaction. Purification methods like cellulose-based chromatography can be used to remove dsRNA.[3]
-
Confirmation of Capping: Ensure a high capping efficiency, preferably a Cap 1 structure, which is critical for both translation efficiency and evasion of RIG-I.[4] This can be assessed by specialized assays.
Troubleshooting Guides
Problem 1: I'm observing a significant inflammatory response (e.g., high IFN-β levels) even after using this compound-modified mRNA.
| Possible Cause | Suggested Solution |
| dsRNA Contamination | The most likely culprit is the presence of double-stranded RNA (dsRNA) byproducts from the IVT reaction. Standard purification may not remove it all. Solution: Implement a dsRNA removal step, such as purification with cellulose columns or treatment with RNase III followed by repurification.[3][15] |
| Incomplete Capping or Cap 0 Structure | If the mRNA is not efficiently capped with a Cap 1 structure (m7GpppNm), the exposed 5'-triphosphate of a Cap 0 structure can be recognized by RIG-I.[4][5] Solution: Use a co-transcriptional capping method that yields a high percentage of Cap 1 structures (e.g., CleanCap™). Alternatively, perform enzymatic capping and 2'-O-methylation post-transcription and purify the mRNA afterward.[4] |
| Issues with Delivery Vehicle | The lipid nanoparticle (LNP) or transfection reagent itself can be immunogenic.[16] Solution: Run a control experiment with the delivery vehicle alone (empty LNP) to assess its contribution to the immune response. If necessary, screen for a less immunogenic delivery system. |
| Sub-optimal Modification Level | If not all uridines are replaced, the remaining unmodified uridines can still trigger an immune response. Solution: Ensure the correct ratio of modified to unmodified NTPs in your IVT reaction. It is common practice to fully substitute uridine with a modified version.[2] |
Problem 2: The protein expression from my this compound-modified mRNA is lower than expected.
| Possible Cause | Suggested Solution |
| Innate Immune Activation | Even a low-level immune response can lead to the activation of pathways like the PKR pathway, which phosphorylates eIF2α and globally shuts down translation.[2][17] Solution: Address the potential causes of immune activation outlined in "Problem 1". Measure IFN levels to confirm that the immune response is indeed minimized. |
| Suboptimal mRNA Design | The 5' and 3' UTRs, codon usage, and poly(A) tail length all significantly impact mRNA stability and translation efficiency.[18] Solution: Optimize the non-coding regions of your mRNA construct. Use codon optimization algorithms for your target protein and ensure a sufficiently long poly(A) tail (e.g., >100 nt). |
| Poor mRNA Integrity or Purity | Degraded mRNA or the presence of inhibitors from the IVT reaction will result in poor translation. Solution: Re-verify the integrity of your mRNA on a denaturing gel. Ensure thorough purification to remove residual NTPs, enzymes, and DNA template.[19] |
| Inefficient Transfection/Delivery | The mRNA may not be efficiently delivered into the cytoplasm of the target cells. Solution: Optimize the mRNA-to-delivery reagent ratio and cell density. Use a positive control mRNA (e.g., encoding a fluorescent protein) to confirm transfection efficiency.[20] |
| Inhibitory Effect of Internal Modification | As mentioned in the FAQs, internal 2'-O-methylation can sometimes reduce translation elongation.[13] Solution: If high protein yield is the primary goal, consider using N1-methylpseudouridine (m1Ψ) instead of, or in addition to, this compound, as m1Ψ is known to robustly enhance translation.[8][9] |
Quantitative Data Summary
The following tables summarize the impact of nucleoside modifications on innate immune stimulation and protein expression from various studies.
Table 1: Effect of Nucleoside Modifications on Cytokine Secretion
| mRNA Modification | Cell Type | Cytokine Measured | Result Compared to Unmodified mRNA | Citation(s) |
| Pseudouridine (Ψ) | Human PBMCs | TNF-α | Significantly lower | [7] |
| Pseudouridine (Ψ) | Human PBMCs | IFN-α | Significantly lower | [7] |
| Pseudouridine (Ψ) | Mouse model (in vivo) | IFN-α | Significantly lower | [11] |
| 5-Methoxyuridine (5moU) | Human MΦs | IFN-β | Minimal induction | [17] |
| N1-Methylpseudouridine (m1Ψ) | THP-1 cells | Type I IFN | Lowest stimulation | [3] |
Table 2: Effect of Nucleoside Modifications on Protein Expression
| mRNA Modification | System | Reporter | Result Compared to Unmodified mRNA | Citation(s) |
| Pseudouridine (Ψ) | Mammalian cells | Luciferase | Higher translational capacity | [11] |
| Pseudouridine (Ψ) + 5-Methylcytidine (m5C) | Human MΦs | EGFP | Reduced expression | [17] |
| N1-Methylpseudouridine (m1Ψ) | In vitro | hEPO | Higher expression | [3] |
| N1-Methylpseudouridine (m1Ψ) | Mouse model (in vivo) | Influenza HA | Higher antigen expression | [9] |
| 100% U to Ψ substitution | HEK293FT cells | GFP | Most efficient protein synthesis | [21] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of a Cap 1, this compound-modified mRNA.
-
Template Preparation:
-
Linearize a plasmid DNA template containing your gene of interest downstream of a T7 promoter. The template should include 5' and 3' UTRs and a poly(A) tail sequence.
-
Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Verify complete linearization on an agarose gel.
-
-
IVT Reaction Assembly:
-
On ice, combine the following in an RNase-free tube. (Note: Volumes are for a typical 20 µL reaction; scale as needed).
-
Nuclease-Free Water: to 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
Linearized DNA Template: 1 µg
-
10 mM ATP: 1.5 µL
-
10 mM GTP: 1.5 µL
-
10 mM CTP: 1.5 µL
-
10 mM this compound-5'-Triphosphate (UmTP): 1.5 µL
-
Cap Analog (e.g., CleanCap™ Reagent, AG): 4 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by flicking the tube and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to digest the DNA template.
-
-
Purification:
-
Purify the mRNA using a lithium chloride precipitation method or a dedicated RNA purification kit.
-
For applications highly sensitive to immune stimulation, perform an additional purification step to remove dsRNA (e.g., using a cellulose-based purification kit).[3]
-
-
Quality Control:
-
Assess the mRNA integrity and size on a denaturing agarose gel.
-
Quantify the mRNA concentration. Store at -80°C.
-
Protocol 2: Assessment of Innate Immune Stimulation in Cell Culture
This protocol outlines how to test the immunogenicity of your modified mRNA.
-
Cell Seeding:
-
Plate immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in a 24-well plate at an appropriate density (e.g., 5 x 10^5 cells/well).
-
Allow cells to adhere or rest overnight.
-
-
mRNA Transfection:
-
For each well, prepare the mRNA-lipid complex. In an RNase-free tube, dilute your modified mRNA (e.g., 500 ng) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ MessengerMAX™) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the complexes dropwise to the cells. Include controls: untransfected cells, cells transfected with unmodified mRNA, and a positive control (e.g., R848, a TLR7/8 agonist).[5]
-
-
Incubation:
-
Incubate the cells for 18-24 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Supernatant for Cytokine Analysis: Carefully collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C. Analyze cytokine levels (e.g., IFN-α, IFN-β, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
Cell Lysate for Gene Expression Analysis: Wash the cells with PBS and lyse them directly in the well using a lysis buffer compatible with RNA isolation. Purify the total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression of immune response genes like IFNB1, RIG-I, and MDA5.[16]
-
Visualizations
Innate Immune Sensing of IVT mRNA
Caption: Innate immune pathways recognizing unmodified vs. modified mRNA.
General Experimental Workflow
Caption: Workflow for modified mRNA synthesis and functional testing.
Logic of Immune Evasion by mRNA Modification
Caption: How this compound modification helps avoid immune stimulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pivotal role of uridine modifications in the development of mRNA technology | Journal of Medical Science [jms.ump.edu.pl]
- 9. Reducing cell intrinsic immunity to mRNA vaccine alters adaptive immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 11. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2'-O-Methyluridine-Containing RNA Oligonucleotides
Welcome to the technical support center for the purification of 2'-O-Methyluridine-containing RNA oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound-containing RNA oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Elution: The oligonucleotide is not fully released from the purification matrix (e.g., HPLC column, PAGE gel slice, SPE cartridge). | - HPLC: Optimize the elution gradient by increasing the concentration of the organic solvent (e.g., acetonitrile) or using a stronger ion-pairing agent. Ensure the mobile phase pH is appropriate for the column chemistry.[1][2] - PAGE: Ensure the gel slice is thoroughly crushed before elution. Increase the elution buffer volume and/or the elution time. Consider performing a second elution.[3] - SPE: Use a stronger elution buffer or increase the volume of the elution buffer. Ensure the cartridge is not overloaded. |
| Precipitation Loss: The oligonucleotide is lost during ethanol precipitation steps. | - Ensure the precipitation is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient duration. - Use a carrier like glycogen or linear acrylamide to improve the recovery of small amounts of RNA. - After centrifugation, carefully aspirate the supernatant without disturbing the pellet. | |
| RNA Degradation: RNase contamination has led to the breakdown of the oligonucleotide. | - Maintain a sterile, RNase-free work environment. Use RNase-free tips, tubes, and reagents. - Wear gloves and change them frequently. - If possible, add an RNase inhibitor to solutions where the RNA is not denatured. | |
| Low Purity (Presence of Shorter Sequences/Failure Sequences) | Inefficient Separation: The purification method is not adequately resolving the full-length product from truncated sequences. | - HPLC: Optimize the separation gradient. A shallower gradient can improve the resolution of closely related species.[2] For ion-pair reversed-phase HPLC, adjusting the concentration of the ion-pairing agent (e.g., triethylammonium acetate - TEAA) can enhance separation.[4] - PAGE: Use a higher percentage polyacrylamide gel for better resolution of shorter oligonucleotides. Ensure the gel is run long enough to achieve good separation. - Trityl-on Purification: This method is effective for removing failure sequences that lack the 5'-DMT group.[5] |
| Co-elution of Impurities: Impurities with similar properties to the target oligonucleotide are co-eluting. | - HPLC: Try a different HPLC method (e.g., switch from ion-pair reversed-phase to anion-exchange or vice-versa) as the separation principles differ.[6] - Dual Purification: For very high purity requirements, a combination of purification methods can be employed, such as PAGE followed by HPLC.[6] | |
| Broad or Tailing Peaks in HPLC | Secondary Structure Formation: The RNA oligonucleotide is forming secondary structures (e.g., hairpins) that interact differently with the stationary phase. | - Increase the column temperature (e.g., 60-80°C) to denature the RNA and disrupt secondary structures.[2][7] - Add a denaturing agent like urea to the mobile phase.[8] |
| Column Overload: Too much sample has been loaded onto the HPLC column. | - Reduce the amount of sample injected onto the column. - Use a preparative or semi-preparative column with a larger capacity. | |
| Poor Column Condition: The HPLC column performance has degraded. | - Wash the column with a strong solvent to remove any adsorbed material. - If performance does not improve, replace the column. | |
| Difficulty Eluting RNA from PAGE Gel | Inefficient Diffusion: The RNA is not diffusing out of the gel matrix effectively. | - Crush the gel slice into fine particles to maximize the surface area for elution. - Use a "crush and soak" method with an appropriate elution buffer (e.g., 0.3 M sodium acetate). - Ensure the elution is carried out for a sufficient time (e.g., overnight) with agitation.[3] |
| Presence of Acrylamide Contamination after PAGE | Incomplete Removal of Gel Matrix: Small acrylamide particles are carried over during the elution and precipitation steps. | - After elution, centrifuge the sample to pellet any remaining gel debris and carefully transfer the supernatant. - Perform a second precipitation or use a desalting column to remove residual acrylamide. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my this compound-containing RNA oligonucleotide?
A1: The choice of purification method depends on several factors, including the length of the oligonucleotide, the required purity, the scale of the synthesis, and the intended downstream application.[9][10]
-
Desalting: This is the most basic purification and is suitable for short primers used in applications like standard PCR where the presence of some shorter fragments is not critical.[11]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and can achieve purities of 95-99%. It is particularly recommended for long oligonucleotides (≥50 bases) and when a highly purified product is essential. However, yields can be lower compared to other methods.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method that can achieve high purity (>90-99%).[8]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a popular method that separates based on hydrophobicity. It is well-suited for purifying oligonucleotides with hydrophobic modifications.[13]
-
Anion-Exchange (AEX) HPLC: This method separates based on the number of phosphate groups (charge). It is effective for separating oligonucleotides from failure sequences.[11]
-
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification, often in a "trityl-on" mode where the full-length product containing the 5'-dimethoxytrityl (DMT) group is retained while failure sequences are washed away.[11]
Q2: What is "trityl-on" purification and when should I use it?
A2: "Trityl-on" or "DMT-on" purification is a strategy used in reversed-phase chromatography (cartridge or HPLC) where the final 5'-DMT protecting group is left on the full-length oligonucleotide after synthesis. This makes the desired product significantly more hydrophobic than the shorter "failure" sequences, which have been capped and lack the DMT group. The full-length, DMT-containing oligonucleotide is strongly retained by the reversed-phase matrix while the impurities are washed away. The DMT group is then cleaved, and the purified oligonucleotide is eluted. This method is very effective for removing truncated sequences.[5]
Q3: My 2'-O-Methylated RNA oligonucleotide is showing a broad peak in HPLC. What can I do?
A3: Broad peaks in HPLC of RNA oligonucleotides are often due to the formation of secondary structures. The 2'-O-methyl modification can influence the thermal stability of these structures. To resolve this, you can:
-
Increase the column temperature: Running the separation at an elevated temperature (e.g., 60°C or higher) can help to denature the RNA and disrupt these secondary structures, resulting in sharper peaks.[2]
-
Use a denaturing mobile phase: Adding a denaturant like urea to the mobile phase can also prevent the formation of secondary structures.[8]
Q4: What purity level can I expect from different purification methods?
A4: The achievable purity depends on the method and the complexity of the crude sample. Here are some general expectations:
| Purification Method | Typical Purity of Full-Length Product |
| Desalting | Variable, removes small molecules but not failure sequences effectively. |
| Solid-Phase Extraction (RP Cartridge) | >80% |
| HPLC (RP or AEX) | >90% |
| PAGE | >95-99%[11] |
Q5: How does the this compound modification affect purification?
A5: The 2'-O-methyl modification increases the hydrophobicity of the oligonucleotide compared to an unmodified RNA of the same sequence. This can lead to slightly longer retention times in reversed-phase HPLC. The modification also increases resistance to nuclease degradation, which can be beneficial during purification by reducing the risk of sample loss due to RNases.
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) of a 2'-O-Methylated RNA Oligonucleotide
This protocol is a general guideline and may require optimization for specific oligonucleotides.
1. Materials and Reagents:
-
Crude this compound-containing RNA oligonucleotide, desalted.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in RNase-free water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0 in 50% acetonitrile/50% RNase-free water.
-
HPLC system with a C8 or C18 reversed-phase column.
-
UV detector set to 260 nm.
2. Procedure:
-
Sample Preparation: Dissolve the lyophilized crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution Gradient:
-
Start with a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Increase to 100% Mobile Phase B over 5 minutes to wash the column.
-
Return to 5% Mobile Phase B over 5 minutes and re-equilibrate.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity.
-
Post-Purification: Pool the pure fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to remove the TEAA buffer. Lyophilize to obtain the purified oligonucleotide.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
1. Materials and Reagents:
-
Crude this compound-containing RNA oligonucleotide.
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1).
-
Urea.
-
10X TBE buffer (Tris-borate-EDTA).
-
Ammonium persulfate (APS).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
2X Formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Elution Buffer: 0.3 M Sodium Acetate, pH 5.2.
-
Ethanol (70% and 100%).
2. Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea in 1X TBE.
-
Sample Preparation: Resuspend the crude oligonucleotide in an appropriate volume of water and mix with an equal volume of 2X formamide loading buffer. Heat at 95°C for 5 minutes and then place on ice.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the desired separation is achieved (monitor the dye migration).
-
Visualization: Visualize the RNA bands by UV shadowing on a fluorescent TLC plate or by staining with a suitable dye (e.g., SYBR Gold).
-
Excision: Carefully excise the band corresponding to the full-length product using a clean razor blade.
-
Elution:
-
Crush the gel slice into small pieces.
-
Add elution buffer to the crushed gel slice and incubate overnight at 4°C or for a few hours at room temperature with gentle agitation.[3]
-
-
RNA Recovery:
-
Separate the elution buffer from the gel pieces (e.g., by spinning through a filter tube).
-
Precipitate the RNA from the supernatant by adding 2-3 volumes of cold 100% ethanol and incubating at -20°C or -80°C.
-
Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and air-dry.
-
-
Resuspension: Resuspend the purified RNA in an appropriate RNase-free buffer or water.
Purification Strategy Selection
The selection of an appropriate purification strategy is critical for obtaining high-quality this compound-containing RNA oligonucleotides. The following decision tree provides a general guide for choosing a suitable method.
Caption: Decision tree for selecting a purification strategy.
Experimental Workflow for IP-RP-HPLC Purification
The following diagram illustrates a typical workflow for the purification of a this compound-containing RNA oligonucleotide using Ion-Pair Reversed-Phase HPLC.
Caption: Workflow for IP-RP-HPLC purification.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. atdbio.com [atdbio.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. idtdna.com [idtdna.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. labcluster.com [labcluster.com]
- 12. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
Unveiling the Impact of Modified Nucleosides: A Comparative Analysis of 2'-O-Methyluridine and Pseudouridine on mRNA Translation
For researchers, scientists, and drug development professionals, the choice of modified nucleosides is a critical determinant in the efficacy and safety of mRNA-based therapeutics and vaccines. This guide provides a detailed comparison of two prominent uridine analogs, 2'-O-Methyluridine (Um) and Pseudouridine (Ψ), and their respective effects on mRNA translation, immunogenicity, and stability. The information presented herein is supported by experimental data to facilitate informed decisions in the design and development of next-generation RNA therapies.
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides that enhance protein expression and reduce innate immune responses. Among the various modifications, pseudouridine (Ψ) has been extensively studied and is a key component in approved mRNA vaccines. This compound (Um) represents another important modification with distinct properties. This guide offers a side-by-side comparison of their influence on key aspects of mRNA performance.
Comparative Analysis of Performance
The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA can dramatically alter its biological properties. The following tables summarize the available quantitative and qualitative data comparing the effects of this compound and pseudouridine.
Translation Efficiency
The primary goal of therapeutic mRNA is the efficient translation of the encoded protein. Modified nucleosides can influence this process at various stages, from ribosome recruitment to elongation.
| Modification | In Vitro Translation Efficiency | In Vivo Protein Expression | Notes |
| Pseudouridine (Ψ) | Increased translation (up to 2-fold in rabbit reticulocyte lysate compared to unmodified mRNA)[1] | Significantly higher protein levels detected in vivo compared to unmodified mRNA[2] | Enhancement is partly attributed to reduced activation of the PKR pathway[3] |
| This compound (Um) | Translation efficiency is variable and context-dependent. Some studies report inhibition of translation.[4][5] | Data on in vivo protein expression from fully substituted Um-mRNA is limited. | A significant challenge is the difficulty in producing full-length mRNA transcripts with complete substitution of uridine with this compound during in vitro transcription[2] |
Immunogenicity
A major hurdle for exogenous mRNA is its potential to trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and the protein kinase R (PKR) pathway.
| Modification | TLR Activation | PKR Activation | Cytokine Induction (e.g., IFN-α) |
| Pseudouridine (Ψ) | Reduced activation of TLR3, TLR7, and TLR8 compared to unmodified mRNA[2] | Activates PKR to a lesser degree than unmodified mRNA[3] | Unmodified mRNA induces high levels of IFN-α in vivo, while Ψ-modified mRNA does not[2] |
| This compound (Um) | Generally understood to reduce activation of PRRs.[6] | Data suggests 2'-O-methylation can reduce PKR activation. | Direct comparative data on cytokine induction versus pseudouridine is limited. |
Nuclease Stability
The susceptibility of mRNA to degradation by cellular nucleases determines its half-life and, consequently, the duration of protein expression.
| Modification | Nuclease Resistance | Notes |
| Pseudouridine (Ψ) | Confers increased resistance to phosphodiesterases.[2] | The stability of mRNAs containing pseudouridine was similar to unmodified mRNA when tested with human skin-associated RNases in one study.[2] |
| This compound (Um) | 2'-O-methylation is a common strategy to enhance nuclease resistance in oligonucleotides. | Direct comparative studies on the nuclease stability of fully substituted Um-mRNA versus Ψ-mRNA are not readily available. |
Key Experimental Workflows & Signaling Pathways
Understanding the methodologies used to evaluate these modifications and the cellular pathways they influence is crucial for interpreting the data.
Experimental Workflows
Signaling Pathways
Unmodified single-stranded RNA can be recognized by endosomal TLR7 and TLR8, triggering a pro-inflammatory cascade. Modifications like pseudouridine can dampen this recognition.
Double-stranded RNA contaminants in IVT mRNA preparations can activate PKR, leading to a shutdown of translation. Pseudouridine modification has been shown to reduce PKR activation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key protocols.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA with complete substitution of uridine with either pseudouridine or this compound.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.
-
T7 RNA Polymerase.
-
Ribonucleoside triphosphates (ATP, GTP, CTP).
-
Pseudouridine-5'-Triphosphate (Ψ-TP) or this compound-5'-Triphosphate (Um-TP).
-
Transcription buffer.
-
RNase inhibitor.
-
DNase I.
-
RNA purification kit.
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs (with either Ψ-TP or Um-TP completely replacing UTP), RNase inhibitor, and the linearized DNA template.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for a further 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration and assess its integrity using gel electrophoresis.
Note: Successful synthesis of full-length mRNA containing this compound can be challenging and may require optimization of transcription conditions.[2]
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
Objective: To quantify the protein translated from modified mRNA in a cell-free system.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate.
-
Amino acid mixture (containing all essential amino acids).
-
Modified mRNA (e.g., encoding a reporter protein like Firefly Luciferase).
-
RNase-free water.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
On ice, prepare the translation reactions by combining the rabbit reticulocyte lysate, amino acid mixture, and the modified mRNA.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Add the luciferase assay reagent to each reaction according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein synthesized.
-
Compare the luminescence values from mRNAs with different modifications to determine their relative translation efficiencies.
Nuclease Degradation Assay
Objective: To assess the stability of modified mRNA in the presence of ribonucleases.
Materials:
-
Modified mRNA.
-
RNase A or cellular lysate containing nucleases.
-
RNase-free buffer.
-
RNA loading dye.
-
Agarose gel and electrophoresis equipment.
-
Gel imaging system.
Procedure:
-
Incubate a defined amount of modified mRNA with a specific concentration of RNase A or cellular lysate in an RNase-free buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction and stop the degradation by adding an RNA loading dye that contains a denaturing agent and an RNase inhibitor.
-
Analyze the samples by denaturing agarose gel electrophoresis.
-
Visualize the RNA bands using a gel imaging system. The rate of disappearance of the full-length mRNA band over time indicates its stability.
Toll-like Receptor (TLR) Activation Assay
Objective: To measure the immunostimulatory potential of modified mRNA by quantifying the activation of TLRs in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a cell line expressing TLR7/8 (e.g., HEK-Blue™ TLR7/8).
-
Modified mRNA.
-
Cell culture medium.
-
Assay reagent for detecting NF-κB activation (e.g., QUANTI-Blue™) or an ELISA kit for measuring cytokine production (e.g., IFN-α).
-
Spectrophotometer or ELISA plate reader.
Procedure:
-
Culture the immune cells in a 96-well plate.
-
Transfect the cells with the modified mRNA using a suitable transfection reagent.
-
Incubate the cells for 18-24 hours.
-
For NF-κB activation: Add the detection reagent to the cell culture supernatant and measure the absorbance at the appropriate wavelength.
-
For cytokine production: Collect the cell culture supernatant and perform an ELISA to quantify the concentration of the cytokine of interest.
-
Compare the results from cells treated with different modified mRNAs to assess their relative immunostimulatory activity.
Conclusion
The choice between this compound and pseudouridine for mRNA modification is not straightforward and depends on the specific therapeutic application. Pseudouridine has a well-documented history of significantly enhancing translation efficiency and reducing immunogenicity, making it a robust choice for applications requiring high protein expression and a favorable safety profile.[1][2][3] The challenges associated with the efficient in vitro synthesis of full-length this compound-modified mRNA present a practical hurdle for its widespread use.[2] However, the known benefits of 2'-O-methylation in enhancing nuclease resistance suggest that it may hold advantages in applications where prolonged mRNA stability is paramount.
Further direct, quantitative comparative studies are needed to fully elucidate the relative merits of these two important modifications. This guide provides a framework for understanding the current landscape and highlights the key parameters to consider when designing and developing novel mRNA-based therapeutics.
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to HPLC-Based Validation of 2'-O-Methyluridine Incorporation in Synthetic RNA
The successful incorporation of modified nucleotides, such as 2'-O-Methyluridine (Um), into synthetic RNA is critical for the development of RNA-based therapeutics and diagnostics. This modification enhances stability against nuclease degradation and can modulate interactions with cellular machinery.[1][2] High-performance liquid chromatography (HPLC) stands out as a robust and widely adopted analytical technique for the validation and purity assessment of these modified oligonucleotides.[3][4]
This guide provides a comparative overview of the primary HPLC methods used for the analysis of this compound-containing RNA, offering experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
Performance Comparison of Key HPLC Methods
The two most prevalent HPLC techniques for oligonucleotide analysis are Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages and is suited for different analytical goals.
Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common method for oligonucleotide analysis and purification.[5] It utilizes an ion-pairing reagent to neutralize the negative charge of the RNA's phosphate backbone, allowing for separation based on hydrophobicity on a C18 or similar stationary phase.[6][7]
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism based on the polarity of the analytes.[8][9] It is particularly useful for separating highly polar molecules like RNA and can be coupled directly with mass spectrometry without the need for ion-pairing reagents, which can cause signal suppression.[9][10]
Below is a summary of the performance characteristics of these methods.
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | Mass Spectrometry (MS) |
| Primary Separation Principle | Hydrophobicity and charge interactions | Polarity and hydrophilic interactions | Mass-to-charge ratio |
| Resolution of N vs. N-1 | Excellent | Good | Excellent (for shorter oligos) |
| MS Compatibility | Requires volatile ion-pairing agents (e.g., TEA/HFIP) | Excellent, no ion-pairing reagents needed | Direct analysis method |
| Throughput | High | Moderate to High | Moderate |
| Quantitation Accuracy | High | High | Good (requires internal standards) |
| Robustness | High | Moderate (sensitive to mobile phase composition) | High |
Experimental Workflows and Methodologies
The successful implementation of HPLC for the validation of this compound incorporation relies on a well-defined experimental workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
Below are representative protocols for IP-RP HPLC and HILIC analysis of RNA containing this compound.
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for Oligonucleotide Purity
This method is suitable for assessing the purity of the full-length this compound modified oligonucleotide and separating it from failure sequences (n-1, n-2, etc.).
| Parameter | Setting |
| Column | Agilent PLRP-S, 100 Å, 4.6 x 150 mm, 8 µm |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | 0.1 M TEAA, pH 7.0, with 25% (v/v) Acetonitrile |
| Gradient | 15-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60 °C (to denature secondary structures)[11] |
| Detector | UV at 260 nm |
| Sample Preparation | Dissolve lyophilized RNA in Mobile Phase A to a concentration of 5 mg/mL.[12] |
Protocol 2: HILIC for Nucleoside Composition Analysis
This protocol is designed to quantify the incorporation of this compound by first digesting the RNA into its constituent nucleosides.
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90-40% B over 15 minutes |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 55 °C |
| Detector | UV at 260 nm, or Mass Spectrometer |
| Sample Preparation | Digest 1-5 µg of RNA with Nuclease P1 followed by Bacterial Alkaline Phosphatase to yield nucleosides.[13] |
Principles of Separation: IP-RP vs. HILIC
The underlying principles of separation for IP-RP and HILIC are fundamentally different, which dictates their respective selectivities and applications.
Concluding Remarks
The choice between IP-RP HPLC and HILIC for the validation of this compound incorporation in synthetic RNA depends on the specific analytical objective. IP-RP HPLC is a robust and high-resolution method ideal for purity assessment of the intact oligonucleotide. HILIC, on the other hand, provides an excellent alternative for quantifying nucleoside composition, especially when coupled with mass spectrometry. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate HPLC strategy to ensure the quality and efficacy of their synthetic RNA molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. hamiltoncompany.com [hamiltoncompany.com]
- 7. ads-tec.co.jp [ads-tec.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical characterization of DNA and RNA oligonucleotides by hydrophilic interaction liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2'-O-Methyluridine: A Comparative Guide to Mass Spectrometric Confirmation and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification of RNA modifications is paramount. Among these, 2'-O-Methyluridine (Um), a prevalent modification influencing RNA stability, translation, and splicing, requires robust analytical techniques for its confirmation. This guide provides a detailed comparison of mass spectrometry—the gold standard for this analysis—with alternative enzymatic and molecular biology-based methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The 2'-O-methylation of uridine is a critical modification in a variety of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). Its presence can significantly impact the biophysical properties of RNA, influencing everything from secondary structure to interactions with RNA-binding proteins. Consequently, the precise and reliable detection of this compound is essential for understanding its biological functions and for the development of RNA-based therapeutics.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the direct detection and quantification of this compound. However, alternative methods based on enzymatic activity and reverse transcription offer valuable, albeit often indirect, means of confirming this modification. This guide will delve into the principles, performance, and protocols of these key techniques.
Comparative Analysis of Detection Methods
The choice of method for confirming this compound modification depends on various factors, including the required sensitivity, the need for sequence context, and the availability of specialized instrumentation. The following table summarizes the key performance characteristics of mass spectrometry, RNase H-based assays, and Reverse Transcription at Low dNTP concentrations followed by PCR (RTL-P).
| Feature | Mass Spectrometry (LC-MS/MS) | RNase H-based Assay | RTL-P (Reverse Transcription-PCR) |
| Principle | Direct detection of the mass-to-charge ratio of the modified nucleoside and its fragments. | Enzymatic cleavage of an RNA:DNA hybrid, which is inhibited by 2'-O-methylation.[1][2][3] | Reverse transcriptase stalling at the 2'-O-methylated site under low dNTP concentrations. |
| Detection | Direct and unambiguous identification. | Indirect, based on cleavage inhibition. | Indirect, based on RT stalling. |
| Quantification | Quantitative, with high accuracy and precision.[4] | Semi-quantitative to quantitative (with qPCR).[1] | Semi-quantitative. |
| Limit of Quantitation (LOQ) | 0.50–5.00 ng/mL for modified nucleosides.[4] | Dependent on qPCR sensitivity, can detect low levels of modification. | Can detect partially methylated sites. |
| Sequence Context | Lost upon RNA hydrolysis to nucleosides. | Site-specific.[1] | Site-specific. |
| Throughput | High-throughput with autosamplers. | Moderate. | Moderate to high. |
| Instrumentation | Requires a dedicated LC-MS/MS system. | Standard molecular biology equipment (thermocycler, gel electrophoresis, qPCR). | Standard molecular biology equipment (thermocycler, gel electrophoresis). |
| Strengths | "Gold standard" for identification, high sensitivity, and quantification.[5] | Site-specific, does not require specialized MS equipment. | Sensitive, does not require radiolabeling. |
| Limitations | High initial instrument cost, loss of sequence information in nucleoside analysis. | Indirect detection, potential for incomplete enzymatic reactions. | Indirect detection, can be influenced by RNA secondary structure. |
Visualizing the Workflow: From Sample to Signal
To better understand the procedural flow of each technique, the following diagrams, generated using the DOT language, illustrate the key steps involved in the mass spectrometric analysis of this compound and the workflow of an RNase H-based assay.
The Signature Fragmentation of this compound
A key aspect of mass spectrometric identification is the predictable fragmentation of the target molecule. For this compound, collision-induced dissociation (CID) typically results in the cleavage of the glycosidic bond, separating the methylated ribose sugar from the uracil base. This produces a characteristic fragment ion corresponding to the protonated uracil base.
Experimental Protocols
For practical application, detailed experimental protocols are essential. Below are representative protocols for the LC-MS/MS analysis of this compound and the RNase H-based assay.
Protocol 1: LC-MS/MS Analysis of this compound
This protocol outlines the steps for the quantitative analysis of this compound from an RNA sample.
1. RNA Digestion to Nucleosides:
-
To 1-5 µg of total RNA, add 0.5 U of nuclease P1 and 0.5 U of calf intestine alkaline phosphatase in a final volume of 50 µL of 10 mM ammonium acetate buffer (pH 5.3).[6]
-
Incubate the reaction at 37°C for 2 hours.[6]
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 150 × 2.1 mm, 1.8 µm) is commonly used.[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be a linear increase from 0% to 30% Mobile Phase B over 20 minutes.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Column Temperature: 40°C.[7]
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: A triple quadrupole or high-resolution Orbitrap mass spectrometer.
-
Selected Reaction Monitoring (SRM) Transitions:
-
Precursor Ion (Q1): m/z 259.1 (corresponding to [M+H]+ of this compound).
-
Product Ion (Q3): m/z 113.0 (corresponding to the protonated uracil base).
-
-
Data Analysis: Identify this compound based on its retention time and the specific SRM transition. Quantify the amount of this compound by comparing its peak area to a standard curve generated with known concentrations of a this compound standard.
Protocol 2: RNase H-based Assay for Site-Specific Detection of this compound
This protocol describes a method to determine if a specific uridine residue in an RNA sequence is 2'-O-methylated.
1. Design of Chimeric Probe:
-
Synthesize a chimeric oligonucleotide probe consisting of a central stretch of 4-6 DNA bases flanked by 2'-O-methylated RNA bases. The DNA sequence should be complementary to the target RNA sequence, with the DNA base corresponding to the uridine of interest positioned to direct RNase H cleavage.
2. Hybridization of Probe to Target RNA:
-
In a nuclease-free tube, mix 10 pmol of the target RNA with 20 pmol of the chimeric probe in a final volume of 10 µL of hybridization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
3. RNase H Digestion:
-
To the hybridized sample, add 1 µL of RNase H (e.g., 5 U/µL) and 1 µL of 10x RNase H reaction buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
4. Analysis of Cleavage Products:
-
Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel). Visualize the RNA fragments by staining with a fluorescent dye (e.g., SYBR Gold). The presence of a cleavage product indicates that the target uridine is not 2'-O-methylated. The absence of cleavage suggests the presence of the 2'-O-methyl modification.
-
qRT-PCR: Alternatively, the amount of remaining intact RNA can be quantified by quantitative reverse transcription PCR (qRT-PCR) using primers that flank the cleavage site. A higher Ct value in the RNase H-treated sample compared to an untreated control indicates cleavage (no modification), while similar Ct values suggest inhibition of cleavage due to 2'-O-methylation.[1]
Conclusion
The confirmation of this compound modification is a critical step in understanding the functional roles of RNA. Mass spectrometry, with its high sensitivity and direct detection capabilities, remains the definitive method for both identification and quantification. However, for laboratories without access to specialized mass spectrometry facilities, or for applications requiring site-specific information without the need for absolute quantification, RNase H-based assays and RTL-P provide valuable and accessible alternatives. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate method to advance their investigations into the complex world of RNA modifications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-O-Methyluridine and Other 2'-O-Methylated Nucleosides in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides is a cornerstone of modern nucleic acid-based therapeutics and antiviral drug development. Among the most widely utilized modifications is 2'-O-methylation, which confers desirable biochemical and biophysical properties to RNA molecules. This guide provides a comparative overview of 2'-O-Methyluridine (2'-OMe-U) versus other common 2'-O-methylated nucleosides: 2'-O-Methyladenosine (2'-OMe-A), 2'-O-Methylcytidine (2'-OMe-C), and 2'-O-Methylguanosine (2'-OMe-G). The information presented herein, supported by experimental data, is intended to assist in the rational design of oligonucleotides and nucleoside analogs for therapeutic applications.
Executive Summary
2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, significantly enhances the therapeutic potential of nucleosides and oligonucleotides. This modification generally increases thermal stability, confers substantial resistance to nuclease degradation, and can modulate the innate immune response. While all 2'-O-methylated nucleosides share these general benefits, the specific nucleobase can influence the magnitude of these effects and introduce unique biological activities. This compound, in particular, is a critical component in the development of antiviral agents and RNA interference technologies.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data comparing the performance of 2'-O-methylated nucleosides. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is a consolidation from various sources and should be interpreted with consideration for the specific experimental contexts.
Table 1: Comparative Thermal Stability of RNA Duplexes
The incorporation of 2'-O-methylated nucleosides generally increases the melting temperature (Tm) of RNA duplexes, indicating enhanced thermal stability. This effect is attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is pre-organized for an A-form RNA helix.[1]
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| 2'-O-Methyl (general) | +1.0 to +1.5 | [1] |
| This compound (Um) | +1.2 (in a specific context) | [1] |
| 2'-O-Methyladenosine (Am) | Data not available in a direct comparative study | |
| 2'-O-Methylcytidine (Cm) | Data not available in a direct comparative study | |
| 2'-O-Methylguanosine (Gm) | Data not available in a direct comparative study |
Note: The stabilizing effect can be sequence-dependent.
Table 2: Nuclease Resistance Profile
A primary advantage of 2'-O-methylation is the significant increase in resistance to degradation by endo- and exonucleases. The methyl group at the 2' position sterically hinders nuclease access to the phosphodiester backbone.[1]
| Modification | Nuclease Resistance Profile | Reference |
| 2'-O-Methyl (general) | Confers significant resistance to endonucleases and exonucleases. | [1] |
| 2'-O-Methyl with Phosphorothioate | Greatly increased nuclease resistance. | [1] |
Table 3: Comparative Antiviral Activity
2'-O-methylated nucleosides have been extensively investigated as antiviral agents, particularly against RNA viruses like Hepatitis C Virus (HCV). The antiviral activity can vary significantly based on the nucleobase.
| Nucleoside Analog | Virus | Assay | Activity (EC50/EC90/IC50) | Reference |
| 2'-O-Methyladenosine | HCV | Replicon | EC50: 0.26 µM | [2] |
| 2'-O-Methylcytidine | HCV | Replicon | EC50: 1.23 µM | [2] |
| 2'-O-Methylguanosine | HCV | Replicon | EC50: 3.5 µM | [2] |
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine | HCV | Replicon | Inactive | [2] |
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate | HCV | NS5B Polymerase | IC50: 1.19 µM | [2] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | HCV | Replicon | EC90: 5.40 ± 2.6 μM | [2] |
Note: The activity of nucleoside analogs is highly dependent on their conversion to the active triphosphate form within the cell.
Mandatory Visualizations
Innate Immune Recognition of Viral RNA
The innate immune system recognizes viral RNA through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) located in the endosome. 2'-O-methylation of viral RNA can act as a molecular signature to evade this recognition, thereby dampening the host immune response.
Caption: Innate immune recognition of single-stranded RNA (ssRNA) by TLR7 and evasion by 2'-O-methylated RNA.
Experimental Workflow for Nuclease Resistance Assay
A common method to assess the stability of modified oligonucleotides against nuclease degradation is the snake venom phosphodiesterase (SVPD) assay.
Caption: Workflow for determining oligonucleotide nuclease resistance using a 3'-exonuclease assay.
Experimental Protocols
Thermal Melting (Tm) Analysis of RNA Duplexes
Objective: To determine the melting temperature (Tm) of an RNA duplex containing a 2'-O-methylated nucleoside compared to an unmodified duplex.
Methodology:
-
Oligonucleotide Synthesis and Purification: Synthesize and purify the unmodified and 2'-O-methylated RNA oligonucleotides.
-
Duplex Formation: Anneal the complementary RNA strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Tm Calculation: The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. The first derivative of the melting curve is often used to determine the Tm accurately.[1]
Nuclease Resistance Assay (Snake Venom Phosphodiesterase)
Objective: To assess the stability of 2'-O-methylated oligonucleotides against 3'-exonuclease degradation.
Methodology:
-
Oligonucleotide Labeling: 5'-end label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Nuclease Digestion: Incubate the labeled oligonucleotide with snake venom phosphodiesterase (SVPD) in an appropriate buffer at 37°C.[3]
-
Time Course: Remove aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA in formamide loading buffer).
-
Gel Electrophoresis: Separate the intact oligonucleotide from the degradation products on a denaturing polyacrylamide gel.
-
Quantification: Visualize the bands using a phosphorimager and quantify the amount of full-length oligonucleotide remaining at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.[3]
In Vitro Antiviral Activity Assay (HCV Replicon System)
Objective: To determine the concentration of a 2'-O-methylated nucleoside analog that inhibits viral RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Culture Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the cells with serial dilutions of the 2'-O-methylated nucleoside analog for a specified period (e.g., 72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which correlates with the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, treat the same cell line without the replicon with the compound to assess cytotoxicity (e.g., using an MTS assay).
-
Data Analysis: Plot the percentage of luciferase activity relative to the untreated control against the compound concentration. Calculate the EC50 value from the dose-response curve. The concentration that reduces cell viability by 50% (CC50) is determined from the cytotoxicity assay to calculate the selectivity index (SI = CC50/EC50).[2]
TLR7/8 Activation Assay
Objective: To measure the ability of a 2'-O-methylated RNA to inhibit Toll-like receptor 7 or 8 activation.
Methodology:
-
Cell Lines: Use reporter cell lines that express human TLR7 or TLR8 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB-inducible promoter.
-
Cell Stimulation: Treat the cells with a known TLR7/8 agonist (e.g., R848 or a specific ssRNA sequence) in the presence or absence of varying concentrations of the 2'-O-methylated RNA oligonucleotide.
-
Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 16-24 hours).
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).[4][5]
-
Data Analysis: Plot the reporter activity against the concentration of the 2'-O-methylated RNA to determine the concentration that inhibits TLR activation by 50% (IC50).
Conclusion
This compound and its fellow 2'-O-methylated nucleosides are indispensable tools in the development of RNA-based therapeutics and antiviral agents. Their ability to enhance thermal stability, confer nuclease resistance, and modulate the innate immune response makes them highly valuable modifications. While the general properties conferred by 2'-O-methylation are shared among the different nucleobases, the specific choice of nucleoside can have a significant impact on the overall performance of the resulting molecule. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic selection and evaluation of 2'-O-methylated nucleosides for their specific research and development needs. Further direct comparative studies will be invaluable in refining the rational design of next-generation nucleic acid-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLR7 and TLR8 Bioassays [promega.com]
- 5. assaygenie.com [assaygenie.com]
A Comparative Guide to the Nuclease Resistance of 2'-O-Methyluridine-Modified RNA
In the rapidly advancing field of RNA therapeutics and diagnostics, the inherent instability of RNA molecules presents a significant challenge. Unmodified RNA is susceptible to rapid degradation by ubiquitous nucleases, limiting its therapeutic efficacy and shelf-life.[1][2] To overcome this, various chemical modifications have been developed to enhance RNA stability. Among the most widely adopted and effective of these is the 2'-O-methylation of ribonucleosides, such as 2'-O-Methyluridine (2'-OMe-U). This guide provides an objective comparison of the nuclease resistance conferred by this compound modification against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Enhanced Nuclease Resistance
The enhanced stability of 2'-O-methylated RNA stems from the modification at the 2'-hydroxyl (-OH) group of the ribose sugar. A methyl group (-CH3) replaces the hydrogen of the hydroxyl group, leading to several protective effects:
-
Steric Hindrance: The methyl group provides a bulky shield that physically obstructs the approach of nuclease enzymes to the adjacent phosphodiester bond.[2]
-
Conformational Rigidity: 2'-O-methylation biases the ribose sugar's conformation towards the C3'-endo pucker, which is characteristic of A-form RNA helices.[3][4] This pre-organized and more rigid structure enhances the thermodynamic stability of RNA duplexes and makes the phosphodiester backbone less accessible to nucleases.[3][5]
-
Abolished Nucleophilicity: The methylation of the 2'-hydroxyl group eliminates its nucleophilic properties, thereby increasing the resistance of the adjacent phosphodiester bond to both enzymatic cleavage and alkaline hydrolysis.[4][6]
Figure 1. Mechanism of 2'-O-Methylation in conferring nuclease resistance.
Comparative Nuclease Stability Data
The efficacy of 2'-O-methylation in preventing nuclease degradation is most evident when compared directly with unmodified RNA and other common chemical modifications. The following table summarizes quantitative data on the half-life (t1/2) of various modified oligonucleotides when exposed to different nucleases and human plasma.
| Modification Type | Oligonucleotide | Nuclease/Condition | Half-life (t1/2) | Reference |
| Unmodified RNA | 15mer ssRNA | S1 Nuclease | 1.8 min | [7] |
| 15mer ssRNA | SVPD (3'-exonuclease) | 1.1 min | [7] | |
| 15mer ssRNA | 50% Human Plasma | 1.1 min | [7] | |
| 2'-O-Methyl RNA (MeRNA) | 15mer ssRNA | S1 Nuclease | > 24 h | [7] |
| 15mer ssRNA | SVPD (3'-exonuclease) | 36.3 min | [7] | |
| 15mer ssRNA | 50% Human Plasma | 187 min | [7] | |
| 2'-Fluoro RNA (FRNA) | 15mer ssRNA | S1 Nuclease | > 24 h | [7] |
| 15mer ssRNA | SVPD (3'-exonuclease) | 10.7 min | [7] | |
| 15mer ssRNA | 50% Human Plasma | 53.2 min | [7] | |
| 2'-O-Me-4'-thioRNA (Me-SRNA) | 15mer ssRNA | S1 Nuclease | > 24 h | [7] |
| 15mer ssRNA | SVPD (3'-exonuclease) | 79.2 min | [7] | |
| 15mer ssRNA | 50% Human Plasma | 1631 min | [7] | |
| Phosphorothioate (PS) | ASO | Serum Nucleases | Increased resistance | [8] |
| 2'-O-Methoxyethyl (MOE) | ASO | Nucleases | Superior resistance to 2'-OMe | [9] |
Data compiled from a comprehensive study by Hoshika et al. (2009) and other sources, highlighting the significant stability enhancement provided by 2'-O-methylation, especially in combination with other modifications.[7]
As the data indicates, 2'-O-Methyl RNA (MeRNA) demonstrates dramatically improved stability against both endonuclease (S1 nuclease) and exonuclease (SVPD) activity, as well as in a complex biological medium like human plasma, when compared to unmodified RNA.[7] While 2'-Fluoro RNA also provides substantial endonuclease resistance, 2'-O-Methyl RNA shows superior stability in human plasma.[7] Combining 2'-O-methylation with other modifications, such as phosphorothioate (PS) linkages or 4'-thioRNA, can further enhance nuclease resistance synergistically.[4][7]
Experimental Protocols: Nuclease Resistance Assay
Assessing the nuclease resistance of modified RNA is a critical step in preclinical development. A common method involves incubating the RNA oligonucleotide with a nuclease source (e.g., purified enzyme or serum) and monitoring the degradation of the full-length product over time.
Figure 2. Experimental workflow for a typical nuclease resistance assay.
Objective: To quantify and compare the stability of this compound-modified RNA and unmodified RNA against 3'-exonuclease degradation.
Materials:
-
Modified and unmodified RNA oligonucleotides (e.g., 0.1 mg/mL)
-
Snake Venom Phosphodiesterase (SVPDE) (e.g., 150 mU/mL)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.2), 10 mM MgCl₂
-
Nuclease-free water
-
Quenching solution (e.g., EDTA or denaturing gel loading buffer)
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) system or polyacrylamide gel electrophoresis (PAGE) equipment.
Procedure:
-
Preparation: Prepare stock solutions of the modified and unmodified RNA oligonucleotides in nuclease-free water to a final concentration of 0.1 mg/mL in the reaction buffer.[10]
-
Reaction Initiation: In separate microfuge tubes, combine the RNA solution with the reaction buffer. To initiate the degradation, add the SVPDE enzyme to the tube and mix gently.[10] A "time zero" (t=0) aliquot should be taken immediately before adding the enzyme and quenched to serve as the undigested control.
-
Incubation and Sampling: Incubate the reaction mixtures at a constant temperature (e.g., 37°C). At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 24h), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution. For HPLC analysis, this may involve mixing with a high-salt, high-pH mobile phase. For gel analysis, add denaturing gel loading buffer and heat the sample.[11]
-
Analysis:
-
IEX-HPLC: Analyze the quenched samples using an IEX-HPLC system.[10] The full-length, intact oligonucleotide will elute at a specific retention time. Degradation products will appear as separate, earlier-eluting peaks.
-
PAGE: Separate the samples on a denaturing polyacrylamide gel.[11][12] The intact RNA will appear as a distinct band. Degradation will result in the disappearance of this band and the appearance of a smear or smaller bands.
-
-
Quantification: For both methods, quantify the amount of intact RNA remaining at each time point relative to the t=0 sample. This can be done by measuring the peak area (HPLC) or band intensity (gel densitometry).
-
Half-Life Calculation: Plot the percentage of intact RNA versus time. The half-life (t1/2) is the time required for 50% of the initial RNA to be degraded.
Conclusion
The incorporation of this compound into RNA oligonucleotides is a robust and highly effective strategy for increasing resistance to nuclease-mediated degradation. Experimental data consistently demonstrates a dramatic extension of RNA half-life in biological fluids and in the presence of purified nucleases compared to unmodified RNA.[7][8] This modification provides stability by sterically hindering nuclease access and promoting a more rigid, nuclease-resistant helical structure.[2][3] For researchers and drug developers, 2'-O-methylation represents a critical tool in the design of stable and effective RNA-based therapeutics and diagnostics, enabling them to overcome one of the most significant hurdles in the clinical translation of RNA technologies.
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. synoligo.com [synoligo.com]
- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 5. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclease and Protease Testing | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. The Basics: Nuclease Protection Assays | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Impact of Delivery Systems on 2'-O-Methyluridine Modified mRNA Functionality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. Central to the success of these platforms is the chemical modification of mRNA molecules to enhance their stability, translational efficiency, and to mitigate innate immune responses. Among these modifications, 2'-O-Methyluridine (Um) has emerged as a critical component. However, the full potential of this compound-modified mRNA is intrinsically linked to its delivery vehicle. This guide provides a functional comparison of this compound's performance in two leading classes of mRNA delivery systems: Lipid Nanoparticles (LNPs) and polymer-based carriers. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select and optimize delivery strategies for their specific therapeutic applications.
The Role of this compound in mRNA Therapeutics
In its unmodified state, in vitro transcribed mRNA can be potent triggers of the innate immune system, leading to inflammatory responses and reduced protein expression.[1] Chemical modifications, such as the methylation of the 2'-hydroxyl group of the ribose sugar in uridine to form this compound, are employed to circumvent these issues.
The primary functions of this compound incorporation are:
-
Reduced Immunogenicity: this compound modification can help the mRNA evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, which are key sensors of foreign single-stranded RNA.[1] This "stealth" effect mitigates the production of pro-inflammatory cytokines and type I interferons.
-
Enhanced Stability: The 2'-O-methyl group can provide steric hindrance, protecting the phosphodiester backbone from degradation by ribonucleases (RNases), thereby increasing the half-life of the mRNA molecule.[]
-
Improved Translation Efficiency: By reducing the innate immune response, which can lead to translational shutdown, and potentially by enhancing ribosome loading, this compound can contribute to higher and more sustained protein production.[]
The following diagram illustrates the mechanism by which this compound helps mRNA evade innate immune recognition.
Comparative Analysis of Delivery Systems
The choice of delivery system is as critical as the mRNA modification itself. The vehicle not only protects the mRNA from degradation but also dictates its biodistribution, cellular uptake, and endosomal escape, all of which influence the ultimate therapeutic outcome.
Lipid Nanoparticles (LNPs)
LNPs are currently the most clinically advanced non-viral delivery system for mRNA, famously used in the FDA-approved COVID-19 vaccines.[1] They are typically composed of four key lipid components:
-
Ionizable Lipids: These lipids are positively charged at a low pH, facilitating mRNA encapsulation during formulation, and become neutral at physiological pH, reducing toxicity. Upon endocytosis, the acidic environment of the endosome protonates the ionizable lipid, promoting endosomal escape.
-
Helper Lipids (e.g., Phospholipids): These lipids contribute to the structural integrity of the nanoparticle.
-
Cholesterol: Cholesterol enhances the stability and fluidity of the LNP structure.
-
PEG-Lipids: A polyethylene glycol (PEG) layer on the surface of the LNP provides a hydrophilic shield, preventing aggregation and reducing opsonization, which prolongs circulation time.
The following diagram illustrates the general structure of an mRNA-LNP.
Polymer-Based Carriers
Polymer-based nanoparticles, or polyplexes, represent a versatile and highly tunable alternative to LNPs. These carriers are formed through the electrostatic interaction between cationic polymers and the negatively charged mRNA backbone. A wide variety of polymers are being explored for mRNA delivery, each with unique properties.
Commonly used polymers include:
-
Poly(amidoamine)s (PAAs): These are biodegradable polymers with tunable charge densities.
-
Poly(β-amino ester)s (PBAEs): Known for their biodegradability and pH-responsive nature, which aids in endosomal escape.
-
Polyethyleneimine (PEI): A cationic polymer with high charge density, leading to efficient mRNA condensation and endosomal escape via the "proton sponge" effect. However, its non-biodegradability and potential toxicity are concerns that are being addressed through modifications.[3]
Polymer-based systems offer several potential advantages, including ease of manufacturing and the ability to be chemically modified for targeted delivery.
Quantitative Performance Comparison
Direct, head-to-head comparative studies of this compound-modified mRNA in a wide array of LNP and polymer-based formulations are limited in the publicly available literature. However, by synthesizing data from various sources, we can construct a comparative overview of their performance characteristics.
| Parameter | Lipid Nanoparticles (LNPs) | Polymer-Based Carriers (Polyplexes) | Supporting Data Insights |
| mRNA Encapsulation Efficiency | Typically >90%[] | Variable (60-95%), highly dependent on polymer type and N:P ratio[5] | LNPs generally exhibit high and consistent encapsulation efficiency. For polyplexes, the ratio of polymer nitrogen to mRNA phosphate (N:P ratio) is a critical parameter to optimize. |
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm[6] | 100 - 300 nm, can be larger and more polydisperse | LNPs tend to be smaller and more uniform in size, which can influence biodistribution and cellular uptake. |
| In Vitro Protein Expression | High and sustained expression. | Variable, can be comparable to or lower than LNPs depending on the polymer and cell type. Some PEI-based lipopolymers have shown transfection efficiencies of ~83%.[3] | LNP formulations are well-established for high in vitro transfection. Polymer systems require careful optimization of the polymer structure and formulation to achieve high expression levels. |
| In Vivo Protein Expression | High expression, particularly in the liver after systemic administration.[7] | Can achieve significant in vivo expression, with biodistribution influenced by polymer chemistry. Some PBAE-lipid hybrid nanoparticles have shown effective mRNA delivery to the lungs.[8] | LNPs are highly effective for liver-targeted delivery. Polymer-based systems offer potential for targeting other tissues, but in vivo efficacy can be more variable. |
| Immunogenicity of the Carrier | Ionizable lipids can have intrinsic adjuvant effects, which can be modulated by the specific lipid used.[6] | Cationic polymers, especially PEI, can be immunogenic and cytotoxic, though this can be mitigated by chemical modification (e.g., PEGylation). | The delivery vehicle itself can contribute to the overall immune response. The immunogenicity of both LNPs and polyplexes is an active area of research and optimization. |
| Stability | Generally stable when stored at low temperatures (-20°C to -80°C). Prone to aggregation at higher temperatures.[9] | Stability is variable and depends on the polymer. Some formulations can be lyophilized for long-term storage at room temperature. | LNPs have well-defined but stringent storage requirements. The potential for lyophilization of some polymer-based formulations is a significant advantage for storage and distribution. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of mRNA delivery systems. Below are summaries of key experimental workflows.
Formulation and Characterization of mRNA Nanoparticles
The following diagram outlines a general workflow for the formulation and characterization of both LNP and polymer-based mRNA nanoparticles.
Protocol for LNP Formulation (Microfluidic Mixing): [10][11]
-
Preparation of Solutions:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]
-
Dilute the this compound-modified mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Protocol for Polymer-Based Nanoparticle (Polyplex) Formulation (Direct Mixing): [5]
-
Preparation of Solutions:
-
Dissolve the cationic polymer in a suitable buffer (e.g., sodium acetate buffer).
-
Dilute the this compound-modified mRNA in nuclease-free water or buffer.
-
-
Complexation:
-
Add the polymer solution to the mRNA solution dropwise while vortexing or stirring to allow for the formation of polyplexes through electrostatic interactions. The N:P ratio is a critical parameter to control.
-
-
Incubation:
-
Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for stable complex formation.
-
In Vitro Assessment of Translation Efficiency
Protocol for Luciferase Reporter Assay: [12][13]
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293T) in a 96-well plate and allow cells to adhere overnight.
-
Transfection:
-
Dilute the mRNA nanoparticles (LNPs or polyplexes) in cell culture medium to achieve the desired final mRNA concentration.
-
Remove the old medium from the cells and add the medium containing the nanoparticles.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of translated luciferase protein.
-
Assessment of Immunogenicity
Protocol for Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs):
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Treatment:
-
Seed the PBMCs in a 96-well plate.
-
Treat the cells with different concentrations of the mRNA nanoparticles. Include positive controls (e.g., lipopolysaccharide) and negative controls (untreated cells).
-
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex).
-
Conclusion and Future Perspectives
Both Lipid Nanoparticles and polymer-based carriers are effective systems for the delivery of this compound-modified mRNA, each with its own set of advantages and challenges. LNPs are currently more clinically advanced and generally demonstrate high encapsulation and transfection efficiencies. However, the versatility and tunability of polymer-based systems offer exciting opportunities for developing carriers with improved stability profiles and the ability to target specific tissues beyond the liver.
The performance of this compound-modified mRNA is not solely dependent on the modification itself but is significantly influenced by the physicochemical properties of its delivery vehicle. Future research should focus on direct comparative studies of various modified mRNAs in a broad range of LNP and polymer-based formulations to elucidate the complex interplay between the mRNA cargo and its carrier. Such studies will be instrumental in the rational design of the next generation of safe and effective mRNA therapeutics and vaccines.
References
- 1. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. mRNA Delivery: Challenges and Advances through Polymeric Soft Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability [mdpi.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of 2'-O-Methyluridine-Containing RNA
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of RNA is paramount for deciphering its function and for the rational design of RNA-targeting therapeutics. The incorporation of modifications, such as 2'-O-Methyluridine (Um), adds another layer of complexity to this structural landscape. This guide provides a comparative overview of the primary techniques used for the structural analysis of Um-containing RNA, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its comparison with X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) each offer unique advantages and limitations in the structural determination of RNA. NMR is a powerful solution-state technique that provides detailed information on conformation and dynamics. X-ray crystallography can yield atomic-resolution static structures of crystallized molecules, while Cryo-EM is increasingly utilized for large RNA complexes in a near-native state. The choice of method depends on the specific research question, sample characteristics, and desired level of detail.
Performance Comparison of Structural Analysis Techniques
The selection of a structural biology technique for studying this compound-containing RNA is a critical decision that influences the type and resolution of the structural information obtained. Here, we compare the performance of NMR, X-ray crystallography, and Cryo-EM, highlighting their strengths and weaknesses in the context of modified RNA analysis.
| Feature | NMR Spectroscopy | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample State | Solution (near-physiological conditions) | Crystalline solid | Vitreous ice (near-native state) |
| Resolution | Typically 1.5 - 2.5 Å for small RNAs | Can reach < 1.5 Å[1][2] | Typically 2.5 - 4 Å for large complexes[2] |
| Molecular Size | Ideal for small to medium-sized RNAs (< 50 kDa) | No theoretical size limit, but crystallization is a bottleneck | Best suited for large molecules and complexes (> 50 kDa) |
| Dynamic Information | Yes, provides insights into conformational flexibility and dynamics | No, provides a static average structure | Can capture different conformational states |
| Sample Requirements | High concentration and purity, isotopic labeling often required | High-quality, well-diffracting crystals | Smaller amounts than crystallography, but sample homogeneity is key |
| Throughput | Relatively low, structure determination can be time-consuming | Can be high-throughput if crystallization is successful | High-throughput data collection is becoming more common |
| Hydrogen Atoms | Directly observable | Not typically observed | Not observed |
The Impact of 2'-O-Methylation on RNA Structure
The 2'-O-methylation of uridine (Figure 1) significantly influences the local conformation and overall architecture of an RNA molecule. This modification restricts the flexibility of the ribose sugar, favoring a C3'-endo pucker. This conformational preference promotes an A-form helical geometry, which is the canonical structure for RNA duplexes. The methyl group itself can also participate in hydrophobic interactions within the RNA structure.[3]
References
- 1. Sequential resonance assignments in 1H NMR spectra of oligonucleotides by two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2'-O-Methyluridine: A Side-by-Side Supplier Comparison
For researchers, scientists, and professionals in drug development, the quality and purity of reagents are paramount. 2'-O-Methyluridine, a modified nucleoside, is a critical component in the synthesis of RNA oligonucleotides, particularly for therapeutic applications such as mRNA vaccines, where its incorporation enhances stability and reduces innate immune responses. This guide provides a side-by-side comparison of this compound from various suppliers, focusing on publicly available data to aid in making informed purchasing decisions.
Comparative Analysis of Supplier Specifications
The selection of a this compound supplier often depends on a combination of factors including purity, availability of analytical data, and cost. Below is a summary of information compiled from the websites of several prominent suppliers. It is important to note that the data presented here is based on information made public by the suppliers and may not represent all available products or batches.
| Supplier | Product Name/Grade | Purity (by HPLC) | Availability of Certificate of Analysis (CoA) | Additional Analytical Data Provided |
| Thermo Fisher Scientific | This compound, 99% | 99.8%[1] | Yes, a sample CoA is available online[1] | Water Content (Karl Fischer): 0.3%[1] |
| Chem-Impex | This compound | ≥ 99%[2] | Yes, searchable by lot number[2] | Appearance, Optical Rotation[2] |
| Molnova | This compound | 98%[3] | Yes, a sample CoA is available online[3] | NMR: Consistent with structure[3] |
| Sigma-Aldrich | This compound AldrichCPR | No analytical data provided by the company[4] | Available, but does not contain analytical data[4] | Buyer assumes responsibility to confirm product identity and/or purity[4] |
| Santa Cruz Biotechnology | 2'-O-Methyl Uridine | Not specified on the main product page[5] | Information not readily available on the product page | Basic molecular information provided[5] |
| BOC Sciences | This compound | Not specified on the main product page[6] | Information not readily available on the product page | Basic molecular information provided[6] |
Disclaimer: The information in this table is subject to change and may vary between different product lots. Researchers should always request a lot-specific Certificate of Analysis for the most accurate information.
Experimental Protocols for Quality Assessment
To ensure the quality of this compound, several analytical techniques are routinely employed. The following are detailed methodologies for key experiments that researchers can perform or should look for in a supplier's Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of nucleosides and other small molecules. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Objective: To determine the percentage purity of this compound by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation:
-
HPLC system with a UV detector (e.g., Shimadzu Prominence LC-20AD with SPD-M20A UV detector)[7]
-
C18 reverse-phase column (e.g., Phenomenex C-18)[7]
Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium formate buffer (e.g., 5 mM, pH 5.3)[8]
-
This compound standard and sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in HPLC-grade water or a suitable solvent mixture. A typical concentration is around 50 µg/mL[8]. Filter the sample through a 0.22 µm syringe filter before injection[9].
-
Mobile Phase Preparation: Prepare the mobile phase components. For a reverse-phase separation of nucleosides, a common mobile phase consists of a buffer (e.g., 5 mM ammonium formate, pH 5.3) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B[8].
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 0.5 mL/min[9].
-
Injection Volume: 10 µL[8].
-
Detection Wavelength: 260 nm[9].
-
Column Temperature: 40 °C[7].
-
Gradient: A gradient elution is typically used to achieve good separation. An example gradient could be starting with a low percentage of mobile phase B, gradually increasing it to elute more hydrophobic impurities, and then returning to the initial conditions to re-equilibrate the column[8].
-
-
Data Analysis: The purity is calculated by integrating the area of the this compound peak and dividing it by the total area of all peaks in the chromatogram, expressed as a percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For this compound, ¹H NMR and ¹³C NMR are used to verify the presence and connectivity of all atoms in the molecule.
Objective: To confirm the identity and structural integrity of this compound by comparing the obtained spectrum with a reference spectrum or by analyzing the chemical shifts, coupling constants, and integration values.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis:
-
¹H NMR: The spectrum should show characteristic peaks for the protons of the uracil base, the ribose sugar, and the methyl group. The chemical shifts and coupling constants should be consistent with the structure of this compound. For example, a singlet corresponding to the three protons of the 2'-O-methyl group is expected around 3.38 ppm in DMSO-d₆[10].
-
¹³C NMR: The spectrum should display ten distinct carbon signals corresponding to the ten carbon atoms in the this compound molecule. The chemical shifts should align with expected values for the different carbon environments within the molecule[10].
-
Visualizing Experimental Workflows and Biological Relevance
To better illustrate the processes involved in quality assessment and the context in which this compound is used, the following diagrams have been generated.
Caption: Workflow for Quality Control of this compound.
Caption: Role of this compound in mRNA Vaccine Development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. molnova.cn [molnova.cn]
- 4. 2′-o-Methyluridine AldrichCPR | 2140-76-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
- 9. protocols.io [protocols.io]
- 10. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2'-O-Methyluridine Quantification Methods: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate quantification of modified nucleosides like 2'-O-Methyluridine is critical for understanding RNA stability, function, and the efficacy of RNA-based therapeutics. This guide provides a detailed comparison of two prevalent analytical methods for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Thin-Layer Chromatography (TLC) with radiolabeling.
Methodology Comparison
The selection of a quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of LC-MS/MS and TLC-based methods for this compound quantification.
| Parameter | LC-MS/MS | TLC with Radiolabeling |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Separation of radiolabeled nucleotides on a stationary phase based on their polarity, followed by detection and quantification using a phosphorimager. |
| Specificity | High; capable of distinguishing between isomers with similar mass-to-charge ratios through chromatographic separation and specific fragmentation patterns. | Moderate to high; dependent on the resolution of the chromatography and the specificity of the enzymatic digestion and labeling. |
| Sensitivity | High; typically in the low ng/mL to pg/mL range. | High; dependent on the specific activity of the radiolabel used. |
| Linearity | Excellent; wide dynamic range with correlation coefficients often exceeding 0.99.[1] | Good; quantification relies on the linear response of the phosphorimager to the amount of radioactivity. |
| Accuracy & Precision | High; typically with a coefficient of variation (CV) of less than 15%.[1] | Good; can be influenced by the efficiency of enzymatic reactions and sample spotting. |
| Sample Throughput | High; amenable to automation with autosamplers. | Low to moderate; requires manual spotting and development. |
| Sample Preparation | Requires enzymatic digestion of RNA to nucleosides, followed by protein precipitation or solid-phase extraction. | Involves site-specific cleavage of RNA, 3'-end radiolabeling, and nuclease digestion to release the labeled nucleotide.[2] |
| Instrumentation | Requires a liquid chromatography system coupled to a tandem mass spectrometer. | Requires standard laboratory equipment for electrophoresis and chromatography, a phosphorimager, and handling of radioactive materials. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and a TLC-based method.
Detailed Experimental Protocols
LC-MS/MS Quantification of this compound
This protocol is a generalized procedure based on common practices for nucleoside analysis.[1][3]
a. Sample Preparation (RNA Digestion):
-
To 1-10 µg of total RNA, add nuclease P1 (2-5 units) in a buffer containing 10 mM ammonium acetate (pH 5.3).
-
Incubate the mixture at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1-2 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides.
-
Terminate the reaction by adding a solvent like methanol or by heating.
-
Centrifuge the sample to pellet any precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary.
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 10-20 minutes is typical for separating nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 259.1 → 127.1) and an appropriate internal standard.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to a standard curve generated from known concentrations of a this compound standard.
-
TLC-Based Quantification of this compound
This protocol is adapted from methods used for quantifying other RNA modifications at single-nucleotide resolution.[2]
a. Sample Preparation and Radiolabeling:
-
Site-Specific Cleavage:
-
Design a DNA oligonucleotide complementary to the RNA sequence immediately 3' to the this compound of interest.
-
Anneal the DNA oligo to the target RNA.
-
Treat with RNase H to cleave the RNA at the RNA-DNA hybrid, leaving a 3'-hydroxyl group on the fragment containing the this compound.
-
-
3'-End Radiolabeling:
-
To the cleaved RNA fragment, add [5'-³²P]pCp and T4 RNA ligase.
-
Incubate to ligate the radiolabeled pCp to the 3'-end of the RNA fragment.
-
Purify the labeled RNA fragment, for example, by denaturing polyacrylamide gel electrophoresis.
-
-
Nuclease Digestion:
-
Elute the purified, labeled RNA from the gel.
-
Digest the RNA to individual 5'-mononucleotides using nuclease P1. This will release the this compound as a 3'-monophosphate with the ³²P label attached to the adjacent nucleotide. For quantification of the modified nucleotide itself, a different labeling and digestion strategy would be required. However, for site-specific quantification, this method is effective.
-
b. 2D-TLC and Analysis:
-
Spotting: Spot the digested, radiolabeled nucleotides onto a cellulose TLC plate.
-
First Dimension: Develop the chromatogram in the first dimension using a solvent system such as isobutyric acid:NH₄OH:H₂O (66:1:33).
-
Second Dimension: After drying, rotate the plate 90 degrees and develop in the second dimension using a solvent system like HCl:isopropanol:H₂O (18.4:68:13.6).
-
Phosphorimaging: Expose the developed TLC plate to a phosphor screen.
-
Quantification: Scan the screen using a phosphorimager and quantify the radioactivity of the spot corresponding to the radiolabeled nucleotide adjacent to the this compound. The intensity of this spot is proportional to the amount of this compound at that specific site.
Conclusion
Both LC-MS/MS and TLC-based methods offer high sensitivity for the quantification of this compound. LC-MS/MS provides superior specificity, a wider linear range, and higher throughput, making it ideal for the analysis of complex biological samples and for applications requiring absolute quantification. The TLC-based method, while more laborious, is a powerful tool for site-specific quantification of modifications within a particular RNA molecule, especially when combined with radiolabeling. The choice of method should be guided by the specific research question, sample availability, and the instrumentation accessible to the laboratory.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2'-O-Methyluridine
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-O-Methyluridine, ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is a modified nucleoside commonly used in oligonucleotide synthesis. While not classified as a hazardous substance under major federal regulations like CERCLA or SARA, it is crucial to handle it with care as it can cause skin, eye, and respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed information.
Key Hazard Information:
| Hazard Category | GHS Classification | Description |
| Skin Corrosion/Irritation | Skin Irrit. 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Eye Irrit. 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions, no respiratory protection is needed. However, if dust is generated, a particle filter respirator is recommended.[2]
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any lab materials (e.g., weigh boats, kimwipes) that have come into direct contact with the solid chemical.
-
Liquid Waste: If this compound has been dissolved in a solvent, this solution must be treated as chemical waste. The specific disposal route will depend on the solvent used. Do not empty into drains. [2]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
2. Waste Collection and Labeling:
-
Use a designated, sealable, and chemically compatible container for solid waste.
-
For liquid waste, use a labeled, sealable, and appropriate waste container.
-
Clearly label the waste container with "this compound Waste" and include the date. If in a solution, also indicate the solvent and approximate concentration.
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container sealed to prevent the release of dust or vapors.
4. Institutional Disposal Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a completed waste manifest, accurately describing the contents of the waste container.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2'-O-Methyluridine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling of 2'-O-Methyluridine, including detailed operational and disposal plans.
Chemical and Physical Properties
This compound is a solid, white to off-white substance with no discernible odor.[1] Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C10 H14 N2 O6 |
| Molecular Weight | 258.23 g/mol |
| Appearance | White to Off-white solid |
| Odor | No information available |
| Solubility | No information available |
| Source: Fisher Scientific Safety Data Sheet[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to proper PPE protocols is crucial to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye irritation from dust particles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A lab coat should be worn. | To prevent skin irritation upon contact. |
| Respiratory Protection | No protective equipment is needed under normal use conditions. A particle filter is a recommended filter type if respiratory protection is deemed necessary.[1] | To prevent respiratory tract irritation from dust inhalation. |
| Source: Fisher Scientific Safety Data Sheet, AK Scientific, Inc. Safety Data Sheet[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures minimal exposure and maintains the integrity of the compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required PPE: safety goggles, gloves, and a lab coat.
-
Prepare a clean and designated workspace. Ensure an eyewash station and safety shower are accessible.
-
-
Handling:
-
Retrieve the this compound container from its refrigerated storage location.[1]
-
To avoid dust formation, carefully weigh the desired amount of the solid compound.[1] This should ideally be done in a chemical fume hood or a designated area with good ventilation.
-
If the experimental protocol requires a solution, dissolve the weighed compound in the appropriate solvent.
-
Proceed with the experimental use of the compound.
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Waste Disposal Procedures
| Waste Type | Disposal Method |
| Unused this compound | Sweep up and shovel into suitable containers for disposal.[1] Dispose of contents/container to an approved waste disposal plant.[2] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Solvents | Collect in a properly labeled, sealed, and compatible solvent waste container. |
| Empty Container | Once empty, the container should be managed as hazardous waste. |
General Disposal Guidelines:
-
All chemical waste must be disposed of through the institution's hazardous waste management program.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Ensure all waste containers are clearly labeled with their contents.
-
Store waste containers in a designated and secure area away from incompatible materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
